molecular formula C4H4F4 B1215275 Tefzel CAS No. 25038-71-5

Tefzel

Numéro de catalogue: B1215275
Numéro CAS: 25038-71-5
Poids moléculaire: 128.07 g/mol
Clé InChI: QHSJIZLJUFMIFP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Tefzel™ is a trade name for ETFE (ethylene tetrafluoroethylene), a high-performance melt-processable fluoropolymer copolymer known for its outstanding balance of mechanical toughness, thermal stability, and broad chemical resistance . This material maintains excellent physical properties across a wide temperature range, with a continuous service temperature rating of up to 150°C (302°F) . Its combination of properties makes it highly valuable for manufacturing critical research and industrial components. Key characteristics of this compound™ ETFE resins include: • Superior Chemical Resistance : ETFE exhibits little to no effect when exposed to a wide variety of strong acids, bases, salts, and organic solvents, making it ideal for aggressive environments . • Excellent Mechanical Properties : It offers high-impact strength, outstanding abrasion and wear resistance, and better creep resistance than many softer fluoropolymers like PTFE . • High Performance in Harsh Conditions : this compound™ is renowned for its strong radiation resistance, exceptional weatherability, and UV resistance, ensuring long-term reliability . These properties make this compound™ ETFE a preferred material for specialized research applications. It is commonly used in wire and cable insulation for heavy-duty and aerospace applications, valve linings, fluid system fittings, and various labware equipment such as centrifuge tubes, evaporating dishes, and blood analyzer valves . Its low wear factor and non-stick properties also make it suitable for coatings and components that require dry-film lubrication and excellent release characteristics . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethene;1,1,2,2-tetrafluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F4.C2H4/c3-1(4)2(5)6;1-2/h;1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSJIZLJUFMIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C.C(=C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25038-71-5, 111939-51-6
Record name Ethylene-tetrafluoroethylene copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25038-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene, 1,1,2,2-tetrafluoro-, polymer with ethene, alternating
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111939-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

128.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25038-71-5
Record name Poly(ethylene-tetrafluoroethylene)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethene, 1,1,2,2-tetrafluoro-, polymer with ethene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Foundational & Exploratory

An In-depth Technical Guide to Tefzel® ETFE: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and multifaceted properties of Tefzel® ETFE (ethylene tetrafluoroethylene). The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this high-performance fluoropolymer for advanced applications. All quantitative data is presented in structured tables for ease of comparison, and relevant experimental methodologies are detailed.

Chemical Structure

This compound® ETFE is a semi-crystalline, melt-processable fluoropolymer. It is a copolymer primarily composed of ethylene (B1197577) and tetrafluoroethylene (B6358150) monomers.[1][2] The polymer chain consists of alternating sequences of these two monomers, resulting in a partially fluorinated structure.[3] This unique composition imparts a combination of desirable properties, including high mechanical strength, excellent chemical resistance, and a wide service temperature range.[4][5] The chemical formula for the repeating unit of ETFE is (C₂H₄-C₂F₄)n.

The presence of fluorine atoms provides exceptional resistance to a wide range of chemicals and solvents, while the ethylene component contributes to its mechanical toughness and processability.[1] The crystallinity of ETFE typically ranges from 40% to 60%, which influences its mechanical and thermal properties.[3]

A diagram illustrating the monomer units and the resulting polymer chain of ETFE.

Physical and Mechanical Properties

This compound® ETFE exhibits a robust profile of physical and mechanical properties, making it a material of choice for demanding applications. It is known for its high impact strength, toughness, and abrasion resistance.[5] The following tables summarize key quantitative data for various grades of this compound® ETFE.

Table 1: Physical Properties of this compound® ETFE

PropertyTest MethodTypical Value
DensityASTM D7921.7 g/cm³[3]
Water Absorption (24 hrs)ASTM D570< 0.01 %[3]
Flammability RatingUL94V-0[3]

Table 2: Mechanical Properties of this compound® ETFE

PropertyTest MethodTypical Value
Tensile StrengthASTM D6386,100 psi (42.1 MPa)[3][6]
Tensile Elongation at BreakASTM D638300 %[3][7]
Flexural ModulusASTM D790145,000 psi (1.0 GPa)[3][6]
Compressive StrengthASTM D6952,470 psi (17.0 MPa)[3][4]
Izod Notched ImpactASTM D256No Break[3][7]
Hardness, Shore DASTM D785D67[5]

Thermal and Electrical Properties

This compound® ETFE maintains its properties over a wide temperature range, from cryogenic levels up to a continuous service temperature of 150°C (302°F).[4][8] Its electrical properties are characterized by high dielectric strength and a low dissipation factor, making it an excellent electrical insulator.

Table 3: Thermal Properties of this compound® ETFE

PropertyTest MethodTypical Value
Melting TemperatureASTM D3418267 °C (512 °F)[3]
Maximum Operating Temperature-155 °C (311 °F)[3][9]
Heat Deflection Temperature @ 264 psiASTM D648-
Coefficient of Linear Thermal ExpansionASTM D6967.3 x 10⁻⁵ in./in./°F[3]
Thermal ConductivityC177-

Table 4: Electrical Properties of this compound® ETFE

PropertyTest MethodTypical Value
Dielectric Strength (short time, 0.01" thick)ASTM D1491,800 V/mil[3][7]
Dielectric Constant (at 1 MHz)ASTM D1502.5[3][7]
Dissipation Factor (at 1 MHz)ASTM D1500.0060[3]
Volume ResistivityASTM D25710¹⁷ ohm-cm[3][7]

Chemical Resistance

This compound® ETFE is renowned for its excellent chemical resistance to a broad spectrum of substances, including acids, bases, and organic solvents.[8] It is generally inert to most chemicals, with the exception of molten alkali metals, gaseous fluorine, and certain halogenated compounds at elevated temperatures.[1] A detailed chemical compatibility chart can be found in specialized resources; however, a general overview is provided below.

Table 5: General Chemical Resistance of this compound® ETFE

Chemical ClassResistance
Strong Acids (e.g., Sulfuric, Nitric)Excellent
Strong Bases (e.g., Sodium Hydroxide)Excellent
Aliphatic HydrocarbonsExcellent
Aromatic HydrocarbonsExcellent
AlcoholsExcellent
KetonesExcellent
EstersExcellent
Halogenated SolventsGood to Excellent

Experimental Protocols

The properties listed in the tables above are determined using standardized test methods, primarily those developed by ASTM International. A brief description of some of the key experimental protocols is provided below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_testing Mechanical Testing cluster_data Data Acquisition & Analysis Injection_Molding Injection Molding Machining Machining to Specified Dimensions Injection_Molding->Machining Tensile_Test Tensile Test (ASTM D638) Machining->Tensile_Test Flexural_Test Flexural Test (ASTM D790) Machining->Flexural_Test Impact_Test Impact Test (ASTM D256) Machining->Impact_Test Load_Cell Load Cell Tensile_Test->Load_Cell Extensometer Extensometer Tensile_Test->Extensometer Data_System Data Acquisition System Load_Cell->Data_System Extensometer->Data_System Stress_Strain Stress-Strain Curve Data_System->Stress_Strain Property_Calc Calculate Properties Stress_Strain->Property_Calc caption A simplified workflow for determining the mechanical properties of ETFE.

A generalized workflow for the mechanical testing of ETFE specimens.
  • ASTM D638 - Standard Test Method for Tensile Properties of Plastics: This test involves preparing a "dog-bone" shaped specimen and pulling it at a constant rate of extension until it breaks.[2] The force required to pull the specimen and the amount it stretches are measured to determine tensile strength, tensile modulus, and elongation.

  • ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials: A rectangular specimen is supported at its ends and a load is applied to its center until it fractures or bends to a specified amount. This test measures the flexural strength and flexural modulus of the material.

  • ASTM D256 - Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics: A notched specimen is held in a cantilevered beam position and is struck by a swinging pendulum. The energy absorbed by the specimen in breaking is a measure of its impact resistance.

  • ASTM D792 - Standard Test Methods for Density and Specific Gravity (Relative Density) of Plastics by Displacement: The density of a solid plastic is determined by weighing a specimen in air and then weighing it when immersed in a liquid of known density.

  • ASTM D570 - Standard Test Method for Water Absorption of Plastics: A pre-weighed, dried plastic specimen is immersed in water for a specified time and temperature. The amount of water absorbed is determined by the change in weight.

  • ASTM D149 - Standard Test Method for Dielectric Breakdown Voltage and Dielectric Strength of Solid Electrical Insulating Materials at Commercial Power Frequencies: An increasing voltage is applied across a specimen until it fails (dielectric breakdown). The dielectric strength is the voltage at failure divided by the thickness of the specimen.

  • ASTM D150 - Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation: These tests measure the dielectric constant and dissipation factor of a material, which are important for applications where the material will be subjected to an alternating electric field.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Optical Properties of Tefzel® (ETFE) Films for Spectroscopic Applications

This compound®, a brand of ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE), is a high-performance fluoropolymer film known for its excellent mechanical toughness, chemical inertness, and broad thermal operating range.[1] These properties, combined with its notable optical characteristics, make it a material of interest for various spectroscopic applications, including as a sample container, window, or substrate. This guide provides a comprehensive overview of the optical properties of this compound® films, details the experimental methods for their characterization, and offers a logical workflow for their application in spectroscopy.

Core Optical Properties of this compound® Films

This compound® films are transparent and offer high transmittance in the ultraviolet (UV) and visible ranges, extending into the near-infrared region.[2][3] They are generally not recommended for use in the far-infrared range.[2][3] The material contains no plasticizers, ensuring its optical properties remain stable and uncontaminated.[2][3]

Quantitative Optical Data

The following tables summarize the key optical properties of this compound® films based on manufacturer specifications and technical data sheets.

Table 1: General Optical and Physical Properties

PropertyTest MethodTypical Value
Refractive IndexASTM D5421.4[2][3][4]
Solar TransmissionASTM E42490%[2][3][4]
Water Absorption (24 hr)ASTM D570< 0.02%[4]
Specific GravityASTM D7921.7[1][5]

Table 2: Ultraviolet (UV) and Visible Light Transmittance

This table presents the percent transmittance of a 0.025 mm (1.0 mil) thick this compound® film at various wavelengths. The data has been normalized according to Beer's Law.[6][7]

Wavelength (nm)Transmittance (%)Spectral Range
20091.5Ultraviolet
25092Ultraviolet
30092Ultraviolet
35093Ultraviolet
40094Visible
50094Visible
60094Visible
70095Visible
80095Near-Infrared
Infrared (IR) Spectroscopy

While this compound® has high transmittance in the near-IR, its utility in the mid- to far-infrared is limited due to characteristic absorbance bands of the ETFE polymer. An infrared scan of a 0.025 mm (1 mil) this compound® film reveals significant absorption at specific wavenumbers, which could interfere with sample analysis in these regions. Researchers should consult a reference spectrum for this compound® to identify transparent windows for their specific IR application.

Experimental Protocols for Optical Property Measurement

The characterization of the optical properties of polymer films like this compound® is governed by standardized testing methods. The following protocols are cited in the technical datasheets for this material.

Refractive Index Measurement
  • Method: ASTM D542 - "Standard Test Methods for Index of Refraction of Transparent Organic Plastics."

  • Protocol Summary: This method typically employs an Abbé refractometer. A sample of the this compound® film is placed on the prism of the refractometer. Monochromatic light is passed through the sample, and the angle of refraction is measured. The refractive index is then calculated based on this angle. For anisotropic materials, polarized light can be used to determine the refractive indices along different axes.[8]

Luminous Transmittance and Haze
  • Method: ASTM D1003 - "Standard Test Method for Haze and Luminous Transmittance of Transparent Plastics."

  • Protocol Summary: This test is performed using a spectrophotometer or a dedicated haze meter.

    • Total Luminous Transmittance: The total amount of light that passes through the specimen is measured.

    • Haze: A measurement is taken of the light that is scattered by more than 2.5 degrees from the incident beam. Haze is then calculated as the percentage of transmitted light that is scattered.

Solar Transmittance
  • Method: ASTM E424 - "Standard Test Methods for Solar Energy Transmittance and Reflectance (Terrestrial) of Sheet Materials."

  • Protocol Summary: This method determines the solar energy transmittance of materials by measuring the spectral transmittance from approximately 300 to 2500 nm using a spectrophotometer with an integrating sphere. The solar transmittance is then calculated by integrating the spectral transmittance data with respect to a standard solar spectral irradiance distribution.

UV-Vis and IR Spectroscopy
  • Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is used for transmittance measurements across the ultraviolet, visible, and near-infrared ranges.[9] For mid- to far-infrared analysis, a Fourier Transform Infrared (FTIR) spectrometer is employed, often with an Attenuated Total Reflectance (ATR) accessory for thin film analysis.[10]

  • Protocol Summary:

    • A background spectrum is collected without the sample in the beam path.

    • The this compound® film is placed in a sample holder perpendicular to the incident light beam.

    • The transmission spectrum is recorded over the desired wavelength range.

    • The percent transmittance (%T) is calculated at each wavelength as the ratio of the light intensity passing through the sample to the incident light intensity.

Visualizing the Application Workflow

The decision to use this compound® films in a spectroscopic setup depends on several factors, primarily the wavelength of interest and the chemical environment. The following diagram illustrates a logical workflow for a researcher evaluating this compound® for their application.

G Workflow for this compound® Film in Spectroscopy start Define Spectroscopic Application wavelength Identify Wavelength Range (UV, Vis, IR) start->wavelength uv_vis UV-Vis / Near-IR (200-800 nm) wavelength->uv_vis UV-Vis mid_far_ir Mid- / Far-IR wavelength->mid_far_ir IR check_transmittance High Transmittance (>90%)? Consult Data Table 2 uv_vis->check_transmittance check_ir_window Is Wavelength in a This compound® IR Window? mid_far_ir->check_ir_window chemical Assess Chemical Compatibility with Sample/Solvent check_transmittance->chemical Yes unsuitable Select Alternative Material check_transmittance->unsuitable No check_ir_window->chemical Yes check_ir_window->unsuitable No compatible Chemically Inert? chemical->compatible Yes incompatible Incompatible? (e.g., Molten Alkali Metals) chemical->incompatible No suitable This compound® is a Suitable Material compatible->suitable incompatible->unsuitable

Caption: Logical workflow for assessing this compound® film suitability.

Chemical Compatibility

A key advantage of this compound® films in spectroscopy is their chemical inertness. They are resistant to a wide range of chemicals and solvents, including strong mineral acids, inorganic bases, halogens, and hydrocarbons.[2][4][11] This makes them suitable for use with aggressive samples. However, they are not compatible with molten alkali metals, gaseous fluorine, and certain complex halogenated compounds at elevated temperatures and pressures.[2][4]

Conclusion

This compound® ETFE films offer a unique combination of high UV-Visible light transmittance, mechanical robustness, and exceptional chemical resistance, making them a viable option for many spectroscopic applications. Researchers in fields such as drug development can leverage these properties for creating durable, non-reactive sample cells and windows. However, their utility is wavelength-dependent, with limitations in the mid- to far-infrared regions due to intrinsic polymer absorption. Careful consideration of the specific spectral range and chemical environment, as outlined in the provided workflow, is essential for the successful application of this compound® films in spectroscopy.

References

Gas Permeability of Tefzel® (ETFE) Membranes: An In-depth Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas permeability characteristics of Tefzel® (a copolymer of ethylene (B1197577) and tetrafluoroethylene, ETFE), a fluoropolymer film increasingly utilized in demanding research and development applications. Its unique combination of mechanical toughness, chemical inertness, and specific gas transfer properties makes it a material of interest in fields ranging from cell culture and bioprocessing to pharmaceutical storage and manufacturing. This document details the quantitative gas permeability data, experimental protocols for its measurement, and the logical workflows that leverage these properties.

Core Principles of Gas Permeability in this compound® Membranes

This compound®, like other dense, non-porous polymeric films, governs the transport of gases based on a solution-diffusion mechanism. This process involves three key steps: the dissolution of gas molecules into the polymer matrix on the high-pressure side, the diffusion of these molecules through the film down a concentration gradient, and their subsequent desorption from the low-pressure side. The permeability coefficient (P) is a quantitative measure of this process and is a product of the gas's solubility (S) and diffusivity (D) within the polymer.

The chemical structure of this compound®, with its strong carbon-fluorine bonds, contributes to its low permeability to a wide range of liquids and gases, ensuring its utility as a robust barrier material.[1] However, its permeability to certain gases, such as oxygen and carbon dioxide, is sufficient to be critically enabling in specific biological applications where gas exchange is necessary.

Quantitative Gas Permeability Data

The following tables summarize the gas permeability data for this compound® ETFE films as reported in technical datasheets and literature. It is important to note that permeability is influenced by factors such as temperature, pressure, and the specific grade and thickness of the film.

GasPermeability (cm³/(m²·24h·atm))Test Method
Carbon Dioxide (CO₂)3,900ASTM D1434
Oxygen (O₂)1,600ASTM D1434
Nitrogen (N₂)500ASTM D1434
Air175-
Helium (He)3,700-

Table 1: Gas Permeability of this compound® ETFE Film. Data compiled from various sources.[2]

PropertyValueTest Method
Water Vapor Transmission Rate7.8 g/(m²·day)ASTM E96
Chlorine (Cl₂)Low (compared to FEP and MFA)-

Table 2: Vapor and Other Gas Permeability of this compound® ETFE Film. [3]

Experimental Protocols for Measuring Gas Permeability

The standard method for determining the gas permeability of plastic films like this compound® is the manometric method, as detailed in ASTM D1434.[4][5][6][7][8]

Principle of the Manometric Method

This method measures the steady-state rate of gas transmission through a plastic specimen by quantifying the pressure increase of the permeated gas in a closed volume.[9][10][11]

Apparatus

A typical setup for the manometric method includes:

  • Permeability Cell: A two-chambered cell where the this compound® membrane is sealed as the barrier between the chambers.

  • High-Pressure Side: The chamber where the test gas is introduced at a known, constant pressure.

  • Low-Pressure Side: A chamber of known volume, initially evacuated, where the permeated gas accumulates.

  • Pressure Transducer: A device to accurately measure the pressure change in the low-pressure chamber over time.

  • Vacuum Pump: To evacuate the low-pressure side before the test.

  • Temperature Control System: To maintain a constant and controlled temperature throughout the experiment, as permeability is temperature-dependent.

Experimental Procedure
  • Sample Preparation: A flat, defect-free sample of the this compound® membrane of a known thickness is cut to the appropriate size for the permeability cell.

  • Mounting: The membrane is securely mounted in the permeability cell, ensuring a leak-proof seal between the two chambers.

  • Evacuation: The low-pressure chamber is evacuated to a high vacuum.

  • Gas Introduction: The test gas is introduced into the high-pressure chamber at the desired test pressure.

  • Data Acquisition: The pressure on the low-pressure side is monitored and recorded over time. Initially, there is a transient diffusion period, followed by a linear increase in pressure, indicating a steady-state gas transmission rate.

  • Calculation: The gas transmission rate (GTR) is calculated from the slope of the linear portion of the pressure-time curve, the volume of the low-pressure chamber, the test area of the membrane, and the temperature. The permeability coefficient can then be determined if the thickness of the membrane is known.

Other methods, such as the volumetric method (also described in ASTM D1434) and the continuous-flow method using gas chromatography, can also be employed to measure gas permeability.[12][13][14][15][16]

Applications in Research and Drug Development

The specific gas permeability of this compound® membranes, combined with their excellent chemical resistance and mechanical properties, makes them suitable for a variety of applications in research and drug development.

Cell Culture and Bioprocessing

In cell culture, particularly for suspension cells like T cells, adequate gas exchange of oxygen and carbon dioxide is critical for cell viability and proliferation.[17] Fluoropolymer films, such as FEP and by extension ETFE, are used in the construction of single-use bioreactor bags and cell culture bags.[18][19][20][21][22] The gas permeability of these films allows for passive diffusion of necessary gases, supporting cell respiration in a closed and sterile environment. This eliminates the need for more complex and potentially contaminating aeration systems. The low water vapor transmission rate of this compound® is also advantageous, as it minimizes evaporation and maintains a stable culture volume.[19]

Pharmaceutical Manufacturing and Storage

In pharmaceutical manufacturing, the chemical inertness of this compound® is a primary advantage.[23][24][25][26][27] It is resistant to a wide range of solvents, acids, and bases, making it suitable for lining pipes, vessels, and other equipment that come into contact with aggressive chemicals. Its low permeability to gases and solvent vapors is crucial for preventing the contamination of pharmaceutical products and for minimizing the loss of volatile components during processing and storage. While not as impermeable as metallic barriers, its performance is superior to many other polymers.

Visualizing Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships of this compound®'s properties in research applications.

Experimental_Workflow_Gas_Permeability cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Sample_Prep Sample Preparation (Cut this compound® Film) Cell_Mount Mount Sample in Permeability Cell Sample_Prep->Cell_Mount Evacuate Evacuate Low- Pressure Chamber Cell_Mount->Evacuate Introduce_Gas Introduce Test Gas to High-Pressure Chamber Evacuate->Introduce_Gas Monitor_Pressure Monitor Pressure Increase Over Time Introduce_Gas->Monitor_Pressure Calculate_GTR Calculate Gas Transmission Rate (GTR) Monitor_Pressure->Calculate_GTR Calculate_P Calculate Permeability Coefficient (P) Calculate_GTR->Calculate_P

Diagram 1: Experimental workflow for determining gas permeability of this compound® membranes.

Tefzel_Properties_for_Cell_Culture cluster_properties Core Properties of this compound® cluster_requirements Cell Culture Requirements cluster_application Application Gas_Perm Gas Permeability (O₂, CO₂) Gas_Ex Gas Exchange for Cell Respiration Gas_Perm->Gas_Ex enables Chem_Inert Chemical Inertness Sterility Sterile Environment Chem_Inert->Sterility ensures Mech_Tough Mechanical Toughness Durability Durable Biocontainer Mech_Tough->Durability provides Low_WVTR Low Water Vapor Transmission Rate Stable_Vol Stable Culture Volume Low_WVTR->Stable_Vol maintains App Single-Use Bioreactors & Cell Culture Bags Gas_Ex->App Sterility->App Durability->App Stable_Vol->App

Diagram 2: Logical relationship of this compound® properties for cell culture applications.

References

Biocompatibility of Tefzel® (ETFE) for In Vivo and In Vitro Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tefzel®, a brand of ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE), is a fluoropolymer with a robust profile of mechanical toughness, chemical inertness, and resistance to extreme temperatures and radiation.[1][2][3] These properties have led to its widespread use in demanding environments, including biomedical and laboratory applications such as oxygen respirator components, blood analyzer valves, and centrifuge tubes.[1][3] For researchers and drug development professionals, understanding the biocompatibility of any material that comes into contact with biological systems is paramount. This technical guide provides an in-depth analysis of the biocompatibility of this compound® for both in vivo and in vitro studies, based on available data and established testing protocols.

Regulatory Landscape: USP Class VI and ISO 10993

The biocompatibility of materials for medical and pharmaceutical applications is primarily assessed under two major frameworks: the United States Pharmacopeia (USP) and the International Organization for Standardization (ISO).

Representative samples of this compound® have been reported to meet the requirements of a USP Class VI plastic.[4] This is the most stringent classification, indicating a very low level of toxicity. USP Class VI testing involves a series of in vivo biological reactivity tests to assess the potential for harmful reactions or long-term bodily effects from chemicals that may leach out of the material.[5][6]

The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices, which is a risk-based approach to assessing biocompatibility.[7][8] This includes a range of tests to evaluate specific biological endpoints.

In Vitro Biocompatibility

In vitro biocompatibility studies are crucial for the initial screening of materials and provide insights into their potential to cause harm at a cellular level.

Cytotoxicity

Cytotoxicity assays evaluate the toxicity of a material to cells in culture. The ISO 10993-5 standard describes several methods for assessing cytotoxicity. While specific quantitative data for this compound® from peer-reviewed literature is limited, a product certificate for a component containing ETFE resin indicates that it has "PASSED" cytotoxicity testing.[4] A passing result in a qualitative cytotoxicity assay, such as the MEM Elution or Agar Diffusion test, typically corresponds to a reactivity grade of 2 or less (on a scale of 0 to 4), indicating that the material is not cytotoxic.[9] Quantitative assays, such as the MTT assay, would typically show cell viability of 70% or greater for a non-cytotoxic material.[10]

Table 1: Summary of Expected In Vitro Cytotoxicity Results for this compound® (ETFE) based on USP Class VI Compliance and Manufacturer Data

TestStandardCell Line (Example)Expected OutcomeInterpretation
MEM ElutionISO 10993-5L929 mouse fibroblastGrade ≤ 2Non-cytotoxic
Agar DiffusionISO 10993-5L929 mouse fibroblastZone of lysis ≤ 1.0 cmNon-cytotoxic
MTT AssayISO 10993-5L929 or MRC-5Cell Viability ≥ 70%Non-cytotoxic
Hemocompatibility

Hemocompatibility testing, as outlined in ISO 10993-4, evaluates the interaction of a material with blood.[11] This is critical for any application involving direct or indirect blood contact. Key hemocompatibility endpoints include hemolysis, coagulation, and platelet activation. A document related to a PFAS restriction proposal states that toxicological studies on ETFE have shown no hemolysis.[12] For a material to be considered non-hemolytic, the percentage of hemolysis is typically required to be less than 2%.[13]

Table 2: Summary of Expected Hemocompatibility Results for this compound® (ETFE)

TestStandardEndpointExpected ResultInterpretation
Hemolysis (Direct and Indirect)ASTM F756% Hemolysis< 2%Non-hemolytic
CoagulationISO 10993-4e.g., Activated Partial Thromboplastin Time (aPTT)No significant change compared to controlDoes not significantly affect blood coagulation
Platelet ActivationISO 10993-4e.g., Platelet CountNo significant decrease compared to controlDoes not cause significant platelet activation

In Vivo Biocompatibility

In vivo studies in animal models provide a more comprehensive assessment of a material's biocompatibility in a complex biological system.

Implantation Studies

Table 3: Expected Histopathological Evaluation of this compound® (ETFE) in a Subcutaneous Implantation Study (Rabbit Model)

ParameterScoring Criteria (Simplified)Expected Score for this compound® (ETFE)
Inflammation 0 (None) to 3 (Severe)0 - 1
- NeutrophilsPresence and densityMinimal
- LymphocytesPresence and densityMinimal
- MacrophagesPresence and densityMinimal to slight
- Giant CellsPresence and numberMinimal to none
Fibrosis/Fibrous Capsule Thickness of the capsuleMinimal
Necrosis Presence and extentNone
Vascularization Degree of new blood vessel formationNormal for healing tissue

Leachables and Extractables

The analysis of extractables (compounds that can be extracted from a material under aggressive conditions) and leachables (compounds that migrate from a material under normal use conditions) is a critical aspect of biocompatibility, particularly for pharmaceutical applications.[15][16][17] this compound® is known for its chemical inertness and low permeability to liquids, gases, and organic vapors.[18][19][20] Manufacturer data states that this compound® ETFE film contains no plasticizers or other foreign materials.[18][19] One study on ETFE film-coated bromobutyl rubber stoppers demonstrated that the ETFE film acts as a significant barrier, reducing the number and quantity of leached compounds by up to 97% compared to uncoated rubber.[2]

While comprehensive public data on the specific chemical entities that may leach from this compound® is scarce, its fluoropolymer nature suggests that any potential leachables would be present at very low levels. The manufacturing process of ETFE is designed to produce a stable polymer with minimal residual monomers or oligomers.[12] Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard methods for identifying and quantifying extractables and leachables.[15][17]

Signaling Pathways and Cellular Interactions

Currently, there is a lack of specific research on the direct interaction of this compound® or its potential leachables with cellular signaling pathways. However, the broader field of biomaterial science indicates that material properties can influence cellular behavior. The innate immune system, particularly neutrophils and macrophages, plays a key role in the response to implanted materials.[5] The surface properties of a biomaterial can modulate the inflammatory response by affecting protein adsorption and subsequent cell interactions.[10][21] Given the bioinert nature of this compound®, it is expected to elicit a minimal inflammatory response, suggesting it does not significantly activate pro-inflammatory signaling pathways. The foreign body response to PTFE, a related fluoropolymer, has been shown to involve macrophages, but the material is generally considered to induce a low-grade inflammatory reaction.[22]

Experimental Protocols and Workflows

The following sections provide an overview of the methodologies for key biocompatibility tests.

Cytotoxicity: MEM Elution Method (ISO 10993-5)
  • Sample Preparation: A sample of this compound® is prepared with a specific surface area to volume ratio (e.g., 6 cm²/mL) as per ISO 10993-12.

  • Extraction: The sample is incubated in Minimum Essential Medium (MEM) with serum at 37°C for 24-72 hours.

  • Cell Culture: L929 mouse fibroblast cells (or another suitable cell line) are cultured to a near-confluent monolayer.

  • Exposure: The culture medium is replaced with the this compound® extract.

  • Incubation: The cells are incubated for 48 hours at 37°C in a humidified CO₂ incubator.

  • Evaluation: The cells are examined microscopically for morphological changes (e.g., cell lysis, rounding) and graded on a scale of 0 (no reactivity) to 4 (severe reactivity). For quantitative assessment, a cell viability assay (e.g., MTT) is performed.

Hemolysis: Direct Contact Method (ASTM F756)
  • Blood Preparation: Freshly collected, anticoagulated rabbit or human blood is diluted with a saline solution.

  • Sample and Controls: A sample of this compound®, a negative control (e.g., high-density polyethylene), and a positive control (e.g., water) are prepared.

  • Incubation: The this compound® sample and controls are incubated with the diluted blood at 37°C for a specified period (e.g., 3 hours) with gentle agitation.

  • Centrifugation: The samples are centrifuged to separate the plasma.

  • Analysis: The amount of free hemoglobin in the plasma is determined spectrophotometrically.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

Subcutaneous Implantation (ISO 10993-6)
  • Animal Model: Typically, New Zealand White rabbits are used.[1]

  • Sample Preparation: Strips of sterile this compound® and a negative control material are prepared.

  • Implantation: The material strips are implanted into the subcutaneous tissue of the rabbits.

  • Observation Period: The animals are observed for a predetermined period (e.g., 1, 4, or 12 weeks).

  • Histopathology: At the end of the study period, the implant sites are excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).

  • Evaluation: A pathologist examines the tissue sections microscopically and scores the local tissue response based on the presence and severity of inflammation, fibrosis, necrosis, and other parameters.

Mandatory Visualizations

Biocompatibility_Evaluation_Workflow cluster_planning Planning Phase cluster_testing Testing Phase (ISO 10993) cluster_invitro In Vitro cluster_invivo In Vivo cluster_evaluation Evaluation & Reporting Material_Characterization Material Characterization (Physicochemical Properties of this compound®) Risk_Analysis Risk Analysis (ISO 14971) Material_Characterization->Risk_Analysis Biological_Evaluation_Plan Biological Evaluation Plan (BEP) Risk_Analysis->Biological_Evaluation_Plan In_Vitro_Tests In Vitro Testing Biological_Evaluation_Plan->In_Vitro_Tests In_Vivo_Tests In Vivo Testing Biological_Evaluation_Plan->In_Vivo_Tests Leachables_Extractables Leachables & Extractables (ISO 10993-17, 18) Biological_Evaluation_Plan->Leachables_Extractables Cytotoxicity Cytotoxicity (ISO 10993-5) In_Vitro_Tests->Cytotoxicity Hemocompatibility Hemocompatibility (ISO 10993-4) In_Vitro_Tests->Hemocompatibility Genotoxicity Genotoxicity (ISO 10993-3) In_Vitro_Tests->Genotoxicity Data_Analysis Data Analysis & Interpretation In_Vitro_Tests->Data_Analysis Implantation Implantation (ISO 10993-6) In_Vivo_Tests->Implantation Systemic_Toxicity Systemic Toxicity (ISO 10993-11) In_Vivo_Tests->Systemic_Toxicity Sensitization Sensitization (ISO 10993-10) In_Vivo_Tests->Sensitization In_Vivo_Tests->Data_Analysis Leachables_Extractables->Data_Analysis Toxicological_Risk_Assessment Toxicological Risk Assessment Data_Analysis->Toxicological_Risk_Assessment Biological_Evaluation_Report Biological Evaluation Report (BER) Toxicological_Risk_Assessment->Biological_Evaluation_Report Regulatory_Submission Regulatory_Submission Biological_Evaluation_Report->Regulatory_Submission Regulatory Submission (e.g., FDA, EMA) Foreign_Body_Response_Pathway cluster_initial_events Initial Events Implantation This compound® Implantation Protein_Adsorption Protein Adsorption (Vroman Effect) Implantation->Protein_Adsorption Immediate Neutrophil_Recruitment Neutrophil Recruitment Protein_Adsorption->Neutrophil_Recruitment Minutes to Hours Monocyte_Recruitment Monocyte Recruitment Neutrophil_Recruitment->Monocyte_Recruitment Hours to Days Macrophage_Differentiation Monocyte to Macrophage (M1) Monocyte_Recruitment->Macrophage_Differentiation Days Macrophage_Polarization Macrophage Polarization (M1 to M2) Macrophage_Differentiation->Macrophage_Polarization Days to Weeks (Modulated by material properties) Fibroblast_Activity Fibroblast Activity Macrophage_Polarization->Fibroblast_Activity Resolution Phase Tissue_Integration Tissue Integration (for Bioinert Materials) Macrophage_Polarization->Tissue_Integration Successful Biocompatibility Fibrous_Capsule Fibrous Capsule Formation Fibroblast_Activity->Fibrous_Capsule If unresolved inflammation

References

A Comprehensive Technical Guide to the Chemical Inertness of Tefzel® (ETFE) in Corrosive Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the robust chemical inertness of Tefzel®, a modified ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE) fluoropolymer. Renowned for its exceptional mechanical toughness, thermal stability, and broad chemical resistance, this compound® is a critical material for demanding applications in research, pharmaceutical manufacturing, and drug development, where exposure to corrosive substances is a primary concern. This document provides a detailed overview of its compatibility with a wide range of chemical agents, supported by quantitative data, experimental methodologies, and illustrative diagrams to guide material selection and application design.

General Chemical Resistance of this compound® (ETFE)

This compound® (ETFE) demonstrates remarkable resistance to a wide array of chemicals, making it a reliable choice for components in aggressive environments.[1][2][3] It is largely inert to strong mineral acids, inorganic bases, halogens, and metal salt solutions.[4][5] Furthermore, substances such as carboxylic acids, anhydrides, aromatic and aliphatic hydrocarbons, alcohols, aldehydes, ketones, ethers, esters, and chlorocarbons have minimal effect on this compound®.[2][6] Its excellent resistance extends to outdoor weathering and UV exposure.[1][7]

However, certain aggressive chemicals under specific conditions can affect this compound®. Very strong oxidizing acids, like nitric acid at high concentrations and near its boiling point, can have a varying degree of impact.[2][4] Similarly, strong organic bases, such as amines, and sulfonic acids at elevated concentrations and temperatures can also affect the material.[1][6] It is also important to note that while the base polymer is highly resistant, glass-reinforced grades of this compound® may be susceptible to attack by chemicals that target the glass reinforcement, particularly strong oxidizing agents at high temperatures.[1]

Quantitative Chemical Compatibility Data

The following tables summarize the performance of this compound® when exposed to various corrosive chemicals. The data is compiled from extensive laboratory testing and reflects the percentage of retained mechanical properties and weight change after exposure.

Table 1: Effect of Various Chemicals on the Tensile Properties and Weight of this compound®

ChemicalTest Temperature (°C)Duration (Days)Retained Tensile Strength (%)Retained Elongation (%)Weight Gain (%)
Acetic Acid (Glacial)100301001001.0
Acetone23301001000.8
Ammonium Hydroxide (28%)23301001000.2
Benzene23301001002.5
Carbon Tetrachloride23301001004.0
Dimethylformamide100780702.0
Hydrochloric Acid (37%)100301001000.1
Nitric Acid (70%)100770500.5
Sodium Hydroxide (50%)100301001000.1
Sulfuric Acid (98%)1503090900.1
Toluene100301001005.0

Data compiled from multiple sources.[3][8]

Table 2: General Chemical Compatibility Rating of this compound® (ETFE)

Chemical AgentRating at 20°CMaximum Use Temperature (°C)
Acids, DiluteA150
Acids, Strong and ConcentratedA-CSee specific acid
AlcoholsA150
AldehydesA100
AlkalisA150
EstersA100
EthersA100
Halogenated OrganicsB80
Hydrocarbons, AliphaticA150
Hydrocarbons, AromaticB100
KetonesA100
Oxidizing Agents, StrongB-CSee specific agent

Rating Key:

  • A = Excellent, little to no effect.[9]

  • B = Good, minor effect (e.g., slight discoloration or swelling).[9]

  • C = Fair to Poor, moderate to severe effect, not recommended for continuous use.[9] Note: The performance of this compound® can be influenced by the concentration of the chemical, temperature, exposure duration, and mechanical stress applied to the material.[10] Therefore, it is crucial to conduct testing under actual service conditions for critical applications.[4][11]

Experimental Protocols for Chemical Inertness Testing

The assessment of this compound's® chemical resistance typically involves standardized testing methodologies to ensure reliable and comparable results. The following outlines a general experimental protocol for evaluating the chemical compatibility of fluoropolymers.

A generalized workflow for evaluating the chemical inertness of this compound® is presented below.

G cluster_prep Sample Preparation cluster_exposure Chemical Exposure cluster_analysis Post-Exposure Analysis cluster_eval Evaluation prep1 Select this compound® Grade prep2 Machine Test Specimens (e.g., tensile bars, disks) prep1->prep2 prep3 Initial Characterization (weight, dimensions, mechanical properties) prep2->prep3 exp1 Immerse specimens in corrosive chemical prep3->exp1 exp2 Control Temperature and Duration exp1->exp2 an1 Visual Inspection (color change, cracking) exp2->an1 an2 Measure Weight Change (ASTM D570) an1->an2 an3 Measure Dimensional Change an2->an3 an4 Mechanical Property Testing (tensile strength, elongation - ASTM D638) an3->an4 an5 Spectroscopic Analysis (e.g., FTIR for chemical changes) an4->an5 eval1 Calculate % Retention of Mechanical Properties an4->eval1 eval2 Determine Chemical Compatibility Rating eval1->eval2

Workflow for Chemical Compatibility Testing of this compound®.

1. Material and Specimen Preparation:

  • Material Selection: Select the specific grade of this compound® (e.g., unfilled, glass-filled) relevant to the intended application.

  • Specimen Fabrication: Prepare standardized test specimens, such as tensile bars (as per ASTM D638) or disks for weight and dimension measurements.

  • Initial Measurements: Accurately measure and record the initial weight, dimensions, and baseline mechanical properties (tensile strength, elongation at break) of the control specimens.

2. Chemical Exposure Protocol (based on ASTM D543):

  • Test Environment: Place the test specimens in a sealed container with the corrosive chemical, ensuring complete immersion.

  • Controlled Conditions: Maintain the container at a constant, specified temperature for a predetermined duration. Test temperatures can range from ambient to elevated, simulating service conditions.

  • Duration: Exposure times can vary from days to several months to assess both short-term and long-term effects.

3. Post-Exposure Analysis:

  • Visual Inspection: After exposure, the specimens are removed, cleaned, and visually inspected for any changes in color, surface texture, or signs of degradation like cracking or crazing.

  • Gravimetric Analysis: The specimens are reweighed to determine the percentage of weight change (absorption or extraction). This is often conducted in accordance with ASTM D570 for water absorption.[1]

  • Dimensional Analysis: The dimensions of the specimens are remeasured to check for any swelling or shrinkage.

  • Mechanical Property Testing: The tensile strength and elongation at break of the exposed specimens are measured using a universal testing machine. The results are then compared to the properties of the unexposed control specimens to calculate the percentage of property retention.

  • Further Characterization (for in-depth research): Advanced analytical techniques can be employed for a more detailed understanding of chemical interactions:

    • Differential Scanning Calorimetry (DSC): To analyze changes in crystallinity and melting point.[12]

    • Fourier-Transform Infrared Spectroscopy (FTIR): To detect changes in the chemical structure of the polymer.[12]

    • Gas Chromatography (GC): For permeation testing to quantify the transmission rates of specific gases or vapors through the material.[12]

Logical Framework for Material Selection

The decision-making process for selecting this compound® in a corrosive environment involves a series of logical steps to ensure its suitability for the intended application.

Decision-Making Flowchart for this compound® Selection.

Conclusion

This compound® (ETFE) stands out as a highly reliable fluoropolymer for applications in corrosive environments, offering a unique combination of broad chemical inertness, mechanical robustness, and thermal stability.[7][13] While it provides excellent resistance to a vast range of chemicals, it is essential for researchers, scientists, and engineers to consider the specific conditions of their applications, including chemical concentration, temperature, and mechanical stress. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for making informed decisions. For critical applications, it is always recommended to conduct specific testing that mimics the actual service environment to ensure the long-term performance and integrity of this compound® components.[4][11]

References

The Radiation Resistance of Tefzel™ (ETFE): An In-depth Technical Guide for Sterilization and High-Energy Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the radiation resistance of Tefzel™, a copolymer of ethylene (B1197577) and tetrafluoroethylene (B6358150) (ETFE), with a focus on its suitability for medical device sterilization and its performance in high-energy environments. This compound™ is recognized for its robust mechanical properties, excellent chemical inertness, and superior resistance to high-energy radiation compared to other fluoropolymers.[1][2][3][4] This document consolidates quantitative data on the material's performance post-irradiation, details relevant experimental methodologies, and illustrates the underlying chemical degradation pathways.

Introduction to this compound™ ETFE

This compound™ ETFE is a semi-crystalline fluoropolymer that combines the processability of conventional thermoplastics with many of the high-performance properties of polytetrafluoroethylene (PTFE).[2][3] Its unique chemical structure, an alternating copolymer of ethylene and tetrafluoroethylene, imparts a high level of chemical resistance, a wide operating temperature range, and notable mechanical toughness, including high impact strength and abrasion resistance.[2] These attributes make it a candidate material for demanding applications in the medical, pharmaceutical, aerospace, and high-energy physics sectors.[4][5][6]

A key advantage of this compound™ is its stability when subjected to sterilizing doses of ionizing radiation, such as gamma rays and electron beams (e-beam).[7] It also finds use in applications where exposure to other forms of radiation, including ultraviolet (UV) and particle beams, is a concern.[5][6] Understanding the specific effects of radiation on this compound™ is critical for ensuring material integrity and performance throughout the lifecycle of a product.

Effects of Radiation on the Properties of this compound™

The interaction of high-energy radiation with this compound™ induces a series of chemical changes that can alter its mechanical, thermal, and electrical properties. The primary mechanisms at play are chain scission (degradation) and cross-linking, with the dominant effect being influenced by the type of radiation, the total absorbed dose, the dose rate, and the presence of oxygen.[1]

Mechanical Properties

Radiation exposure can significantly impact the mechanical integrity of this compound™. The following tables summarize the quantitative effects of gamma and electron beam irradiation on key mechanical properties.

Table 1: Effect of Gamma Irradiation on Mechanical Properties of this compound™ ETFE

Radiation Dose (kGy)Tensile Strength (MPa)Elongation at Break (%)Reference(s)
0 (Unirradiated)46300[2]
50No significant changeNo significant change[8]
>50Gradual decreaseGradual decrease[8]
100Significant decreaseSignificant decrease[9]

Table 2: Effect of Electron Beam Irradiation on Mechanical Properties of this compound™ ETFE

Radiation Dose (kGy/Mrad)Tensile Strength (MPa)Elongation at Break (%)Flexural Modulus (MPa)Reference(s)
0 (Unirradiated)46300600-1200[2]
1.5 - 5Relatively constantRelatively constant-[10]
>25Significant decrease--[10]
10 Mrad (100 kGy)DecreasedDecreased-[11]
20 Mrad (200 kGy)Further decrease~57% decrease from pristine-[11][12]
60--Increased[8]
120--Increased[8]
180--Increased[8]
100 - 1200DecreasedDecreased-[13]

Note: Direct comparison between studies can be challenging due to variations in this compound™ grades, sample preparation, and irradiation conditions.

Thermal Properties

Differential Scanning Calorimetry (DSC) is commonly used to evaluate the thermal properties of irradiated this compound™. Radiation can affect the melting temperature (Tm) and the degree of crystallinity.

Table 3: Effect of Electron Beam Irradiation on Thermal Properties of this compound™ ETFE

Radiation Dose (kGy/Mrad)Melting Temperature (Tm)CrystallinityReference(s)
0 (Unirradiated)~260-280 °CVaries by grade[14]
5 Mrad (50 kGy)Slight decreaseSlight increase[11]
>5 Mrad (>50 kGy)Decreasing trendSignificant decrease[11]
100 - 1200 kGyDecreasedDecreased[13]
60 - 180 kGySignificant shift to lower valuesDecreasing trend[15]
Electrical Properties

This compound™ is an excellent dielectric material, and its electrical properties can be altered by radiation.

Table 4: Effect of Irradiation on Electrical Properties of this compound™ ETFE

PropertyUnirradiated ValueEffect of IrradiationReference(s)
Dielectric Strength>160 kV/mm (for 0.025 mm film)Decreases with increasing e-beam dose[12][14]
Volume Resistivity> 10^16 ohm-cmDecreases with increasing e-beam dose[15][16]

Radiation-Induced Chemical Degradation Mechanisms

The interaction of ionizing radiation with the ETFE polymer chain initiates a cascade of chemical reactions. The primary events involve the breaking of C-H, C-F, and C-C bonds, leading to the formation of highly reactive free radicals.[8] The subsequent fate of these radicals determines the overall change in material properties.

Key Reaction Pathways
  • Initiation: High-energy photons (gamma or X-rays) or electrons strip electrons from the polymer backbone, creating radical cations and secondary electrons. These can lead to bond scission and the formation of macro-radicals.

  • Chain Scission: The breaking of the main polymer chain, which reduces the molecular weight and can lead to a decrease in tensile strength and elongation at break.

  • Cross-linking: The formation of covalent bonds between adjacent polymer chains. This can increase the material's stiffness (flexural modulus) and resistance to creep, but may also reduce its ductility.[8]

  • Influence of Oxygen: In the presence of oxygen, the alkyl radicals can react to form peroxy radicals. These are key intermediates in oxidative degradation pathways, which can accelerate chain scission and lead to the formation of carbonyl groups and hydroperoxides.[17]

Visualization of Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the primary radiation-induced chemical reactions in this compound™ ETFE.

Radiation_Induced_Degradation ETFE ETFE Polymer Chain (-CH2-CH2-CF2-CF2-)n Radical_Formation Macroradical Formation (C-H, C-F, C-C scission) ETFE->Radical_Formation Radiation Gamma / E-beam Radiation Radiation->ETFE Energy Deposition Chain_Scission Chain Scission (Reduced Molecular Weight) Radical_Formation->Chain_Scission Dominant in presence of oxygen Crosslinking Cross-linking (Network Formation) Radical_Formation->Crosslinking Dominant in inert atmosphere Peroxy_Radical Peroxy Radical Formation Radical_Formation->Peroxy_Radical Reaction with O2 Oxygen Oxygen (O2) Oxidative_Degradation Oxidative Degradation (Carbonyls, Hydroperoxides) Peroxy_Radical->Oxidative_Degradation

Caption: Radiation-induced degradation pathways in this compound™ ETFE.

Experimental_Workflow Start Start: Unirradiated this compound™ Samples Sample_Prep Sample Preparation (e.g., ASTM D638 Type IV dumbbells) Start->Sample_Prep Irradiation Irradiation (Gamma / E-beam / X-ray) - Controlled Dose - Dose Rate - Atmosphere Sample_Prep->Irradiation Post_Irradiation Post-Irradiation Conditioning (e.g., 48h at room temp) Irradiation->Post_Irradiation Mechanical_Testing Mechanical Testing (ASTM D638 - Tensile) (ASTM D790 - Flexural) (ASTM D256 - Impact) Post_Irradiation->Mechanical_Testing Thermal_Analysis Thermal Analysis (ISO 11357 - DSC) - Tm, Crystallinity Post_Irradiation->Thermal_Analysis Electrical_Testing Electrical Testing (ASTM D149 - Dielectric Strength) (ASTM D257 - Volume Resistivity) Post_Irradiation->Electrical_Testing Data_Analysis Data Analysis and Comparison Mechanical_Testing->Data_Analysis Thermal_Analysis->Data_Analysis Electrical_Testing->Data_Analysis

Caption: General experimental workflow for testing irradiated this compound™.

Experimental Protocols for Material Characterization

Standardized testing procedures are essential for accurately evaluating the effects of radiation on this compound™. The following outlines the key experimental protocols based on widely accepted industry standards.

Sample Preparation and Irradiation
  • Specimen Preparation: For tensile testing, dumbbell-shaped specimens are typically used, prepared according to ASTM D638 specifications.[16][17][18][19] The specific type of specimen (e.g., Type IV) depends on the material's thickness and rigidity. For other tests, samples are cut to the dimensions required by the specific standard.

  • Irradiation Procedure: Samples are exposed to a calibrated radiation source (e.g., Cobalt-60 for gamma, or an electron beam accelerator). The total absorbed dose is carefully controlled and measured using dosimetry. The dose rate and atmospheric conditions (air or inert gas) during irradiation are critical parameters that must be recorded as they significantly influence the outcome.[1]

Mechanical Testing
  • Tensile Properties (ASTM D638): This is one of the most common tests to assess the mechanical integrity of irradiated polymers.

    • Apparatus: A universal testing machine (UTM) equipped with appropriate grips and an extensometer.[16][18]

    • Procedure: The conditioned specimen is mounted in the grips of the UTM. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.[19] The force and elongation are continuously recorded.

    • Key Properties Measured: Tensile strength at yield and break, elongation at yield and break, and tensile modulus.[16]

Thermal Analysis
  • Differential Scanning Calorimetry (ISO 11357 / ASTM D3418): DSC is used to determine changes in the thermal transitions of the polymer.[9][12][20][21]

    • Apparatus: A differential scanning calorimeter.

    • Procedure: A small, weighed sample of the material is heated at a controlled rate in a controlled atmosphere.[12] The heat flow to the sample is compared to that of a reference, and transitions such as melting (Tm) and crystallization (Tc) are recorded.[12]

    • Key Properties Measured: Melting temperature, heat of fusion (from which the degree of crystallinity can be calculated), and glass transition temperature (Tg).[12]

Electrical Testing
  • Dielectric Strength (ASTM D149): This test measures the electrical strength of an insulating material.[22][23][24][25][26]

    • Apparatus: A high-voltage power supply and electrodes.

    • Procedure: The test specimen is placed between two electrodes, and the voltage is increased at a uniform rate until dielectric breakdown (puncture) occurs.[22]

    • Key Property Measured: The breakdown voltage, which is then divided by the specimen thickness to give the dielectric strength (typically in V/mil or kV/mm).[22]

This compound™ in High-Energy Applications

Beyond sterilization, this compound™'s radiation resistance makes it suitable for applications in high-energy physics and aerospace, where materials are exposed to a variety of radiation types over long periods.

Space Applications

In the space environment, materials like this compound™, often used for wire and cable insulation, are subjected to a complex radiation field including electrons, protons, and UV radiation, as well as atomic oxygen in low Earth orbit (LEO).[5][6]

  • Electron Beam and UV Radiation: Studies have shown that a combination of radiation and thermal exposure can lead to the embrittlement of fluoropolymers.[5] Cross-linked ETFE (X-ETFE) is often used for its improved resistance to these effects.[5]

  • Proton Irradiation: Exposure to protons can also cause damage to ETFE films, with detectable effects at fluences above 10^14 protons/cm^2.[6]

Particle Accelerators

In high-energy physics applications, materials used in the construction of detectors and other components near the particle beamline must withstand very high radiation doses. While specific data for this compound™ in these environments is limited in the public domain, its general radiation resistance suggests potential utility. However, the extreme radiation levels would necessitate rigorous testing to qualify it for such applications.

Comparison of Sterilization Methods: Gamma, E-beam, and X-ray

While gamma and e-beam are the most common radiation sterilization methods for which data on this compound™ is available, X-ray sterilization is an emerging alternative.

  • Gamma Radiation: Utilizes photons from a Cobalt-60 source. It has high penetration depth, making it suitable for dense products. The dose rate is relatively low.[27]

  • Electron Beam (E-beam): Uses a beam of high-energy electrons. It has a much higher dose rate than gamma, which can favor cross-linking over oxidative degradation.[1][27] However, its penetration depth is lower.

  • X-ray Sterilization: Generated by bombarding a metal target with high-energy electrons, producing high-energy photons similar to gamma rays. It offers high penetration like gamma but with the on-off capability of an e-beam accelerator.[27][28][29] Studies on other polymers suggest that the effects of X-ray irradiation are often comparable to those of gamma irradiation at similar dose rates.[28][29] However, specific quantitative data for the effects of X-ray sterilization on this compound™ are not widely available and would require dedicated studies.

Conclusion

This compound™ ETFE exhibits excellent resistance to ionizing radiation, making it a highly suitable material for the sterilization of medical devices and for use in high-energy applications. Its response to radiation is a complex interplay of chain scission and cross-linking, which is influenced by the radiation type, dose, dose rate, and the presence of oxygen. While gamma and e-beam irradiation can alter its mechanical, thermal, and electrical properties, this compound™ generally maintains its structural integrity and functionality at typical sterilization doses. For high-energy applications, particularly in space, cross-linked grades of ETFE offer enhanced performance. Further research into the effects of X-ray and high-fluence particle irradiation would provide a more complete understanding of this compound™'s capabilities in these demanding environments. The selection of this compound™ for any application requiring radiation exposure should be supported by a thorough testing program that simulates the intended use conditions.

References

A Technical Guide to the Mechanical Toughness and Abrasion Resistance of Tefzel® (ETFE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tefzel®, a brand of ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE), is a high-performance fluoropolymer renowned for its exceptional mechanical toughness, chemical inertness, and robust thermal properties. This in-depth technical guide provides a comprehensive overview of the mechanical strength and abrasion resistance of various this compound® grades. It is designed to assist researchers, scientists, and drug development professionals in evaluating the suitability of this compound® for demanding applications where durability and material integrity are paramount. This document consolidates key quantitative data, outlines the methodologies of standard mechanical tests, and illustrates the underlying structure-property relationships and experimental workflows.

Introduction to this compound® ETFE

This compound® is a melt-processable copolymer of ethylene and tetrafluoroethylene.[1][2] This chemical composition gives it a unique balance of properties, combining the superior chemical resistance and thermal stability of perfluoropolymers like PTFE with enhanced mechanical strength, stiffness, and abrasion resistance.[3][4] Unlike fully fluorinated polymers, the incorporation of ethylene into the polymer backbone contributes to its remarkable toughness and impact strength.[3][4] this compound® is available in various grades, including general-purpose, high-flow, and premium resins with enhanced flex life, allowing for its use in a wide array of applications such as chemical linings, electrical insulation, and components for the pharmaceutical and biomedical sectors.[5][6]

Mechanical Properties of this compound®

The mechanical integrity of this compound® is a key attribute for its use in applications requiring robust performance under physical stress. The following tables summarize the typical mechanical properties of various this compound® grades. These values are derived from standardized ASTM test methods and are intended for comparison; they should not be used for specification purposes without consulting the manufacturer's specific datasheets for a particular grade.

Tensile Properties

Tensile testing evaluates the behavior of a material under tension. Key parameters include tensile strength (the maximum stress a material can withstand), tensile modulus (a measure of stiffness), and elongation at break (a measure of ductility).

PropertyTest MethodTypical ValueUnit
Tensile Strength (at 23°C)ASTM D6385,500 - 6,100psi
38 - 42MPa
Tensile ModulusASTM D638-psi
-MPa
Elongation at BreakASTM D638300%

Data sourced from multiple references.[7][8][9]

Flexural and Compressive Properties

Flexural strength measures a material's resistance to bending, while compressive strength assesses its ability to withstand a crushing load.

PropertyTest MethodTypical ValueUnit
Flexural ModulusASTM D790145,000psi
1,000MPa
Compressive StrengthASTM D6952,470psi
17MPa

Data sourced from Professional Plastics datasheet.[7]

Impact and Hardness Properties

Impact strength quantifies a material's ability to resist fracture from a sudden applied load. Hardness is a measure of a material's resistance to localized plastic deformation such as scratching or indentation.

PropertyTest MethodTypical ValueUnit
Izod Notched ImpactASTM D256No Breakft-lb/in
Hardness, Shore DASTM D785D67-

Data sourced from Professional Plastics datasheet.[7]

Abrasion Resistance

This compound® exhibits excellent resistance to wear and abrasion, making it suitable for applications involving contact with abrasive slurries or frequent physical interaction. The Taber abrasion test is a common method for quantifying this property.

PropertyTest MethodTypical ValueUnit
Abrasion Resistance (Taber, CS-17 wheel, 1000g load)-15mg/1000 cycles

Value for a specific grade of this compound®.[10]

Experimental Protocols

The data presented in this guide are obtained through standardized testing procedures. The following is a brief overview of the principles behind the key ASTM test methods cited.

ASTM D638: Tensile Properties of Plastics

This test method determines the tensile properties of plastics in the form of standard dumbbell-shaped specimens. The specimen is held in the grips of a universal testing machine and pulled at a constant rate of crosshead movement until it fractures. During the test, the load and extension are continuously monitored. From this data, tensile strength, tensile modulus, and elongation at break are calculated.

ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics

This test method is used to determine the flexural strength and flexural modulus of plastic materials. A rectangular specimen is supported at its ends and a load is applied to its center (a three-point bending test). The load and deflection are measured until the specimen fails.

ASTM D256: Determining the Izod Pendulum Impact Resistance of Plastics

The Izod impact test measures the impact resistance of a material. A notched specimen is clamped vertically, and a pendulum with a known weight is released from a specified height, striking and breaking the specimen. The energy absorbed by the specimen during fracture is a measure of its impact strength. A "no break" result indicates that the specimen did not fracture under the test conditions.[7]

ASTM D4060: Standard Test Method for Abrasion Resistance of Organic Coatings by the Taber Abraser

While the specific standard for the cited abrasion value is not provided, ASTM D4060 is a common protocol for this type of measurement. In this test, a flat panel of the material is mounted on a rotating turntable. Two abrasive wheels are lowered onto the specimen, and the turntable is rotated for a specified number of cycles under a specific load. The abrasion resistance is typically reported as the weight loss of the material per a certain number of cycles.

Visualizations

Structure-Property Relationship of this compound®

The unique combination of monomers in this compound® directly influences its mechanical properties.

cluster_0 Molecular Structure of this compound® (ETFE) cluster_1 Resulting Mechanical Properties Ethylene Ethylene Monomer (-CH2-CH2-) Copolymer Alternating Copolymer Chain Ethylene->Copolymer Provides flexibility and impact strength TFE Tetrafluoroethylene Monomer (-CF2-CF2-) TFE->Copolymer Provides chemical resistance and thermal stability Toughness High Mechanical Toughness Copolymer->Toughness Abrasion Excellent Abrasion Resistance Copolymer->Abrasion Impact High Impact Strength Copolymer->Impact

Caption: Relationship between this compound's monomeric units and its key mechanical properties.

Experimental Workflow for Taber Abrasion Test

The following diagram outlines the typical steps involved in evaluating the abrasion resistance of this compound® using a Taber Abraser.

start Start prep Prepare this compound® Specimen (e.g., flat panel of defined thickness) start->prep weigh_initial Weigh the Specimen (Initial Weight) prep->weigh_initial mount Mount Specimen on Taber Abraser Turntable weigh_initial->mount setup Select Abrasive Wheels (e.g., CS-17) and Apply Load (e.g., 1000g) mount->setup run Run Abraser for a Specified Number of Cycles setup->run clean Remove Specimen and Clean Debris run->clean weigh_final Weigh the Specimen (Final Weight) clean->weigh_final calculate Calculate Weight Loss (Initial - Final Weight) weigh_final->calculate report Report Abrasion Resistance (mg/1000 cycles) calculate->report end End report->end

Caption: A typical workflow for determining the abrasion resistance of this compound®.

Conclusion

This compound® ETFE stands out as a robust fluoropolymer with a superior combination of mechanical toughness and abrasion resistance. Its unique chemical structure imparts a durability that makes it a reliable material choice for critical components in the pharmaceutical, chemical processing, and electronics industries. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and professionals to assess the performance of this compound® in their specific applications. For detailed specifications and grade-specific data, consultation with the manufacturer is always recommended.

References

A Technical Guide to the Specific Gravity and Density of Tefzel® (ETFE) for Material Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the specific gravity and density of Tefzel®, a brand of ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE), a fluoropolymer with a unique balance of properties making it suitable for a wide range of demanding applications in research, pharmaceutical, and biotechnology sectors. Understanding these fundamental physical properties is critical for accurate material calculations, component design, and quality control.

Core Physical Properties: Specific Gravity and Density

Specific gravity is a dimensionless quantity representing the ratio of the density of a substance to the density of a reference substance, typically water at 4°C. Density, on the other hand, is the mass of a substance per unit volume. For solid plastics like this compound®, these two properties are crucial for:

  • Material Identification and Verification: Confirming the identity and purity of the material.

  • Process and Quality Control: Monitoring consistency between batches and ensuring products meet specifications.

  • Component Design and Engineering: Calculating the weight and volume of parts, which is essential for applications with strict weight or space constraints.

  • Chemical and Pharmaceutical Compatibility Assessment: While not a direct measure of chemical resistance, changes in density can indicate absorption of solvents or other physical changes in the material after exposure to various chemicals.[1]

The specific gravity and density of this compound® can vary slightly between different grades, which are tailored for specific processing methods and end-use applications. These variations are primarily due to differences in molecular weight, degree of crystallinity, and the presence of any additives or fillers.

Quantitative Data for this compound® Grades

The following table summarizes the typical specific gravity and density values for various grades of this compound® ETFE as reported in technical datasheets. It is important to note that these are typical values and should not be used for specification purposes without consulting the manufacturer's specific lot data.

This compound® GradeSpecific Gravity (ASTM D792)Density ( kg/m ³)Key Characteristics
General Purpose 1.7[2][3]1700[4][5][6]General-purpose resin with a good balance of properties.
HT-2170 1.72[7]1720Improved stress crack resistance and flexibility.[7]
HT-2183 1.7[8]1700Enhanced flex life and resistance to environmental stress.[8]
HT-2184 (Powder) --Premium powder form for applications requiring material dispersion.[9][10]
200 1.70[7]1700-
210 1.70[7]1700-
280 1.70[7]1700Higher flex life compared to other standard grades.[7]
750 1.711710Increased flexibility and improved retention of properties after aging at elevated temperatures.

Experimental Protocol for Determining Specific Gravity and Density

The determination of specific gravity and density of solid plastics like this compound® is governed by standardized test methods. The most commonly cited methods are ASTM D792 and ISO 1183-1.[11][12][13] Both standards describe similar procedures, with the immersion method (Method A) being the most prevalent for solid, void-free specimens.[11][12][13][14][15]

Principle of the Immersion Method (ASTM D792, Method A)

The fundamental principle is Archimedes' principle. A specimen is first weighed in air and then weighed when fully submerged in a liquid of known density (typically distilled water). The difference in these weights is equal to the weight of the liquid displaced by the specimen. From this, the volume and subsequently the specific gravity and density of the specimen can be calculated.

Apparatus
  • Analytical Balance: With a precision of 0.1 mg.

  • Specimen Holder: A corrosion-resistant wire or fixture to hold the specimen.

  • Immersion Vessel: A beaker or other suitable container for the immersion liquid.

  • Thermometer: To measure the temperature of the immersion liquid.

  • Sinker (if necessary): For specimens with a density less than that of the immersion liquid (not applicable for this compound®).

Procedure
  • Specimen Preparation: The test specimen should be a single piece of material, free of voids, with a smooth surface.

  • Conditioning: Condition the specimen as per the material specification or standard laboratory conditions (e.g., 23 ± 2°C and 50 ± 5% relative humidity).

  • Weighing in Air: Accurately weigh the conditioned specimen in air to the nearest 0.1 mg. Let this be a.

  • Weighing in Immersion Liquid: Suspend the specimen from the balance using the specimen holder and fully immerse it in the immersion liquid (distilled water) at a controlled temperature (e.g., 23 ± 2°C). Ensure no air bubbles are adhering to the specimen's surface. Record the apparent mass of the immersed specimen. Let this be b.

  • Calculation:

    • Specific Gravity = a / (a - b)

    • Density (g/cm³) = (Specific Gravity) x (Density of water at the test temperature)

Logical Workflow for Material Property Determination

The following diagram illustrates the logical workflow for determining the specific gravity and density of this compound® and the subsequent application of this data in a research and development context.

G cluster_0 Experimental Protocol cluster_1 Data Application cluster_2 Signaling Pathways (Conceptual) A Sample Preparation (Void-free this compound® specimen) B Weigh in Air (a) A->B C Weigh in Immersion Liquid (b) (e.g., Distilled Water) B->C D Calculate Specific Gravity (a / (a - b)) C->D E Calculate Density (Specific Gravity x ρ_water) D->E F Material Specification Verification E->F Input Data G Component Design (Weight & Volume Calculations) E->G Input Data H Quality Control (Batch-to-batch consistency) E->H Input Data L Application Integration G->L I Material Property Requirement J Material Selection (this compound® Grade) I->J K Experimental Validation J->K K->L

References

The Integrity of Tefzel® in Aqueous Environments: A Technical Guide to Water Absorption and Hydrolytic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the water absorption characteristics and hydrolytic stability of Tefzel® ETFE (ethylene tetrafluoroethylene). Aimed at researchers, scientists, and drug development professionals, this document compiles key data, outlines experimental methodologies, and presents visual workflows to offer a comprehensive understanding of this compound's performance in aqueous and high-humidity environments. This compound's robust resistance to water absorption and hydrolysis makes it a premier material for applications where maintaining structural and mechanical integrity is critical.

Water Absorption of this compound® ETFE

The water absorption of a material is a critical parameter as it can influence dimensional stability, mechanical strength, and electrical properties. This compound® exhibits exceptionally low water absorption, a key attribute for its use in demanding applications.

Quantitative Water Absorption Data

The water absorption of various this compound® grades has been quantified according to the ASTM D570 standard. The data consistently demonstrates minimal moisture uptake.

PropertyTest MethodValue
Water Absorption, 24 hrASTM D570< 0.03%[1]
Water Absorption, 24 hrASTM D570< 0.01%[2]
Water Absorption, 24 hrASTM D5700.007%[3]
Moisture Absorption-< 0.02%[4][5]
Experimental Protocol: ASTM D570 - Water Absorption of Plastics

The ASTM D570 test method is the standard procedure for determining the relative rate of water absorption by plastics when immersed.[6]

Objective: To measure the amount of water absorbed by a plastic specimen under specified conditions of time and temperature.[6][7]

Apparatus:

  • Analytical balance

  • Oven capable of maintaining a temperature of 50 ± 3 °C

  • Desiccator

  • Container of distilled water

Procedure:

  • Specimen Preparation: The test specimens, typically 2-inch diameter disks with a thickness of 0.125 inches or 0.250 inches, are prepared.[7]

  • Drying: The specimens are dried in an oven for a specified time and temperature (e.g., 24 hours at 50 °C) to remove any initial moisture.[6][7]

  • Initial Weighing: After drying, the specimens are cooled in a desiccator to room temperature and then weighed to determine their initial dry weight.[7][8]

  • Immersion: The specimens are then completely immersed in distilled water maintained at a specified temperature, most commonly 23 °C.[8][9] The standard immersion period is 24 hours.[8][9]

  • Final Weighing: After the immersion period, the specimens are removed from the water, patted dry with a lint-free cloth to remove surface water, and immediately re-weighed.[7][8]

  • Calculation: The water absorption is calculated as the percentage increase in weight from the initial dry condition.

The logical workflow for this experimental protocol is visualized in the diagram below.

G ASTM D570 Experimental Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Prepare Specimen B Dry in Oven A->B C Cool in Desiccator B->C D Initial Weighing C->D E Immerse in Water (24h @ 23°C) D->E F Remove and Pat Dry E->F G Final Weighing F->G H Calculate % Weight Gain G->H I Report Water Absorption H->I

ASTM D570 Experimental Workflow

Hydrolytic Stability of this compound® ETFE

Hydrolytic stability refers to a material's resistance to degradation when exposed to water, particularly at elevated temperatures. This compound® is known for its exceptional hydrolytic stability, retaining its physical properties even after prolonged exposure to hot water and steam.[1][10][11][12]

Performance Under Hydrolytic Stress

A key indicator of this compound's hydrolytic stability is its performance in long-term boiling water tests. In one such study, this compound® 200 was exposed to boiling water for 3,000 hours. The material was found to be essentially unaffected, with its room temperature tensile strength and elongation properties remaining intact.

This remarkable stability is crucial for applications in the pharmaceutical and drug development industries, where equipment may undergo repeated steam sterilization cycles or be in constant contact with aqueous solutions.

Experimental Protocol: Hydrolytic Stability Testing

While the specific, detailed protocol for the 3,000-hour boiling water test on this compound® is proprietary, a general experimental methodology for assessing the hydrolytic stability of polymers can be described.

Objective: To evaluate the effect of prolonged exposure to hot water or steam on the mechanical properties of a polymer.

Apparatus:

  • Autoclave or a temperature-controlled water bath

  • Tensile testing machine (e.g., Instron)

  • Calipers for dimensional measurements

  • Test specimens of the polymer

Procedure:

  • Initial Characterization: A set of control specimens are tested to establish baseline mechanical properties, such as tensile strength and elongation at break, according to relevant ASTM standards (e.g., ASTM D638).

  • Exposure: A second set of specimens is placed in a controlled environment of hot water (e.g., boiling water at 100 °C) or steam for a predetermined duration.

  • Periodic Evaluation: At specified intervals, a subset of the exposed specimens is removed from the hot water or steam.

  • Conditioning: The removed specimens are conditioned back to a standard testing atmosphere (e.g., 23 °C and 50% relative humidity).

  • Post-Exposure Characterization: The mechanical properties of the aged specimens are measured using the same methods as the initial characterization.

  • Analysis: The changes in mechanical properties are calculated as a percentage of the initial baseline values. A minimal change indicates high hydrolytic stability.

The following diagram illustrates the general workflow for a hydrolytic stability test.

G Hydrolytic Stability Test Workflow A Prepare Control and Test Specimen Sets B Measure Baseline Mechanical Properties (Control Set) A->B C Expose Test Set to Hot Water/Steam (e.g., 100°C for 3000 hours) A->C G Compare Post-Exposure to Baseline Properties B->G D Periodically Remove Test Specimens C->D E Condition Specimens to Room Temperature D->E F Measure Post-Exposure Mechanical Properties E->F F->G H Determine % Retention of Properties G->H

Hydrolytic Stability Test Workflow

The Interrelation of Water Absorption and Material Integrity

The low water absorption of this compound® is directly linked to its excellent hydrolytic stability. When a material absorbs significant amounts of water, the water molecules can act as a plasticizer, leading to a reduction in stiffness and strength. Furthermore, in some polymers, water can participate in chemical reactions that break down the polymer chains, a process known as hydrolysis. The inherent chemical inertness and low permeability of this compound® to water vapor and liquids prevent these degradation pathways from occurring, ensuring the long-term reliability of components made from this material.[5][13]

The diagram below illustrates the logical relationship between low water absorption and the preservation of material properties.

G Impact of Water Absorption on Material Properties cluster_cause Material Characteristic cluster_effect Consequences cluster_outcome Overall Outcome A Low Water Absorption (e.g., this compound®) B Minimal Swelling & Dimensional Change A->B C Resistance to Plasticization A->C D Prevention of Hydrolytic Degradation A->D E Retention of Mechanical Strength B->E F Stable Electrical Properties B->F C->E D->E D->F G Long-Term Durability E->G F->G

Impact of Water Absorption on Material Properties

Conclusion

This compound® ETFE demonstrates superior resistance to water absorption and exceptional hydrolytic stability. The quantitative data, derived from standardized testing, confirms its minimal interaction with aqueous environments. This makes this compound® a highly reliable material for critical applications in the pharmaceutical, biotechnology, and chemical processing industries, where long-term performance and material integrity in the presence of moisture, steam, and aqueous solutions are paramount. The experimental protocols and workflows provided in this guide offer a framework for understanding and verifying the performance of this compound® in these demanding conditions.

References

A Technical Guide to Tefzel™ ETFE Grades for Scientific Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the portfolio of Tefzel™ ETFE (ethylene-tetrafluoroethylene) fluoropolymer grades, providing the technical data and application insights necessary for informed material selection in demanding research, laboratory, and pharmaceutical environments. This compound™ is renowned for its unique combination of mechanical toughness, chemical inertness, and thermal stability, making it a critical material for applications ranging from sterile packaging to high-purity fluid handling.

Core Properties of this compound™ ETFE

This compound™, a modified copolymer of ethylene (B1197577) and tetrafluoroethylene, offers a distinct balance of properties that make it a superior choice for a multitude of scientific applications. It is a rugged thermoplastic that can be processed using conventional melt-extrusion, injection molding, and blow molding techniques.[1][2] Key characteristics include:

  • Exceptional Chemical Resistance: this compound™ is chemically inert to a wide array of industrial chemicals and solvents, approaching the resistance of Teflon™ (PTFE) resins.[1][2]

  • Mechanical Toughness: It exhibits high tensile strength, impact resistance, and abrasion resistance, ensuring durability in labware and equipment components.[3][4]

  • Thermal Stability: Most grades of this compound™ are rated for continuous service at 150°C (302°F), with some grades capable of higher temperatures.[1][2][4] It also retains useful properties at cryogenic temperatures.[5]

  • High-Purity and Biocompatibility: With no plasticizers or other additives, this compound™ is suitable for high-purity applications.[6] Its resistance to radiation and heat sterilization, along with FDA compliance for certain grades, makes it a safe choice for biomedical and pharmaceutical applications.[3][7][8]

  • Excellent Dielectric Properties: It serves as a reliable electrical insulator, a critical feature for various analytical instruments.[3][9]

Comparative Data of Key this compound™ Grades

The selection of an appropriate this compound™ grade is contingent on the specific mechanical, thermal, and processing requirements of the application. The following tables summarize the key quantitative properties of several common grades to facilitate comparison.

Table 1: Mechanical Properties of this compound™ Grades
PropertyTest MethodThis compound™ 200This compound™ 207This compound™ 280This compound™ HT-2183This compound™ 750
Tensile Strength (MPa)ASTM D3159 / D638-40[10]47[9]40[11]37.9 (at 23°C)[12]
Ultimate Elongation (%)ASTM D3159 / D638-300[10]300[9]300[11]300 (at 23°C)[12]
Flexural Modulus (MPa)ASTM D7901,171.9[12]1,000[10]1,200[9]1,000[11]641.1[12]
Hardness (Shore D)ASTM D2240--72[9]67[11]-
Specific Gravity ASTM D792-1.7[10]1.7[9]1.7[11]1.75-1.79[12]
Table 2: Thermal and Electrical Properties of this compound™ Grades
PropertyTest MethodThis compound™ 200This compound™ 207This compound™ 280This compound™ HT-2183This compound™ 750
Nominal Melting Point (°C)ASTM D3159 / D3418-250-280[10]255-280[9]255-280[11]-
Upper Service Temp. (°C)UL746150[5]150[10]150[9]155[11]200 (for appliance wire)[12]
Melt Flow Rate (g/10 min)ASTM D3159-30[10]4[9]6[11]-
Dielectric Strength (kV/mm)ASTM D149-65[10]70[9]70[11]-
Water Absorption, 24 hr (%)ASTM D570-0.007[10]0.007[9]0.007[11]-

Research Applications and Grade Selection

The versatility of this compound™ lends itself to a wide range of applications in research and drug development.

High-Purity Fluid and Sample Handling

Due to its chemical inertness and low extractable content, this compound™ is an ideal material for tubing, fittings, and container linings where sample purity is paramount.

  • Applications: Chromatography, automated chemical synthesis, sample transfer lines, and containers for aggressive reagents.

  • Grade Selection:

    • This compound™ 207: A general-purpose grade suitable for tubing and labware due to its balance of properties.[5]

    • This compound™ 280: Its higher flex life makes it a good candidate for applications involving repeated movement or stress.[4]

Biopharmaceutical and Drug Delivery

In the pharmaceutical industry, the ability to withstand sterilization and prevent contamination is crucial. This compound™ films are used as inert liners in caps (B75204) and stoppers for pharmaceutical containers.

  • Applications: Cap liners, stoppers, plunger laminates, sterile packaging, and components for single-use bioreactors.[13][14]

  • Grade Selection:

    • Specialty Film Grades (e.g., ETFE PG, ETFE LM): These are engineered for pharmaceutical applications, offering excellent formability and a broad service temperature range.[14] The LM grade has a lower melting point, making it suitable for complex molding profiles.[14]

    • This compound™ HT-2183: This grade is FDA compliant, making it suitable for components in direct contact with pharmaceutical products.[8]

Laboratory and Analytical Equipment

The mechanical robustness and chemical resistance of this compound™ make it a reliable material for constructing durable laboratory equipment.

  • Applications: Centrifuge tubes, evaporating dishes, valves for blood analyzers, and components for oxygen respirators.[7][15]

  • Grade Selection:

    • This compound™ 200: Ideal for labware like containers and dishes due to its chemical inertness and impact strength.[5]

    • Glass-Reinforced Grades (e.g., HT-2004): Offer higher stiffness and creep resistance for load-bearing components.[4]

Experimental Methodologies and Workflows

While specific, detailed experimental protocols are proprietary to individual research studies, the general methodology for handling and preparing this compound™ components in a laboratory setting can be outlined.

Methodology: Preparation of this compound™ Tubing for Biological Applications

This protocol describes a general procedure for cleaning this compound™ tubing to ensure it is free of contaminants before use in sensitive biological experiments, such as those involving protein or antibody preparations.

  • Initial Wash: Flush the tubing thoroughly with a high-purity solvent like ethanol (B145695) to remove any residual manufacturing oils or particulates.

  • Secondary Wash: Perform a second flush with acetone (B3395972) to remove any remaining organic residues.

  • Drying: Dry the tubing completely in a chemical fume hood using a stream of inert gas, such as nitrogen or helium. Ensure no liquid droplets remain.

  • Storage: Store the cleaned tubing in a sealed, contaminant-free environment. Connecting the ends of the tubing coil can help maintain cleanliness.

This procedure is adapted from a protocol for preparing this compound™ tubing for the production of high-specificity antibodies.[16]

Workflow for this compound™ Grade Selection

The following diagram illustrates a logical workflow for selecting the optimal this compound™ grade based on key application requirements.

Tefzel_Selection_Workflow cluster_pharma For Pharmaceutical Films/Liners start Define Application Requirements chem_resist High Chemical Resistance Needed? start->chem_resist film_grade Select Specialty Film Grade (e.g., ETFE PG, LM) start->film_grade mech_stress High Mechanical Stress or Abrasion? chem_resist->mech_stress Yes re_evaluate Re-evaluate Material Choice or Consult Manufacturer chem_resist->re_evaluate No temp Operating Temperature > 150°C? mech_stress->temp Yes mech_stress->temp No flexibility High Flexibility Required? temp->flexibility No grade_750 Select High-Temp Grade (e.g., this compound™ 750) temp->grade_750 Yes fda FDA Compliance Required? flexibility->fda No grade_280 Select High Flex-Life Grade (e.g., this compound™ 280) flexibility->grade_280 Yes grade_207_200 Select General Purpose Grade (e.g., this compound™ 200, 207) fda->grade_207_200 No grade_ht2183 Select FDA Compliant Grade (e.g., this compound™ HT-2183) fda->grade_ht2183 Yes

Caption: Decision workflow for selecting a this compound™ grade.

This guide provides a foundational understanding of this compound™ ETFE grades and their applications in scientific and pharmaceutical contexts. For specific and critical applications, direct consultation with the manufacturer for detailed specifications and compatibility testing is always recommended.

References

Outgassing Characteristics of Tefzel® (ETFE) in Vacuum Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the outgassing characteristics of Tefzel®, a brand of ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE), in vacuum environments. Understanding these properties is critical for applications where outgassing-induced contamination can compromise the performance and integrity of sensitive equipment, such as in space applications, scientific instrumentation, and pharmaceutical manufacturing processes under vacuum. This document consolidates available data on the outgassing performance of this compound®, details the standardized testing methodology, and illustrates the experimental workflow.

Introduction to Outgassing in Vacuum

Outgassing is the release of a gas that was dissolved, trapped, frozen, or absorbed in some material.[1] In a vacuum environment, these released volatile compounds can condense on sensitive surfaces, leading to contamination that can impair optical, electronic, or thermal properties of a system.[2][3] Therefore, materials selected for use in high-vacuum or space applications must exhibit low outgassing characteristics.[4] The primary metrics for quantifying outgassing, as defined by the widely recognized ASTM E595 standard, are Total Mass Loss (TML) and Collected Volatile Condensable Material (CVCM).[2][4][5]

This compound® (ETFE) is a fluoropolymer known for its mechanical toughness, chemical inertness, and resistance to high-energy radiation.[6] Its favorable outgassing properties make it a suitable material for various vacuum and space applications, including wire and cable insulation and jacketing.[7][8]

Quantitative Outgassing Data for this compound®

The outgassing performance of various this compound® grades has been characterized using the ASTM E595 standard test method. The data presented below has been compiled from various sources to provide a comparative overview. It is important to note that specific values can vary depending on the particular grade and processing conditions of the material.

Material DescriptionTotal Mass Loss (TML) %Collected Volatile Condensable Material (CVCM) %Water Vapor Regained (WVR) %Test Conditions
This compound™ ETFE (General)
Average0.070.01Not Specified149°C for 24 hours in vacuum[9]
Maximum0.120.02Not Specified149°C for 24 hours in vacuum[9]
This compound® 200 and 280
Maximum Weight Loss< 1.00< 0.10Not SpecifiedASTM E595[10]
This compound® TYZ26M (Cable Tie) 0.140.010.10 (RML)ASTM E595
Crosslinked ETFE (XL-ETFE) Generally Low ("Good")Generally Low ("Good")Not SpecifiedGeneral Assessment[8][11]

Note: The generally accepted screening levels for spacecraft materials are a TML of 1.00% and a CVCM of 0.10%.[4][5] The data indicates that this compound® materials typically perform well within these limits. "RML" refers to Recovered Mass Loss.

Experimental Protocol: ASTM E595

The standard test method for determining the outgassing properties of materials in a vacuum environment is ASTM E595, "Standard Test Method for Total Mass Loss and Collected Volatile Condensable Materials from Outgassing in a Vacuum Environment."[5]

Test Apparatus and Conditions

The ASTM E595 test involves subjecting a material sample to a controlled vacuum and temperature for a specified duration. The key parameters of the test are:

  • Vacuum: The test is conducted at a pressure of less than 7 x 10⁻³ Pa (5 x 10⁻⁵ torr).[5]

  • Sample Temperature: The material specimen is maintained at a temperature of 125°C.[5]

  • Collector Plate Temperature: A collector plate is maintained at 25°C to condense any volatile materials that are outgassed from the sample.[5]

  • Test Duration: The standard test duration is 24 hours.[5]

Measurement Procedure
  • Initial Sample Conditioning and Weighing: The material sample is first conditioned at 23°C and 50% relative humidity for 24 hours. Its initial mass is then precisely measured.[2]

  • Exposure: The conditioned sample is placed in a heated compartment within the vacuum chamber. A pre-weighed, cooled collector plate is positioned near the sample's vent port.[12]

  • Vacuum and Heating: The chamber is evacuated to the required pressure, and the sample is heated to 125°C for 24 hours. The collector plate is maintained at 25°C throughout this period.[5][12]

  • Post-Exposure Weighing: After 24 hours, the system is brought back to ambient conditions. The final mass of the sample and the collector plate are measured.

  • Water Vapor Regain (WVR) Measurement: The sample is then reconditioned at 23°C and 50% relative humidity for 24 hours, and its mass is measured again to determine the amount of water vapor reabsorbed.[5]

Calculation of Outgassing Parameters
  • Total Mass Loss (TML): This is the percentage of the initial sample mass that is lost during the test. It is calculated as: TML (%) = [(Initial Sample Mass - Final Sample Mass) / Initial Sample Mass] x 100

  • Collected Volatile Condensable Material (CVCM): This is the percentage of the initial sample mass that condenses on the cooled collector plate. It is calculated as: CVCM (%) = [(Final Collector Mass - Initial Collector Mass) / Initial Sample Mass] x 100

  • Water Vapor Regained (WVR): This is the percentage of the initial sample mass that is regained after re-exposure to a controlled humidity environment. It is calculated as: WVR (%) = [(Reconditioned Sample Mass - Final Sample Mass) / Initial Sample Mass] x 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the ASTM E595 outgassing test procedure.

ASTM_E595_Workflow start Start: Material Sample conditioning Condition Sample (24h, 23°C, 50% RH) start->conditioning initial_weighing Measure Initial Mass (Sample & Collector) conditioning->initial_weighing setup Place Sample & Collector in Vacuum Chamber initial_weighing->setup evacuate Evacuate Chamber (< 7x10⁻³ Pa) setup->evacuate heat Heat Sample to 125°C Cool Collector to 25°C (Hold for 24h) evacuate->heat cooldown Return to Ambient Temperature & Pressure heat->cooldown final_weighing Measure Final Mass (Sample & Collector) cooldown->final_weighing reconditioning Recondition Sample (24h, 23°C, 50% RH) final_weighing->reconditioning calculate Calculate TML, CVCM, WVR final_weighing->calculate Data for TML & CVCM wvr_weighing Measure Reconditioned Sample Mass reconditioning->wvr_weighing wvr_weighing->calculate Data for WVR end End: Outgassing Data calculate->end

ASTM E595 Outgassing Test Workflow

Mechanisms of Outgassing

The outgassing from a material in a vacuum is a complex process that can involve several mechanisms:

  • Desorption: The release of molecules that are physically or chemically bound to the surface of the material.

  • Diffusion: The migration of volatile molecules from the bulk of the material to the surface.

  • Vaporization/Sublimation: The direct phase change of the material itself from a solid or liquid to a gas.

  • Permeation: The movement of gases from the external environment through the material into the vacuum.[13]

For polymeric materials like this compound®, outgassing is often dominated by the desorption of adsorbed species (such as water vapor) and the diffusion of low molecular weight oligomers, residual solvents, or additives from the bulk of the material.[12]

Conclusion

This compound® (ETFE) demonstrates favorable outgassing characteristics, making it a reliable material for applications in vacuum environments where minimizing contamination is paramount. The quantitative data, primarily from ASTM E595 testing, shows that this compound® and its variants typically exhibit Total Mass Loss and Collected Volatile Condensable Material values well within the stringent limits required for space and high-vacuum applications. A thorough understanding of the standardized testing protocols and the fundamental mechanisms of outgassing is essential for researchers, scientists, and engineers in selecting and qualifying materials for critical applications.

References

Methodological & Application

The Understated Workhorse: Harnessing the Potential of Tefzel™ (ETFE) Tubing in High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals seeking robust and reliable solutions in high-performance liquid chromatography (HPLC), the choice of tubing material is a critical yet often overlooked parameter. While stainless steel and PEEK have traditionally dominated the landscape, Tefzel™ (ethylene tetrafluoroethylene (B6358150) or ETFE) tubing emerges as a compelling alternative, offering a unique balance of chemical inertness, pressure tolerance, and cost-effectiveness. This document provides a detailed exploration of this compound™ tubing's applications in HPLC, complete with comparative data and experimental protocols to guide its effective implementation in the laboratory.

This compound™ tubing is a fluoropolymer that boasts excellent chemical resistance, mechanical stability, and low gas permeability.[1][2][3] Its distinct properties make it a suitable candidate for various segments of the HPLC fluidic path, particularly in low to medium-pressure applications.

Comparative Analysis of HPLC Tubing Materials

To facilitate an informed selection process, the following tables summarize the key quantitative and qualitative characteristics of this compound™ (ETFE), PEEK, and stainless steel tubing.

Table 1: Physical and Mechanical Properties

PropertyThis compound™ (ETFE)PEEKStainless Steel (316)
Maximum Operating Pressure (psi) Up to 4,000 (varies with ID)Up to 7,000 (for standard HPLC)>20,000
Maximum Operating Temperature ~150°C~100°C>400°C
Flexibility Semi-rigidFlexibleRigid
Biocompatibility GoodExcellentCan be problematic (metal ions)
Inertness ExcellentExcellent (with exceptions)Generally inert (can corrode)

Table 2: Pressure Ratings for 1/16" OD Tubing

Inner Diameter (ID)This compound™ (ETFE) Max. Pressure (psi)PEEK Max. Pressure (psi)Stainless Steel Max. Pressure (psi)
0.005" (0.127 mm)~4,000~7,000>20,000
0.010" (0.25 mm)~3,500~6,200>20,000
0.020" (0.50 mm)~3,000~5,000~15,800[4]
0.030" (0.75 mm)~2,000~4,000Not commonly used

Table 3: Chemical Compatibility of Common HPLC Solvents

SolventThis compound™ (ETFE)PEEKStainless Steel (316)
Acetonitrile ExcellentExcellentExcellent
Methanol (B129727) ExcellentExcellentExcellent
Water/Buffers (pH 2-12) ExcellentExcellentExcellent (risk of corrosion with high salt/halides)
Tetrahydrofuran (THF) Good (potential for swelling)Not Recommended (swelling)[3][5]Excellent
Dimethyl Sulfoxide (DMSO) Good (potential for swelling)Not Recommended (swelling)[3][5]Excellent
Dichloromethane (DCM) Good (potential for swelling)Not Recommended (swelling)[3]Excellent
Hexane ExcellentExcellentExcellent
Concentrated Nitric Acid Not RecommendedNot Recommended[2][5]Good (passivation)
Concentrated Sulfuric Acid Not RecommendedNot Recommended[2][5]Good

Experimental Protocols

To rigorously evaluate the suitability of this compound™ tubing for a specific HPLC application, the following protocols are provided.

Protocol 1: Evaluation of Tubing Performance on Chromatographic Resolution and Peak Shape

Objective: To assess the impact of this compound™ tubing on the separation efficiency and peak symmetry of a standard analyte mixture compared to PEEK and stainless steel tubing.

Materials:

  • HPLC system with UV detector

  • Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • This compound™, PEEK, and stainless steel tubing of identical length and inner diameter (e.g., 20 cm x 0.010" ID)

  • Standard solution of analytes (e.g., a mixture of uracil, acetophenone, and toluene (B28343) in mobile phase)

  • HPLC-grade mobile phase (e.g., 60:40 Acetonitrile:Water)

Procedure:

  • System Preparation:

    • Install the analytical column and equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Stainless Steel Tubing (Baseline):

    • Install the pre-cut stainless steel tubing between the injector and the column.

    • Inject the standard solution (e.g., 10 µL) and record the chromatogram.

    • Repeat the injection at least three times to ensure reproducibility.

  • PEEK Tubing:

    • Replace the stainless steel tubing with the PEEK tubing of the same dimensions.

    • Re-equilibrate the system for a short period.

    • Perform triplicate injections of the standard solution and record the chromatograms.

  • This compound™ Tubing:

    • Replace the PEEK tubing with the this compound™ tubing of the same dimensions.

    • Re-equilibrate the system.

    • Perform triplicate injections of the standard solution and record the chromatograms.

  • Data Analysis:

    • For each tubing material, calculate the average and standard deviation for the following parameters for each analyte peak:

      • Retention time (tR)

      • Peak width at half height (W0.5)

      • Tailing factor (Tf)

      • Number of theoretical plates (N)

    • Summarize the data in a table for direct comparison.

Expected Outcome: This protocol will provide quantitative data on whether this compound™ tubing introduces any significant peak broadening, tailing, or loss of efficiency compared to the industry-standard materials.

G cluster_prep System Preparation cluster_ss Stainless Steel (Baseline) cluster_peek PEEK cluster_this compound This compound™ cluster_analysis Data Analysis Equilibrate Equilibrate HPLC System Install_SS Install SS Tubing Equilibrate->Install_SS Inject_SS Triplicate Injections Install_SS->Inject_SS Install_PEEK Install PEEK Tubing Inject_SS->Install_PEEK Inject_PEEK Triplicate Injections Install_PEEK->Inject_PEEK Install_this compound Install this compound™ Tubing Inject_PEEK->Install_this compound Inject_this compound Triplicate Injections Install_this compound->Inject_this compound Analyze Calculate Chromatographic Parameters Inject_this compound->Analyze

Caption: Experimental workflow for evaluating tubing performance.

Protocol 2: Assessment of Leachables and Extractables from this compound™ Tubing

Objective: To determine if any chemical compounds migrate from this compound™ tubing into a common HPLC mobile phase under typical operating conditions.

Materials:

  • New this compound™ tubing (e.g., 1 meter)

  • HPLC-grade mobile phase (e.g., 50:50 Acetonitrile:Water)

  • Clean, inert glass vials with PTFE-lined caps

  • HPLC-UV or HPLC-MS system

Procedure:

  • Tubing Preparation:

    • Cut the this compound™ tubing into smaller, manageable pieces (e.g., 5 cm lengths).

    • Rinse the exterior of the tubing pieces with HPLC-grade water and then methanol and allow them to dry completely in a clean environment.

  • Extraction:

    • Place the tubing pieces into a clean glass vial.

    • Add a known volume of the mobile phase to the vial, ensuring the tubing is fully submerged.

    • As a control, prepare a blank vial containing only the mobile phase.

    • Seal the vials and incubate at a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24 or 72 hours) to simulate prolonged contact and accelerate potential leaching.

  • Sample Analysis:

    • After incubation, allow the vials to cool to room temperature.

    • Transfer the solvent from the vial containing the tubing (the extractable solution) and the blank solvent to autosampler vials.

    • Analyze both the extractable solution and the blank by HPLC-UV or, for higher sensitivity and identification capabilities, HPLC-MS.

    • Run a gradient method from low to high organic content to elute a wide range of potential contaminants.

  • Data Analysis:

    • Compare the chromatogram of the extractable solution to the blank.

    • Identify any peaks present in the extractable solution that are not present in the blank.

    • If using HPLC-MS, attempt to identify the chemical nature of any observed leachables based on their mass-to-charge ratio (m/z).

Expected Outcome: This protocol will provide a qualitative and semi-quantitative assessment of the potential for this compound™ tubing to introduce contaminants into the mobile phase, ensuring the integrity of analytical results.

G cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Interpretation Prep_Tubing Prepare this compound™ Tubing Incubate Incubate Tubing in Solvent Prep_Tubing->Incubate Prep_Solvent Prepare Mobile Phase Prep_Solvent->Incubate Blank Prepare Blank (Solvent Only) Prep_Solvent->Blank HPLC_Analysis Analyze by HPLC-UV/MS Incubate->HPLC_Analysis Blank->HPLC_Analysis Compare Compare Sample and Blank Chromatograms HPLC_Analysis->Compare Identify Identify Potential Leachables Compare->Identify G cluster_application Application Requirements cluster_performance Performance Metrics cluster_practicality Practical Considerations Tubing_Selection HPLC Tubing Selection Pressure Operating Pressure Tubing_Selection->Pressure Temperature Operating Temperature Tubing_Selection->Temperature Biocompatibility Biocompatibility Needed? Tubing_Selection->Biocompatibility Solvent Solvent Compatibility Tubing_Selection->Solvent Inertness Chemical Inertness Tubing_Selection->Inertness Carryover Low Carryover Tubing_Selection->Carryover Peak_Shape Minimal Peak Broadening Tubing_Selection->Peak_Shape Cost Cost-Effectiveness Tubing_Selection->Cost Flexibility Ease of Installation Tubing_Selection->Flexibility

References

Application Notes and Protocols for Tefzel™ (ETFE) Fittings and Connectors in Laboratory Fluidic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate fluidic pathways of modern laboratory instrumentation, the integrity of each connection is paramount. Leaks, dead volumes, and material incompatibility can compromise experimental results, lead to costly downtime, and damage sensitive equipment. Tefzel™ (ethylene tetrafluoroethylene (B6358150) or ETFE), a fluoropolymer with a unique combination of mechanical strength, chemical inertness, and ease of use, has emerged as a material of choice for fittings and connectors in demanding applications such as High-Performance Liquid Chromatography (HPLC), mass spectrometry (MS), and microfluidics.

These application notes provide a comprehensive overview of the properties of this compound fittings, detailed protocols for their use, and comparative data to aid in the selection of the most appropriate connection solutions for your research needs.

Material Properties of this compound™ (ETFE) Fittings

This compound™ offers a robust alternative to traditional stainless steel and other polymers like PEEK (polyetheretherketone). Its key features include:

  • Excellent Chemical Resistance : this compound™ is inert to a wide range of chemicals, including strong mineral acids, inorganic bases, halogens, and most organic solvents, making it suitable for a vast array of mobile phases and biological samples.[1][2][3]

  • Mechanical Robustness : It combines the chemical resistance of fluoropolymers with enhanced physical strength, impact resistance, and abrasion resistance.[3][4]

  • Temperature Stability : this compound™ has a broad continuous use temperature range, typically from -100°C to 150°C (-150°F to 300°F).[1]

  • Ease of Use : Unlike stainless steel fittings that require permanent swaging, this compound™ fittings are often designed for hand-tightening, allowing for quick and convenient, reusable connections.

Quantitative Data: A Comparative Overview

Selecting the appropriate tubing and fitting material is critical and is often dictated by the pressure requirements of the fluidic system. The following tables provide a summary of the maximum recommended working pressures for this compound™ (ETFE), PEEK, and stainless steel tubing commonly used in laboratory settings.

Table 1: Maximum Recommended Working Pressure for 1/16" OD Tubing (psi)

Tubing I.D. (inches)This compound™ (ETFE)PEEKStainless Steel (316)
0.005"-6,100>5,300
0.010"2,7006,100>5,300
0.020"2,2005,000>5,300
0.030"1,7003,800>5,300
0.040"1,2002,600>5,300

Note: Data compiled from multiple sources.[5][6] Pressure ratings are for room temperature and may be affected by chemical compatibility and elevated temperatures.

Table 2: General Material Properties Comparison

PropertyThis compound™ (ETFE)PEEKStainless Steel (316)
Max. Continuous Operating Temp. ~150°C (302°F)[3][7]~100°C>400°C
Chemical Compatibility (General) ExcellentVery Good (some issues with strong acids and halogenated solvents)Good (can be susceptible to corrosion from halide ions)
Biocompatibility GoodExcellentCan interact with some biological molecules
Ease of Use (Fittings) Excellent (often finger-tight, reusable)Excellent (often finger-tight, reusable)Fair (requires tools, permanent swaging)
Cost ModerateHighLow to Moderate

Experimental Protocols

Protocol 1: Installation of this compound™ Flangeless Fittings for HPLC Systems

This protocol describes the proper procedure for making a leak-free connection using a this compound™ nut and ferrule on 1/16" OD tubing for an HPLC system.

Materials:

  • This compound™ flangeless nut (e.g., 10-32 or 1/4-28 thread)

  • This compound™ ferrule

  • Appropriate OD PEEK or ETFE tubing

  • Tubing cutter

  • Lint-free wipes

  • Isopropanol (B130326)

Procedure:

  • Cut Tubing to Length : Ensure a clean, perpendicular cut of the tubing using a specialized tubing cutter. An uneven cut can lead to dead volume and leaks.

  • Clean Tubing End : Wipe the end of the tubing with a lint-free cloth dampened with isopropanol to remove any particulates.

  • Assemble Fitting : Slide the this compound™ nut onto the tubing, followed by the ferrule. Ensure the tapered end of the ferrule is facing the end of the tubing that will enter the port.

  • Insert into Port : While keeping the tubing bottomed out in the receiving port, slide the nut and ferrule down to the port threads.

  • Tighten the Fitting :

    • Finger-tighten the nut until it is snug.

    • For low-pressure applications, finger-tightening is often sufficient.

    • For higher pressure applications, use a wrench to tighten the nut an additional 1/4 to 1/2 turn. Do not overtighten , as this can damage the fitting and tubing. For 1/4-28 fittings, a torque of approximately 3–4 in-lbs (0.34–0.45 N·m) is ideal.[8][9]

  • Verify Connection : After starting the fluid flow, visually inspect the connection for any leaks.

G cluster_0 Step 1: Prepare Tubing cluster_1 Step 2: Assemble Fitting cluster_2 Step 3: Make Connection cut Cut tubing squarely clean Clean tubing end cut->clean slide_nut Slide nut onto tubing slide_ferrule Slide ferrule onto tubing (tapered end forward) slide_nut->slide_ferrule insert Insert tubing into port until it bottoms out tighten Finger-tighten nut insert->tighten wrench Apply final 1/4 turn with wrench if needed tighten->wrench

Workflow for installing a this compound flangeless fitting.
Protocol 2: Connecting this compound™ Tubing to a Microfluidic Chip

This protocol outlines the steps for creating a reliable fluidic interface between this compound™ tubing and a microfluidic device with integrated ports (e.g., 1/4-28 flat-bottom).

Materials:

  • Microfluidic chip with appropriate ports

  • This compound™ tubing of the correct OD for the fittings

  • This compound™ nuts and ferrules (e.g., 1/4-28)

  • Low-pressure syringe pump

  • Deionized water or buffer solution

Procedure:

  • Prepare the Tubing and Fittings : Follow steps 1-3 from Protocol 1 to ensure the tubing is cleanly cut and the nut and ferrule are correctly oriented.

  • Prime the Tubing : To prevent introducing air bubbles into the microfluidic chip, it is advisable to pre-fill the tubing with your working fluid. Draw the fluid into a syringe and connect it to the tubing, then gently push the fluid through until it exits the other end.

  • Connect to the Chip : Carefully insert the primed tubing into the inlet port of the microfluidic chip until it makes contact with the bottom of the port.

  • Secure the Connection : While holding the tubing in place, finger-tighten the this compound™ nut. For most microfluidic applications, which are typically low-pressure, finger-tightening is sufficient to create a leak-proof seal. The ideal torque is around 3-4 in-lbs (0.34-0.45 N·m).[8][9]

  • Initiate Flow : Start the syringe pump at a very low flow rate.

  • Inspect for Leaks : Carefully inspect the connection point for any signs of leakage. If a leak is observed, gently tighten the fitting slightly until the leak stops. Be cautious not to overtighten.

  • Repeat for Outlets : Repeat steps 3-6 for the outlet connections.

G cluster_workflow Microfluidic Connection Workflow start Start: Prepare primed This compound tubing with fitting insert_tubing Insert tubing into microfluidic chip port start->insert_tubing finger_tighten Finger-tighten the This compound nut insert_tubing->finger_tighten initiate_flow Initiate fluid flow at a low rate finger_tighten->initiate_flow inspect Inspect connection for leaks initiate_flow->inspect secure Connection Secure inspect->secure No Leak adjust Slightly tighten nut inspect->adjust Leak Detected adjust->inspect

Decision workflow for connecting this compound tubing to a microfluidic chip.
Protocol 3: General Leak Testing of this compound™ Fittings

A proactive approach to leak detection can save significant time and prevent compromised data. This protocol provides a general method for testing the integrity of a newly made connection.

Materials:

  • Assembled fluidic system with this compound™ connections

  • Syringe filled with the mobile phase or a test solvent (e.g., isopropanol)

  • Pressure gauge (optional, but recommended for pressure-sensitive applications)

  • Lint-free wipes

Procedure:

  • System Priming : Ensure the entire fluidic path is filled with liquid and free of air bubbles.

  • Pressurization :

    • Without a pressure gauge : Cap the end of the fluidic line. Using a syringe, apply gentle, steady pressure to the system. Hold the pressure for 1-2 minutes.

    • With a pressure gauge : Connect the pressure gauge in-line. Pressurize the system to the maximum expected operating pressure.

  • Visual Inspection : Carefully examine each this compound™ fitting for any signs of fluid weeping. A dry, lint-free wipe can be used to gently touch the connection point to detect very small leaks.

  • Pressure Drop Test (with gauge) : Close the system inlet and outlet. Monitor the pressure gauge for any drop in pressure over a period of 5-10 minutes. A stable pressure reading indicates a leak-free system.

  • Troubleshooting : If a leak is detected, depressurize the system before attempting to tighten the fitting. Loosen the nut, ensure the tubing is still properly seated, and then re-tighten as described in Protocol 1.

Chemical Compatibility

The following table provides a summary of the chemical compatibility of this compound™ (ETFE) with common laboratory solvents.

Table 3: Chemical Compatibility of this compound™ (ETFE)

ChemicalCompatibility Rating
Acetic AcidA
AcetoneA
AcetonitrileA
Ammonium HydroxideA
BenzeneA
Carbon TetrachlorideA
ChloroformB (at elevated temp.)
EthanolA
Ethyl AcetateA
HeptaneA
HexaneA
Hydrochloric Acid (37%)A
Hydrogen Peroxide (30%)A
IsopropanolA
MethanolA
Methylene ChlorideC
Nitric Acid (70%)B
Sodium Hydroxide (50%)A
Sulfuric Acid (98%)B
Tetrahydrofuran (THF)C
TolueneA
Water, DeionizedA
XyleneA

Rating Key: A = Little to No Effect; B = Slight Effect (Minor Discoloration or Corrosion); C = Moderate to Severe Effect (Not Recommended). Data is based on information from multiple sources and should be used as a general guide.[10] It is recommended to perform specific tests for critical applications.

Applications in Drug Discovery and Development

The inertness and reliability of this compound™ fittings and connectors make them highly suitable for various stages of the drug development pipeline:

  • High-Throughput Screening (HTS) : In automated liquid handling systems, this compound™ fittings ensure consistent, leak-free performance, which is critical for the precise dispensing of reagents and compounds.

  • ADME/Tox Studies : The chemical resistance of this compound™ prevents leaching and sample adsorption, ensuring the integrity of analytical results in studies of absorption, distribution, metabolism, excretion, and toxicity.

  • Process Chemistry : In the scale-up of synthetic routes, this compound™-lined components can provide the necessary resistance to aggressive reagents and solvents.[2]

  • Formulation Development : The biocompatibility and low protein binding of this compound™ are advantageous when working with sensitive biopharmaceutical formulations.

Conclusion

This compound™ (ETFE) fittings and connectors offer a compelling combination of chemical resistance, mechanical durability, and user-friendliness for a wide range of laboratory fluidic applications. By following the detailed protocols and considering the comparative data presented in these notes, researchers, scientists, and drug development professionals can ensure the integrity and reliability of their fluidic systems, leading to more accurate and reproducible results. Always consult the manufacturer's specifications for your specific fittings and tubing to ensure optimal performance and safety.

References

Tefzel® (ETFE) Sample Bags: Comprehensive Application Notes and Protocols for Gas and Liquid Collection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tefzel®, a trade name for ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE), is a high-performance fluoropolymer film known for its exceptional chemical inertness, mechanical toughness, and broad temperature operating range. These properties make this compound® sample bags an excellent choice for the collection, storage, and transport of a wide variety of gas and liquid samples, particularly for applications demanding high purity and sample integrity. This document provides detailed application notes and experimental protocols for the effective use of this compound® sample bags in research, scientific analysis, and drug development.

This compound® film is chemically inert to a wide range of compounds, including strong mineral acids, inorganic bases, halogens, and most organic solvents.[1] It contains no plasticizers or other additives that could leach into and contaminate the sample.[1] Its robust nature ensures sample integrity from the collection point to the analytical instrument.

Key Properties and Advantages of this compound® Sample Bags

This compound® sample bags offer a unique combination of properties that make them suitable for demanding applications:

  • Chemical Inertness: Resistant to a wide array of chemicals, ensuring minimal interaction with the sample.[2]

  • High Mechanical Strength: Superior impact and tear resistance compared to other fluoropolymer films, reducing the risk of bag rupture.[3]

  • Low Permeability: Exhibits low permeability to gases and liquids, minimizing sample loss and contamination.[4][5]

  • Wide Temperature Range: Suitable for use in a broad range of temperatures, from cryogenic applications to elevated temperatures.[3]

  • Purity: Free of plasticizers and other additives, reducing the risk of sample contamination from leached substances.[6][7]

  • Transparency: Allows for visual inspection of the sample.

Quantitative Data: A Comparative Overview

For ease of comparison, the following tables summarize key quantitative data for this compound® (ETFE) film and other common sample bag materials.

Table 1: Gas Permeability of Various Films

GasThis compound® (ETFE) Permeability
Methane (CH₄)Higher than deplasticized PVDF, lower than plasticized PVDF[3]
Carbon Dioxide (CO₂)Higher than deplasticized PVDF, lower than plasticized PVDF[3]
Water Vapor (H₂O)Lower than deplasticized PVDF[3]

Table 2: General Properties of this compound® (ETFE) Film

PropertyValue
Max. Operating Temperature150 °C (302 °F)
Chemical ResistanceExcellent
UV ResistanceExcellent
Tensile Strength5500 - 7000 psi
FlexibilityGood

Source: Manufacturer specifications and material property databases.

Application Notes

Gas Sampling

This compound® bags are highly suitable for collecting a wide range of gaseous compounds, including volatile organic compounds (VOCs), permanent gases, and sulfur compounds. Their low permeability and chemical inertness ensure that the composition of the gas sample remains stable during storage and transport.

Recommended Applications:

  • Environmental air monitoring

  • Industrial hygiene sampling

  • Breath analysis

  • Biogas and landfill gas analysis

  • Stack gas sampling

Liquid Sampling

The excellent chemical resistance and low level of extractables make this compound® bags a viable option for collecting various liquid samples, especially where trace-level analysis is required and contamination from the container must be minimized.

Recommended Applications:

  • Aqueous sample collection for trace metal analysis

  • Collection of organic solvents and other chemical process samples

  • Storage of high-purity water and reagents

  • Pharmaceutical ingredient and intermediate sampling

Experimental Protocols

Protocol 1: Gas Sampling using a Direct Fill Method

This protocol describes the collection of a gas sample by directly filling the this compound® bag from a source.

Materials:

  • Pre-cleaned this compound® sample bag with a suitable valve fitting

  • Sample source with a compatible connection

  • Flow control valve (optional, but recommended)

  • Personal Protective Equipment (PPE) as required by the sampling environment

Procedure:

  • Bag Preparation: Ensure the this compound® bag is clean and leak-free. For trace analysis, it is recommended to flush the bag 2-3 times with high-purity nitrogen or the sample gas itself (if feasible) to condition the interior surfaces.

  • Connect to Source: Securely connect the bag's valve to the sampling source. Use inert tubing (e.g., PFA, FEP) for all connections to prevent sample contamination.

  • Purge the Line: If a sampling line is used, purge it with the source gas for a sufficient time to ensure a representative sample reaches the bag.

  • Open the Valve: Slowly open the valve on the this compound® bag to begin filling.

  • Control the Flow: If a flow control valve is used, adjust it to a slow and steady rate to avoid over-pressurizing the bag.

  • Fill to Capacity: Fill the bag to approximately 80% of its nominal volume. Do not overfill, as this can stress the seams and potentially cause leaks.

  • Close the Valve: Once the desired volume is collected, securely close the valve on the bag.

  • Disconnect: Disconnect the bag from the sampling source.

  • Labeling and Storage: Clearly label the bag with the sample identification, date, time, and any other relevant information. Store the bag in a clean, dark environment, away from extreme temperatures and potential puncture hazards.

Experimental Workflow for Gas Sampling

Gas_Sampling_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_post Post-Sampling A Select Clean this compound® Bag B Flush Bag (Optional) A->B C Connect to Source B->C D Purge Line C->D E Fill Bag to 80% Capacity D->E F Close Valve E->F G Disconnect from Source F->G H Label Bag G->H I Store Appropriately H->I

Caption: A streamlined workflow for gas sample collection using this compound® bags.

Protocol 2: Liquid Sampling using a Peristaltic Pump

This protocol is suitable for collecting liquid samples from a source where direct immersion of the bag is not feasible or desirable.

Materials:

  • Pre-cleaned, sterile (if required) this compound® sample bag with appropriate inlet and outlet ports

  • Peristaltic pump with compatible tubing (e.g., silicone, Viton®)

  • Inert sampling probe (e.g., PFA, stainless steel)

  • PPE as required

Procedure:

  • System Setup: Assemble the sampling train by connecting the sampling probe to the inlet of the peristaltic pump tubing. Connect the outlet of the pump tubing to the inlet port of the this compound® bag. Ensure all connections are secure and leak-tight.

  • Purge the System: If necessary, purge the sampling probe and tubing with a small amount of the sample liquid to ensure a representative sample is collected. Discard the purged liquid appropriately.

  • Initiate Sampling: Place the sampling probe into the liquid source. Start the peristaltic pump at a low to moderate flow rate to begin filling the bag.

  • Monitor Filling: Observe the filling process to prevent overfilling. Fill the bag to approximately 80-90% of its capacity.

  • Stop the Pump: Once the desired volume is collected, stop the pump.

  • Seal the Bag: Securely close the inlet port of the this compound® bag.

  • Disconnect: Disconnect the tubing from the bag.

  • Labeling and Storage: Label the bag with all pertinent sample information. Store the bag in a secondary container to prevent accidental puncture and exposure to light, if the sample is light-sensitive.

Logical Relationship for Liquid Sampling Setup

Liquid_Sampling_Setup Source Liquid Source Probe Pump Peristaltic Pump Inlet Outlet Source:port->Pump:in Sample Flow Bag This compound® Bag Inlet Pump:out->Bag:in Sample Flow

Caption: A diagram illustrating the setup for liquid sampling with a peristaltic pump.

Protocol 3: Bag Cleaning and Preparation

Proper cleaning and preparation of this compound® sample bags are crucial to prevent cross-contamination between samples.

Materials:

  • High-purity nitrogen or zero-grade air

  • Vacuum source

  • Deionized water (for liquid sampling applications)

  • Appropriate cleaning solvent (if necessary and compatible with the analyte of interest)

Procedure for Gas Sampling Bags:

  • Initial Purge: Connect the bag to a vacuum source and evacuate the remaining gas from the previous sample.

  • Nitrogen Flush: Fill the bag with high-purity nitrogen or zero-grade air.

  • Hold and Evacuate: Allow the nitrogen to remain in the bag for a few minutes to equilibrate with the interior surfaces. Then, completely evacuate the bag.

  • Repeat: Repeat the nitrogen flush and evacuation cycle 2-3 times to ensure the removal of any residual contaminants.

  • Final State: For storage before reuse, the bag can be left in a vacuum-sealed state or filled with high-purity nitrogen.

Procedure for Liquid Sampling Bags:

  • Empty the Bag: Completely drain the previous liquid sample from the bag.

  • Rinse with Deionized Water: Fill the bag with high-purity deionized water, agitate gently, and then drain completely. Repeat this rinsing step 2-3 times.

  • Solvent Rinse (if necessary): If the previous sample was not water-soluble, a rinse with a suitable high-purity solvent may be necessary. Ensure the chosen solvent is compatible with this compound® and will not interfere with the subsequent analysis. Follow the solvent rinse with several deionized water rinses.

  • Drying: To dry the bag, purge it with a stream of high-purity nitrogen or air until all moisture is removed. Alternatively, the bag can be placed in a clean, low-temperature vacuum oven (ensure the temperature is well below the maximum operating temperature of the bag).

  • Storage: Store the clean, dry bag in a sealed, clean container to prevent contamination before its next use.

Considerations for Sample Stability and Integrity

  • Storage Time: While this compound® bags provide excellent sample stability, it is always recommended to analyze samples as soon as possible after collection. For long-term storage, conduct a stability study for the specific analytes of interest.

  • Temperature: Store samples at a stable temperature. For volatile compounds, refrigeration may be necessary to minimize losses.

  • Light Exposure: Protect light-sensitive samples from UV and visible light by storing the bags in an opaque container.

  • Extractables and Leachables: While this compound® is a very pure material, for ultra-trace analysis, it is advisable to perform a blank analysis of the bag with the collection medium (e.g., high-purity water or nitrogen) to assess any potential background contamination. Studies have shown that ETFE films can be a good barrier to leachables and extractables.[6]

Sterilization of this compound® Sample Bags

For applications requiring sterile sampling, such as in pharmaceutical and biological research, this compound® bags can be sterilized.

  • Autoclaving (Steam Sterilization): this compound® can withstand typical autoclave temperatures (e.g., 121°C). However, it is crucial to ensure the bag is not sealed airtight during the cycle to prevent pressure buildup and potential rupture. The valve should be slightly open, or a breathable patch should be used if the bag design allows.

  • Ethylene Oxide (EtO) Sterilization: this compound® is compatible with EtO sterilization. Ensure adequate aeration time after the cycle to remove any residual EtO.

  • Gamma Irradiation: ETFE has good resistance to gamma radiation, making this a suitable sterilization method.

Always validate the chosen sterilization method to ensure it does not compromise the integrity of the bag or introduce any interfering substances for the intended analysis.

Conclusion

This compound® sample bags are a robust and reliable tool for a wide range of gas and liquid sampling applications. Their superior chemical inertness, mechanical strength, and purity make them an ideal choice for researchers, scientists, and drug development professionals who require high-quality, uncontaminated samples. By following the detailed protocols and considering the application-specific notes provided in this document, users can maximize the performance of this compound® sample bags and ensure the integrity of their valuable samples.

References

Application Notes and Protocols for the Sterilization of Tefzel® (ETFE) Labware and Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tefzel®, a brand of ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE), is a fluoropolymer with a unique combination of mechanical toughness, chemical inertness, and thermal stability, making it an excellent material for a wide range of laboratory applications. Proper sterilization of labware and components fabricated from this compound® is critical to ensure the integrity of experimental results and the safety of pharmaceutical products. This document provides detailed application notes and protocols for the most common sterilization techniques applicable to this compound® ETFE, including steam autoclaving, gamma irradiation, and ethylene oxide (EtO) sterilization.

Material Compatibility and Performance

This compound® ETFE is known for its robust performance across a wide temperature range and its resistance to a broad spectrum of chemicals.[1][2][3] It exhibits high tensile strength, impact resistance, and excellent resistance to radiation.[2][4][5] These properties make it compatible with several standard sterilization methods. However, each method can have a subtle impact on the material's physical and mechanical properties. The selection of an appropriate sterilization technique should be based on the specific application, the design of the component, and the required sterility assurance level (SAL).

Recommended Sterilization Techniques

Steam Autoclaving

Steam autoclaving is a widely used and effective method for sterilizing labware that can withstand high temperatures and humidity. This compound® ETFE, with a continuous service temperature of up to 150°C (302°F), is well-suited for standard autoclave cycles.[5]

Effects on Material Properties:

Steam sterilization is generally considered to have a minimal effect on the mechanical properties of this compound®. The material is hydrolytically stable, meaning it does not readily react with water, even at elevated temperatures.[6] However, repeated autoclaving cycles may lead to very slight changes in dimensional stability and appearance.

Gamma Irradiation

Gamma irradiation is a highly effective "cold" sterilization method that utilizes cobalt-60 (B1206103) as a source of ionizing radiation to destroy microorganisms.[7] this compound® ETFE has substantially better resistance to radiation than other fluoropolymers like PTFE.[6]

Effects on Material Properties:

While this compound® is radiation-resistant, high doses of gamma radiation can lead to chain scission and cross-linking within the polymer structure, which can affect its mechanical properties.[6][8] The extent of these effects is dependent on the radiation dose, the presence of oxygen, and the temperature during irradiation.[6] Studies have shown that as the irradiation dose increases beyond 50 kGy, the elongation at break of ETFE films gradually decreases.[9] It is crucial to establish a validated dose range that ensures sterility without compromising the functional integrity of the labware.[10][11]

Ethylene Oxide (EtO) Sterilization

Ethylene oxide (EtO) sterilization is a low-temperature gaseous process suitable for heat-sensitive materials.[12] The process involves exposing the labware to ethylene oxide gas under controlled conditions of temperature, humidity, and gas concentration.[12]

Effects on Material Properties:

This compound® ETFE is chemically inert to ethylene oxide, making EtO sterilization a compatible method.[4][13] The low-temperature nature of the process minimizes the risk of thermal degradation. However, it is essential to ensure adequate aeration after the cycle to remove any residual EtO, which can be toxic.[12]

Quantitative Data Summary

The following table summarizes the typical effects of different sterilization methods on the key mechanical properties of this compound® ETFE. The values presented are indicative and can vary based on the specific grade of this compound®, the processing conditions of the labware, and the exact parameters of the sterilization cycle.

PropertyASTM Test MethodTypical Unsterilized ValuePost-Autoclave (Typical)Post-Gamma (25-40 kGy)Post-EtO (Typical)
Tensile Strength (MPa) D63846~45~42~46
Tensile Modulus (GPa) D6381.17~1.15~1.20~1.17
Elongation at Break (%) D638300~290~250~300
Hardness (Shore D) D224075~75~76~75

Disclaimer: The post-sterilization values are estimates based on qualitative descriptions from technical datasheets and general knowledge of polymer science, as direct comparative studies for all methods on this compound® were not available in the public domain. These values should be confirmed through specific testing for critical applications.

Experimental Protocols

Protocol 1: Steam Autoclave Sterilization Validation

This protocol is based on the principles outlined in ISO 17665.[14][15][16][17][18]

Objective: To validate a steam autoclave cycle for the sterilization of this compound® labware.

Materials:

  • This compound® labware to be sterilized.

  • Autoclave with programmable cycles.

  • Biological indicators (BIs) containing Geobacillus stearothermophilus spores.

  • Temperature and pressure data loggers.

  • Autoclave-compatible packaging (e.g., sterilization pouches).

Methodology:

  • Pre-cleaning: Thoroughly clean the this compound® labware with a suitable laboratory detergent and rinse with deionized water.

  • Packaging: Individually wrap or pouch the clean, dry labware in appropriate autoclave-compatible packaging.

  • BI Placement: Place biological indicators in the most challenging locations within the load (e.g., inside a component with a narrow lumen, in the center of a dense pack).

  • Data Logger Placement: Place temperature and pressure data loggers within the autoclave chamber and, if possible, within a representative item of the load.

  • Cycle Parameters: Run the autoclave cycle. A typical gravity displacement cycle is 121°C for 30 minutes at 15 psi. A pre-vacuum cycle may be shorter.

  • Post-Cycle: Once the cycle is complete and the load has cooled, aseptically retrieve the biological indicators and send them to a qualified laboratory for sterility testing.

  • Data Analysis: Analyze the data from the temperature and pressure loggers to ensure the cycle parameters were met throughout the chamber.

  • Validation: A successful validation requires the killing of all spores on the biological indicators and confirmation that the physical parameters of the cycle were achieved. Three consecutive successful runs are typically required.

Protocol 2: Gamma Irradiation Sterilization Validation

This protocol is based on the principles outlined in ISO 11137.[7][19][20]

Objective: To determine a valid gamma irradiation dose for the sterilization of this compound® labware.

Materials:

  • This compound® labware to be sterilized.

  • Gamma irradiation facility.

  • Dosimeters.

  • Packaging suitable for gamma irradiation.

  • Microbiology laboratory for bioburden determination and sterility testing.

Methodology:

  • Bioburden Determination: Determine the natural microbial load (bioburden) on the this compound® labware from multiple production batches.

  • Dose Setting: Based on the bioburden data, establish a sterilization dose to achieve the desired Sterility Assurance Level (SAL) of 10⁻⁶. The VDmax method is a common approach for substantiating a 25 kGy or 15 kGy dose.[19][20]

  • Dose Mapping: Perform a dose mapping study on the packaged product to determine the minimum and maximum dose zones within the irradiation container.

  • Material Effects Testing: Irradiate this compound® samples at the maximum proposed dose and conduct functional and mechanical property testing (e.g., tensile strength, elongation) to ensure the material is not adversely affected.

  • Validation Runs: Conduct a minimum of three successful sterilization runs at the established dose range, demonstrating that the process is repeatable and effective.

Protocol 3: Ethylene Oxide (EtO) Sterilization Validation

This protocol is based on the principles outlined in ISO 11135.[12][21][22][23][24]

Objective: To validate an ethylene oxide sterilization cycle for this compound® labware.

Materials:

  • This compound® labware to be sterilized.

  • EtO sterilization chamber.

  • Biological indicators (BIs) containing Bacillus atrophaeus spores.

  • Process challenge devices (PCDs).

  • EtO gas concentration, temperature, and humidity sensors.

  • Gas chromatograph for residual analysis.

Methodology:

  • Process Development: Define the critical process parameters:

    • Gas concentration (e.g., 450-1200 mg/L)

    • Temperature (e.g., 37-63°C)

    • Relative humidity (e.g., 40-80%)

    • Exposure time

  • Microbiological Challenge: Place biological indicators and/or PCDs in the most difficult-to-sterilize locations within the load.

  • Half-Cycle Validation (Overkill Method): Expose the load to half of the proposed routine exposure time. Successful validation at the half-cycle demonstrates a significant overkill, providing a high degree of sterility assurance.

  • Full-Cycle Runs: Conduct at least three consecutive successful full sterilization cycles, monitoring all critical parameters.

  • Aeration: Following the sterilization cycle, aerate the load to reduce residual EtO and its byproducts (ethylene chlorohydrin, ethylene glycol) to safe levels as defined by ISO 10993-7.

  • Residual Analysis: Perform extraction and analysis using gas chromatography to quantify residual EtO and its byproducts.

  • Final Report: Compile all data from the validation runs, including physical process data, BI sterility results, and residual analysis, into a final validation report.

Visualizations

Sterilization_Method_Selection Start Start: this compound® Labware Sterilization Assess_Heat_Sensitivity Assess Component Heat Sensitivity Start->Assess_Heat_Sensitivity Assess_Radiation_Compatibility Assess Radiation Compatibility (Dose & Material Effects) Assess_Heat_Sensitivity->Assess_Radiation_Compatibility Heat Sensitive Autoclave Steam Autoclaving Assess_Heat_Sensitivity->Autoclave Heat Tolerant Assess_Gas_Permeability Assess Gas Permeability & Residual Torelance Assess_Radiation_Compatibility->Assess_Gas_Permeability Not Compatible Gamma Gamma Irradiation Assess_Radiation_Compatibility->Gamma Compatible EtO Ethylene Oxide (EtO) Assess_Gas_Permeability->EtO Permeable & Tolerant

Caption: Decision pathway for selecting a suitable sterilization method for this compound® labware.

Experimental_Workflow_Validation cluster_PreValidation Pre-Validation cluster_Validation Validation (IQ, OQ, PQ) cluster_PostValidation Post-Validation Product_Definition Define Product & Packaging Process_Selection Select Sterilization Method (Autoclave, Gamma, EtO) Product_Definition->Process_Selection Bioburden_Testing Bioburden Determination (for Gamma & EtO) Process_Selection->Bioburden_Testing Cycle_Development Develop Cycle Parameters Bioburden_Testing->Cycle_Development Performance_Qualification Performance Qualification (3 Successful Runs) Cycle_Development->Performance_Qualification Material_Testing Post-Sterilization Material Property Testing Performance_Qualification->Material_Testing Final_Report Final Validation Report Material_Testing->Final_Report Routine_Monitoring Routine Process Monitoring Final_Report->Routine_Monitoring

Caption: General experimental workflow for sterilization validation of this compound® components.

References

Application Notes and Protocols for Coating Surfaces with Tefzel™ (ETFE) for Anti-Stick Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for coating various laboratory surfaces with Tefzel™ (a brand of ETFE - ethylene (B1197577) tetrafluoroethylene) to impart anti-stick, chemically inert, and durable properties. These coatings are particularly valuable in experimental setups where preventing the adhesion of proteins, cells, or viscous liquids is crucial for accurate and repeatable results.

Introduction to this compound™ (ETFE) Coatings

This compound™ is a fluoropolymer resin with a unique combination of properties that make it an excellent choice for demanding laboratory applications. It is a copolymer of ethylene and tetrafluoroethylene, offering a balance of high mechanical strength, excellent chemical resistance, and a low-friction, non-stick surface.[1][2] Its continuous operating temperature of up to 150°C (302°F) makes it suitable for a wide range of experimental conditions.[3]

Key benefits of using this compound™ coatings in a laboratory setting include:

  • Excellent Anti-Stick Properties: The low surface energy of this compound™ minimizes the adhesion of biological molecules, cells, and various chemicals, facilitating easy cleaning and preventing cross-contamination between experiments.

  • Broad Chemical Resistance: this compound™ is resistant to a wide range of chemicals, including most acids, bases, and organic solvents, ensuring the integrity of the coated surface and the purity of the experimental samples.[4]

  • Mechanical Toughness and Durability: It is a robust and abrasion-resistant material, providing a long-lasting coating on frequently used laboratory equipment.[5]

  • Biocompatibility: Many grades of this compound™ are FDA-approved for food contact, and its general inertness makes it a suitable candidate for applications in cell culture and drug development where biocompatibility is essential.[6]

Quantitative Data on this compound™ Anti-Stick Properties

The anti-stick properties of a surface are often quantified by its water contact angle and coefficient of friction. A higher water contact angle indicates greater hydrophobicity (water-repellency), while a lower coefficient of friction signifies a more "slippery" surface.

PropertySubstrateValueTest Method
Water Contact Angle ETFE Film92.5°Sessile Drop
ETFE Coated Aluminum99.2°Sessile Drop
Coefficient of Friction ETFE Film on Steel0.2 - 0.3 (Kinetic)ASTM D1894

Note: Water contact angle can be influenced by surface roughness and the specific grade of this compound™ used. The values presented are indicative of the material's inherent non-stick properties.

Experimental Protocols

Safety Precautions
  • Work in a well-ventilated area, preferably within a fume hood, especially when handling solvents and during the baking/curing process.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (nitrile or neoprene), and a lab coat.

  • Consult the Safety Data Sheet (SDS) for the specific this compound™ product and any solvents used.

Materials and Equipment
  • This compound™ ETFE powder or liquid dispersion (e.g., from Chemours)

  • Primer (if required for the specific this compound™ product and substrate)

  • Degreasing solvent (e.g., acetone (B3395972), isopropyl alcohol)

  • Abrasive material for grit blasting (e.g., aluminum oxide, 80-120 grit)

  • Air compressor with a moisture and oil trap

  • Grit blasting cabinet or a safe, enclosed area for blasting

  • Spray gun (e.g., airbrush for small-scale applications, or an electrostatic powder coating gun)

  • Forced-air laboratory oven capable of reaching and maintaining temperatures up to 300°C (572°F)

  • Substrates to be coated (e.g., glass slides, stainless steel reaction vessels, aluminum sample holders)

  • Ultrasonic bath (recommended for cleaning)

Protocol 1: Coating Metal Substrates (Stainless Steel, Aluminum)

This protocol outlines the "Spray and Bake" method, a common technique for applying this compound™ coatings.[4][6]

Step 1: Surface Preparation (Critical for Adhesion)

  • Degreasing: Thoroughly clean the metal substrate with a degreasing solvent like acetone or isopropyl alcohol to remove any oils, grease, or other organic contaminants. An ultrasonic bath with the solvent is highly effective.

  • Grit Blasting: Roughen the surface of the metal by grit blasting with aluminum oxide. This step is crucial for creating a mechanical profile for the coating to adhere to. Aim for a uniform, matte finish.

  • Final Cleaning: After grit blasting, thoroughly clean the substrate again with a solvent to remove any residual abrasive particles and contaminants. Handle the cleaned substrate only with clean, gloved hands to prevent recontamination.

  • Pre-heating (Optional but Recommended): Pre-heat the cleaned part in the oven to the intended curing temperature for a short period to drive off any remaining volatile contaminants.

Step 2: Primer Application (If Required)

  • If the specific this compound™ system requires a primer, apply it according to the manufacturer's instructions. This is often a thin layer applied via spraying.

Step 3: this compound™ Application (Spraying)

  • Prepare the Coating: If using a powder, ensure it is dry and free-flowing. If using a liquid dispersion, thoroughly mix it to ensure a uniform consistency.

  • Spraying Technique:

    • For small-scale applications, an airbrush can be used. Hold the airbrush 6-8 inches from the substrate and apply the coating in thin, even passes.

    • For larger or more complex shapes, an electrostatic powder coating gun will provide a more uniform coating.

  • Coating Thickness: Apply a thin, uniform coat. For the initial coat, a thickness of 25-50 µm is typical. Multiple thin coats are preferable to one thick coat to avoid defects.

Step 4: Curing (Baking)

  • Drying/Pre-Cure (for liquid dispersions): If a liquid dispersion was used, allow the solvent to flash off at room temperature or in a low-temperature oven (around 100°C) for 10-15 minutes.

  • Final Cure: Place the coated substrate in a preheated forced-air oven. The curing temperature and time will depend on the specific this compound™ product, but a typical cycle is 290-315°C (554-600°F) for 10-20 minutes . Refer to the manufacturer's technical data sheet for precise parameters.

  • Multiple Coats: If a thicker coating is desired, allow the part to cool, then repeat the spraying and curing steps.

Step 5: Cooling and Inspection

  • Allow the coated part to cool down to room temperature slowly. Inspect the coating for uniformity, smoothness, and any defects.

Protocol 2: Coating Glass Substrates

Adhesion of fluoropolymers to glass can be challenging due to the smooth, non-porous nature of glass.[7] Surface modification is often necessary to promote adhesion.

Step 1: Surface Preparation

  • Cleaning: Thoroughly clean the glass surface with a laboratory-grade detergent, followed by rinsing with deionized water. A final rinse with acetone or isopropyl alcohol will help to remove any organic residues.

  • Surface Activation (Choose one of the following methods):

    • Plasma Treatment: Exposing the glass surface to a low-pressure plasma can effectively clean and activate the surface by creating hydroxyl groups, which can improve adhesion.[8]

    • Chemical Etching (Use with extreme caution): A brief immersion in a mild etchant solution can create microscopic roughness. This should only be performed by trained personnel with appropriate safety measures.

    • Adhesion Promoter/Primer: The use of a silane (B1218182) coupling agent or a specialized primer designed for glass can significantly improve the adhesion of the this compound™ coating. Apply according to the manufacturer's instructions.

Step 2: this compound™ Application and Curing

  • Follow the same spraying and curing procedures as outlined in Protocol 1 (Steps 3 and 4). Pay close attention to applying thin, even coats, as thick coats are more prone to delamination on glass.

Visualizations

Experimental Workflow for Coating Metal Substrates

experimental_workflow_metal cluster_prep Surface Preparation cluster_coating Coating Application cluster_curing Curing and Finishing degrease Degrease grit_blast Grit Blast degrease->grit_blast clean Final Clean grit_blast->clean primer Apply Primer (if needed) clean->primer spray Spray this compound™ primer->spray cure Cure (Bake) spray->cure cool Cool Down cure->cool inspect Inspect cool->inspect glass_prep_logic start Start: Uncoated Glass Substrate cleaning Thorough Cleaning start->cleaning activation Surface Activation cleaning->activation plasma Plasma Treatment activation->plasma Option 1 etching Chemical Etching activation->etching Option 2 primer Adhesion Promoter activation->primer Option 3 end Ready for Coating plasma->end etching->end primer->end

References

Application Notes & Protocols: The Use of Tefzel® (ETFE) in Biomedical Research Centrifugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of biomedical research, the integrity of experimental results is critically dependent on the materials used. Centrifuge tubes, fundamental to countless protocols, are available in a variety of polymers, each with distinct properties. Tefzel®, a brand name for Ethylene tetrafluoroethylene (B6358150) (ETFE), emerges as a high-performance material offering a unique combination of mechanical strength, extensive chemical resistance, and a wide operational temperature range. These characteristics make this compound®-based centrifuge tubes an invaluable tool for applications involving aggressive chemicals, high g-forces, and extreme temperatures where conventional materials like polypropylene (B1209903) (PP) or polycarbonate (PC) may fail. This document provides detailed application notes and protocols for the effective use of this compound® centrifuge tubes in a research environment.

Material Properties and Comparative Analysis

This compound® (ETFE) is a fluoropolymer that exhibits a superior balance of properties making it ideal for demanding centrifugation applications.[1][2] Its key features include exceptional resistance to a wide array of chemicals, high mechanical toughness, and stability across a broad temperature spectrum.[1][2][3]

Key Advantages of this compound® (ETFE)
  • Exceptional Chemical Resistance: this compound® is inert to strong mineral acids, inorganic bases, halogens, and metal salt solutions.[4] It shows minimal effect from exposure to carboxylic acids, anhydrides, hydrocarbons, alcohols, aldehydes, ketones, ethers, and esters.[4] This makes it particularly suitable for protocols involving organic solvent extractions (e.g., phenol, chloroform) or other aggressive reagents.[5][6]

  • Wide Temperature Range: this compound® centrifuge tubes can withstand temperatures from as low as -100°C up to 150°C, allowing for applications ranging from cryogenic storage to high-temperature incubations and autoclaving.[5][6][7][8]

  • High Mechanical Strength: Compared to other fluoropolymers like PTFE and FEP, this compound® is stiffer and has higher tensile strength and creep resistance.[1] This robustness allows for high-speed centrifugation, with some tubes rated for use up to 50,000 x g, particularly in refrigerated centrifuges.[5][6][7][9]

  • Biological Inertness and Purity: this compound® is a high-purity material with low potential for leachables and extractables, ensuring sample integrity.[3][10] It also exhibits low adsorption, which is critical when working with sensitive biological samples like proteins and nucleic acids.[11]

Data Presentation: Comparative Material Properties

The selection of an appropriate centrifuge tube material is critical for experimental success. The following tables summarize the quantitative properties of this compound® (ETFE) in comparison to other commonly used materials.

Table 1: Thermal and Mechanical Properties of Centrifuge Tube Materials

PropertyThis compound® (ETFE)Polypropylene (PP)Polycarbonate (PC)FEP (Teflon®)
Temperature Range (°C) -100 to +150[5][7][8]-80 to +135[12]-135 to +135-100 to +150[5]
Max RCF (x g) Up to 50,000[5][6][7]Up to 30,000[12]>30,000Up to 50,000[5]
Autoclavable Yes[6][7][13]Yes[12]Yes (with reduced strength)[14]Yes[5]
Transparency TranslucentTranslucentClearTranslucent

Table 2: Chemical Resistance at Room Temperature

Chemical ClassThis compound® (ETFE)Polypropylene (PP)Polycarbonate (PC)FEP (Teflon®)
Strong Acids Excellent[4][6]GoodPoor (attacked by conc. acids)[15]Excellent
Strong Bases Excellent[4][6]GoodPoor (decomposes)[15]Excellent
Organic Solvents (e.g., Chloroform, Phenol) Excellent[5][6]Good (some swelling)[16]Poor (dissolves in many)[15]Excellent[5]
Alcohols (e.g., Ethanol) ExcellentExcellent[15]Poor (crazing)[15]Excellent
Halogenated Solvents Excellent[4]PoorPoorExcellent

Note: Chemical resistance can be affected by temperature, concentration, and duration of exposure. Always perform a trial run under specific experimental conditions.[14][17]

Experimental Protocols

The superior properties of this compound® make it the material of choice for several critical laboratory procedures.

Protocol: Phenol-Chloroform DNA/RNA Extraction

This protocol outlines the extraction of nucleic acids from aqueous samples using an organic solvent mixture. The chemical inertness of this compound® tubes is paramount to prevent tube degradation and sample contamination.

Materials:

  • This compound® Oak Ridge High-Speed Centrifuge Tubes (e.g., 30 mL or 50 mL)[5]

  • Sample in aqueous buffer

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Refrigerated high-speed centrifuge

  • Pipettes and sterile tips

Methodology:

  • Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol to the aqueous sample within the this compound® centrifuge tube.

  • Securely fasten the this compound® ETFE screw closure.[5]

  • Vortex the tube for 30 seconds to create a homogenous emulsion.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Following centrifugation, three distinct phases will be visible: the upper aqueous phase (containing DNA/RNA), a white interphase (precipitated protein), and the lower organic phase.

  • Carefully pipette the upper aqueous phase to a new tube, being cautious not to disturb the interphase.

  • Proceed with downstream applications such as ethanol (B145695) precipitation.

Protocol: High-Temperature Deprotection of Oligonucleotides

This protocol involves the use of concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures to remove protecting groups from synthesized oligonucleotides, a step where both chemical and thermal resistance is required.

Materials:

  • This compound® Centrifuge Tubes

  • Synthesized oligonucleotide pellet

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Heating block or oven

  • SpeedVac or lyophilizer

Methodology:

  • Resuspend the dried oligonucleotide pellet in 1-2 mL of concentrated NH₄OH within a this compound® centrifuge tube.

  • Ensure the this compound® closure is tightly sealed. For high-speed spins or hazardous materials, a sealing cap is recommended.[5][8]

  • Place the tube in a heating block set to 65°C for 8-12 hours to facilitate the removal of protecting groups.

  • After incubation, allow the tube to cool to room temperature.

  • Centrifuge briefly at 1,000 x g to collect any condensate.

  • Carefully uncap the tube in a fume hood.

  • Dry the deprotected oligonucleotide using a SpeedVac or by lyophilization.

Visualized Workflows and Decision Guides

Experimental Workflow for Aggressive Solvent Extraction

The following diagram illustrates a typical workflow where this compound® tubes are essential due to the use of harsh organic solvents.

G Workflow: Nucleic Acid Extraction with Organic Solvents cluster_prep Sample Preparation cluster_extraction Organic Extraction cluster_collection Product Collection A Aqueous Sample (e.g., Cell Lysate) B Add Phenol:Chloroform to this compound® Tube A->B C Vortex to Emulsify B->C D Centrifuge at 12,000 x g (4°C) C->D E Phase Separation D->E F Transfer Aqueous Phase to New Tube E->F G Precipitate Nucleic Acid (e.g., with Ethanol) F->G H Final Product G->H

Caption: A typical workflow for organic extraction of nucleic acids.

Decision Guide for Centrifuge Tube Material Selection

This diagram provides a logical guide for researchers to select the most appropriate centrifuge tube material based on their experimental parameters.

G start Start: Define Experimental Conditions q1 Aggressive Organic Solvents or Strong Acids/Bases? start->q1 q2 Temperature > 121°C or < -80°C? q1->q2 No res_this compound Use this compound® (ETFE) or FEP q1->res_this compound Yes q3 RCF > 30,000 x g? q2->q3 No q2->res_this compound Yes q4 Optical Clarity Required? q3->q4 No q3->res_this compound Yes res_pp Use Polypropylene (PP) q4->res_pp No res_pc Use Polycarbonate (PC) q4->res_pc Yes res_pp_pc Consider High-Performance PP or PC

Caption: A decision tree for selecting centrifuge tube materials.

Conclusion and Best Practices

This compound® (ETFE) centrifuge tubes offer a robust and reliable solution for a range of challenging biomedical research applications that are incompatible with standard plasticware. Their superior chemical, thermal, and mechanical properties ensure sample integrity and experimental success.

Best Practices:

  • Verify Compatibility: While this compound® has broad chemical resistance, always consult a chemical compatibility chart for your specific reagents, especially at elevated temperatures.[4][18]

  • Proper Filling: For high-speed centrifugation (>10,000 x g), tubes must be filled to at least 80% of their total capacity to prevent collapse.[14] Some FEP tubes require 100% filling for runs at maximum g-force.[8][14]

  • Use Sealing Caps: For spins above 10,000 x g, or when working with hazardous materials, use the recommended sealing cap assemblies to ensure a leakproof seal.[5][8]

  • Inspect Before Use: Before each use, visually inspect tubes for any signs of crazing, discoloration, or deformation, especially if they have been autoclaved or exposed to harsh chemicals previously.

  • Follow Rotor Guidelines: Always use the tubes in a compatible rotor and adhere to the speed and temperature limitations specified by both the tube and centrifuge manufacturer.

References

Application Notes and Protocols for Tefzel® (ETFE) in Cryogenic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tefzel® (ETFE), a robust fluoropolymer, in cryogenic research. Its unique combination of mechanical toughness, chemical inertness, and retention of properties at extremely low temperatures makes it a suitable material for a variety of demanding applications.

Introduction to this compound® in Cryogenics

This compound®, a copolymer of ethylene (B1197577) and tetrafluoroethylene (B6358150) (ETFE), is a high-performance thermoplastic renowned for its exceptional durability over a wide temperature range.[1] While its applications at elevated temperatures are well-documented, its performance in cryogenic environments is of significant interest to researchers working with liquefied gases and preserving biological samples. Useful properties of this compound® are retained at cryogenic temperatures, making it a reliable choice for components in cryogenic systems.[2] Its continuous service temperature ranges from as low as -185°C (-300°F) to +150°C (+300°F).[1][3]

Key Properties at Cryogenic Temperatures

This compound® maintains its mechanical integrity and other critical properties at the extremely low temperatures required for cryogenic research. As the temperature decreases, the tensile strength of ETFE film shows a nearly linear increase, while the breaking elongation sees a nearly linear decrease.[4]

Data Presentation: Mechanical Properties of this compound® (ETFE)

The following tables summarize the available quantitative data for the mechanical properties of this compound® at ambient and cryogenic temperatures.

Table 1: Mechanical Properties of this compound® (ETFE) at Ambient Temperature (23°C / 73°F)

PropertyTest MethodTypical Value
Tensile StrengthASTM D63842 MPa (6100 psi)[5]
Tensile Elongation at BreakASTM D638300%[5]
Flexural ModulusASTM D7901000 MPa (145,000 psi)[5]
Notched Izod Impact StrengthASTM D256No Break[5]
Hardness (Shore D)ASTM D2240D67[5]

Table 2: Mechanical Properties of ETFE Film at Cryogenic Temperatures

TemperatureTensile Strength (MPa)Elongation at Break (%)Test Condition
20°C (68°F)~45~350Uniaxial Tensile Test[4]
0°C (32°F)~55~300Uniaxial Tensile Test[4]
-20°C (-4°F)~65~250Uniaxial Tensile Test[4]
-40°C (-40°F)~75~200Uniaxial Tensile Test[4]
-60°C (-76°F)~85~150Uniaxial Tensile Test[4]
-80°C (-112°F)~95~100Uniaxial Tensile Test[4]
-100°C (-148°F)~105~80Uniaxial Tensile Test[4]
-196°C (-320°F)> PCTFE, < PET & PIMore stable than PFA & FEPImmersion in Liquid Nitrogen (77K)[6]

Note: Data for specific cryogenic temperatures can vary based on the grade of this compound® and the specific test conditions.

Applications in Cryogenic Research

The robust properties of this compound® at low temperatures make it suitable for a range of applications:

  • Cryogenic Sample Storage: this compound® films and containers can be used for the short-term and long-term storage of biological samples and pharmaceuticals at cryogenic temperatures due to their low permeability and chemical inertness.

  • Tubing and Fluid Handling: this compound® tubing is used for the transfer of cryogenic liquids and gases, such as liquid nitrogen, due to its flexibility, which is retained at low temperatures, and its resistance to chemical attack.

  • Seals, Gaskets, and Linings: The material's ability to maintain a seal at cryogenic temperatures makes it ideal for gaskets, O-rings, and liners in cryogenic equipment like dewars, cryostats, and valve bodies.

  • Wire and Cable Insulation: In cryogenic instrumentation and equipment, this compound® serves as a reliable electrical insulator for wires and cables, maintaining its dielectric properties and mechanical strength.

  • Aerospace Components: The aerospace industry utilizes this compound® for various components in cryogenic fuel systems and instrumentation due to its lightweight nature and performance under extreme temperature fluctuations.

Experimental Protocols

The following are detailed methodologies for key experiments and procedures involving this compound® in a cryogenic research setting.

Protocol 1: Cryogenic Mechanical Testing of this compound® Components

Objective: To determine the mechanical properties (e.g., tensile strength, flexibility) of a this compound® component at a specific cryogenic temperature (e.g., -196°C).

Materials:

  • This compound® test specimen (e.g., film, molded part)

  • Universal Testing Machine (UTM) with a cryogenic environmental chamber or a custom fixture for testing in liquid nitrogen.[7]

  • Liquid Nitrogen (LN2)

  • Appropriate personal protective equipment (PPE): cryogenic gloves, face shield, lab coat.

Procedure:

  • Specimen Preparation: Prepare the this compound® specimens according to the relevant ASTM or ISO standard for the desired test (e.g., ASTM D638 for tensile properties).

  • Pre-cooling the Fixture: If using a custom fixture for LN2 immersion, slowly pour liquid nitrogen into the fixture until it reaches a stable cryogenic temperature, indicated by a reduction in the rate of LN2 evaporation.[7]

  • Specimen Equilibration: Place the this compound® specimen inside the cryogenic chamber or submerge it in the liquid nitrogen-filled fixture. Allow the specimen's temperature to equilibrate with the cryogenic environment.

  • Mechanical Testing: Conduct the mechanical test (e.g., three-point bending, compression) using the UTM, ensuring the specimen remains at the target cryogenic temperature throughout the test.[7] For tensile testing of films, specialized grips may be required to prevent slippage at low temperatures.

  • Data Acquisition: Record the load-displacement data to determine the relevant mechanical properties.

  • Post-Test Analysis: Carefully remove the fractured specimen from the test setup after it has returned to a safe handling temperature. Analyze the fracture surface for signs of brittle or ductile failure.

Protocol 2: Handling and Installation of this compound® Tubing for Cryogenic Fluid Transfer

Objective: To safely transfer a cryogenic fluid (e.g., liquid nitrogen) using this compound® tubing.

Materials:

  • This compound® (ETFE) tubing of the appropriate diameter and wall thickness for the application.

  • Cryogenic fluid source (e.g., liquid nitrogen dewar).

  • Receiving vessel.

  • Appropriate fittings and connectors compatible with both the tubing and the cryogenic equipment.

  • PPE: cryogenic gloves, face shield, lab coat.

Procedure:

  • Inspection: Before use, visually inspect the this compound® tubing for any cracks, kinks, or other signs of damage.

  • Cutting and Fitting: Cut the tubing to the desired length using a sharp, clean blade to ensure a square-cut end. Attach the appropriate fittings according to the manufacturer's instructions. Ensure a secure and leak-tight connection.

  • Purging (if required): For applications sensitive to moisture or air, purge the tubing with a dry, inert gas (e.g., nitrogen gas) before introducing the cryogenic fluid.

  • Pre-cooling: Slowly introduce the cryogenic fluid into the tubing. This gradual cooling minimizes thermal shock to the material. You will observe boiling and outgassing as the tubing cools down.

  • Fluid Transfer: Once the tubing has reached thermal equilibrium with the cryogenic fluid (indicated by a significant reduction in boiling), proceed with the fluid transfer at a controlled rate.

  • Post-Transfer: After the transfer is complete, safely disconnect the tubing. Be aware that the tubing will remain at a very low temperature for some time. Allow it to warm up to ambient temperature in a well-ventilated area before storage.

  • Leak Testing (for critical applications): For systems requiring high integrity, a leak test can be performed. This can range from a simple bubble test under low pressure to more sensitive methods like a helium mass spectrometer test for high-vacuum applications.[8]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the application of this compound® in cryogenic research.

Workflow for Selecting this compound® for a Cryogenic Application cluster_0 Phase 1: Requirement Analysis cluster_1 Phase 2: Material Evaluation cluster_2 Phase 3: Prototyping and Testing cluster_3 Phase 4: Implementation A Define Operating Temperature Range D Review this compound® Cryogenic Property Data A->D B Identify Mechanical Load Requirements B->D C Determine Chemical Exposure C->D E Compare with Alternative Materials (e.g., PFA, FEP) D->E F Fabricate Prototype Component E->F G Perform Cryogenic Mechanical Testing F->G H Conduct Leak and Functional Testing G->H I Finalize Design and Integrate into System H->I

Caption: Workflow for selecting this compound® for a cryogenic application.

Logical Relationships of this compound® Properties in Cryogenic Environments cluster_properties Core Cryogenic Properties cluster_applications Resulting Cryogenic Applications P1 Low Temperature Toughness A1 Cryogenic Seals & Gaskets P1->A1 ensures seal integrity A2 Cryo-Fluid Transfer Tubing P1->A2 prevents fracture A5 Wire & Cable Insulation P1->A5 protects against vibration P2 Chemical Inertness P2->A2 handles corrosive cryogens A3 Sample Storage Containers P2->A3 prevents sample contamination A4 Linings for Valves & Vessels P2->A4 protects from corrosion P3 Mechanical Strength P3->A1 withstands high pressures P3->A4 provides structural support P4 Low Permeability P4->A3 maintains sample purity P5 Flexibility Retention P5->A2 allows for routing

Caption: Logical relationships of this compound® properties in cryogenic environments.

References

Application Notes and Protocols: Tefzel™ (ETFE) Film for Cell Culture and Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tefzel™, a brand of ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE), is a robust fluoropolymer film known for its excellent mechanical strength, chemical inertness, and biocompatibility.[1][2] These properties make it a promising substrate for a variety of applications in cell culture and tissue engineering. Unlike traditional cell culture surfaces, this compound™ film offers unique opportunities for creating flexible, transparent, and durable culture systems. This document provides detailed application notes and protocols for utilizing this compound™ film in your research, with a focus on surface modification for enhanced cell adhesion, protocols for culturing relevant cell types, and potential advanced applications.

While inherently bio-inert, the surface of this compound™ film is hydrophobic, which can limit direct cell attachment. Therefore, surface modification is a critical step to promote cell adhesion and proliferation. Techniques such as plasma treatment can effectively alter the surface chemistry and topography of the film, rendering it more hydrophilic and conducive to cell culture.[3][4]

Key Properties of this compound™ ETFE Film for Cell Culture

The inherent properties of this compound™ film provide a unique foundation for innovative cell culture applications.[1][5]

PropertyValue/CharacteristicSignificance in Cell Culture & Tissue Engineering
Mechanical Strength High tensile strength and tear resistance[1]Enables the creation of durable, flexible, and stretchable cell culture membranes for mechanobiology studies.[6][7][8]
Chemical Inertness Resistant to most chemicals and solvents[1][5]Ensures a stable and non-reactive culture environment, minimizing the risk of leachable compounds affecting cellular behavior.
Biocompatibility Generally considered biocompatible[2]Provides a non-toxic substrate for cell growth and tissue development.
Transparency High light transmittance[2]Allows for real-time monitoring of cell morphology and growth using standard light microscopy.
Gas Permeability Low permeability to liquids and gases[1]Can be advantageous for creating controlled microenvironments in organ-on-a-chip devices.
Sterilization Can be sterilized by various methodsCompatible with standard laboratory sterilization procedures required for cell culture.

Application I: Surface Modification of this compound™ Film for Enhanced Cell Adhesion

Untreated this compound™ film exhibits a hydrophobic surface, which is not optimal for the attachment of adherent cell types. To overcome this limitation, surface modification techniques are employed to increase the film's hydrophilicity and introduce functional groups that promote protein adsorption and subsequent cell adhesion. Plasma treatment is a widely used and effective method for this purpose.[3][4]

Quantitative Data: Surface Properties Before and After Plasma Treatment

The following table summarizes the typical changes in surface properties of this compound™ (ETFE) film after plasma treatment, based on literature data.

ParameterBefore TreatmentAfter He/AA Plasma Treatment
Water Contact Angle~96°~50°
Surface Roughness (Sa)~4.00 nm~6.49 nm

Data synthesized from studies on atmospheric pressure dielectric barrier discharge (DBD) plasma treatment of ETFE films.[3][4]

Experimental Protocol: Atmospheric Pressure Plasma Treatment of this compound™ Film

This protocol describes a general procedure for modifying the surface of this compound™ film to enhance its suitability for cell culture.

Materials:

  • This compound™ (ETFE) film

  • Acetone (B3395972)

  • Atmospheric pressure plasma system (e.g., Dielectric Barrier Discharge - DBD)

  • Helium (He) gas

  • Acrylic Acid (AA) precursor (optional, for functionalization)

  • Gas flow controllers

Procedure:

  • Cleaning: Ultrasonically clean the this compound™ film in acetone for 20 minutes to remove any surface contaminants.[3]

  • Drying: Thoroughly dry the cleaned film before plasma treatment.

  • Plasma Treatment Setup: Place the dry this compound™ film in the plasma treatment chamber.

  • Gas Flow: Introduce helium gas at a controlled flow rate (e.g., 200 mL/min). For acrylic acid functionalization, pass the helium gas through a bubbler containing acrylic acid.[3]

  • Plasma Ignition: Apply a high voltage to generate the plasma. The specific voltage and treatment time will depend on the system and desired level of modification.

  • Post-Treatment: After treatment, the film is ready for sterilization and cell seeding.

G cluster_0 Preparation cluster_1 Surface Modification cluster_2 Cell Culture Application This compound This compound™ Film Cleaning Ultrasonic Cleaning (Acetone) This compound->Cleaning Drying Drying Cleaning->Drying Plasma Atmospheric Plasma Treatment (He or He/AA) Drying->Plasma Sterilization Sterilization Plasma->Sterilization Seeding Cell Seeding Sterilization->Seeding Culture Cell Culture Seeding->Culture

Fig. 1: Experimental workflow for preparing surface-modified this compound™ film for cell culture.

Application II: 2D Cell Culture on Surface-Modified this compound™ Film

Surface-modified this compound™ film can serve as a versatile substrate for the two-dimensional culture of various cell types, including fibroblasts and endothelial cells.

Experimental Protocol: Culturing Fibroblasts on Modified this compound™ Film

This protocol provides a general guideline for seeding and culturing fibroblasts on surface-modified this compound™ film.

Materials:

  • Surface-modified and sterilized this compound™ film

  • Fibroblast cell line (e.g., NIH-3T3)

  • Complete fibroblast culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell counting apparatus (e.g., hemocytometer)

  • Culture vessels (e.g., Petri dishes or multi-well plates)

Procedure:

  • Preparation of this compound™ Film: Place the sterile, surface-modified this compound™ film at the bottom of the culture vessel. Ensure the film is flat and immobile.

  • Cell Seeding:

    • Culture fibroblasts to 70-80% confluency in a standard culture flask.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed the cells onto the this compound™ film at a desired density (e.g., 1 x 10^4 cells/cm²).

  • Incubation: Incubate the culture vessel at 37°C in a humidified atmosphere with 5% CO2.

  • Medium Change: Change the culture medium every 2-3 days.

  • Cell Monitoring: Regularly monitor cell attachment, spreading, and proliferation using a microscope.

G cluster_0 Pre-Culture cluster_1 Seeding on this compound™ cluster_2 Culture & Analysis Fibroblasts Fibroblasts in Standard Flask Detach Detach Cells (Trypsin-EDTA) Fibroblasts->Detach Count Count Cells Detach->Count Seed Seed onto Modified This compound™ Film Count->Seed Incubate Incubate (37°C, 5% CO2) Seed->Incubate Monitor Monitor Cell Growth Incubate->Monitor

Fig. 2: Logical workflow for culturing fibroblasts on modified this compound™ film.

Application III: Cell Sheet Engineering

The ability to create intact, transferable cell sheets is a significant advancement in tissue engineering. While temperature-responsive polymers are commonly used, the principle of modulating cell-substrate adhesion can also be applied to other materials.[9][10] Surface-modified this compound™ films, with their tunable surface properties, present a potential platform for cell sheet engineering. The detachment of a confluent cell layer could be triggered by gentle mechanical manipulation or enzymatic treatment that preserves the integrity of the cell sheet.

Application IV: Mechanobiology Studies

The flexibility and mechanical robustness of this compound™ film make it an ideal substrate for studying the effects of mechanical stimuli on cells.[6][7][8]

Experimental Concept: Cyclic Strain on Endothelial Cells Cultured on this compound™ Film

This conceptual protocol outlines how this compound™ film could be integrated into a system for applying mechanical strain to cultured cells.

Materials and Equipment:

  • Surface-modified and sterilized this compound™ film

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Complete endothelial cell growth medium

  • Mechanical stimulation device (e.g., Flexcell® Tension System) capable of securing the this compound™ film

  • Culture plates compatible with the stretching device

Procedure:

  • Mounting the Film: Secure the sterile, surface-modified this compound™ film in the mechanical stimulation device's culture plates.

  • Cell Seeding: Seed HUVECs onto the this compound™ film and allow them to attach and form a confluent monolayer.

  • Applying Strain: Program the mechanical stimulation device to apply a defined cyclic strain (e.g., 10% elongation at 1 Hz) to the this compound™ film and the attached cells.

  • Analysis: After a set duration of mechanical stimulation, analyze the cells for changes in morphology, alignment, gene expression, and protein production related to mechanotransduction pathways.

G cluster_0 Cell Culture cluster_1 Mechanical Stimulation cluster_2 Cellular Response Seed Seed Endothelial Cells on this compound™ Film Confluence Culture to Confluence Seed->Confluence Strain Apply Cyclic Strain Confluence->Strain Alignment Cell Alignment Strain->Alignment GeneExp Altered Gene Expression Strain->GeneExp ProteinProd Changes in Protein Production Strain->ProteinProd

Fig. 3: Signaling relationship in mechanobiology studies using this compound™ film.

The Role of Serum Protein Adsorption

When a biomaterial is introduced into a biological environment, the first event is the adsorption of proteins from the surrounding fluid, such as the serum in cell culture medium.[11][12] This adsorbed protein layer mediates the subsequent interactions of cells with the material surface. The type, concentration, and conformation of these adsorbed proteins are influenced by the surface properties of the material, such as its chemistry, charge, and topography.[13][14][15]

On surface-modified this compound™ film, the introduced polar functional groups can lead to the preferential adsorption of cell-adhesive proteins like fibronectin and vitronectin from the culture medium. This process is crucial for promoting robust cell attachment, spreading, and proliferation.

Sterilization of this compound™ Film

Proper sterilization of this compound™ film is essential to prevent contamination in cell culture. Several methods are compatible with ETFE:

  • Autoclaving (Steam Sterilization): A common and effective method.

  • Ethylene Oxide (EtO) Gas: Suitable for materials that are sensitive to heat and moisture.

  • Gamma Irradiation: An effective sterilization method, though high doses may affect the material's properties.

  • 70% Ethanol: Can be used for surface disinfection.

The choice of sterilization method should be validated for the specific application to ensure it does not adversely affect the surface properties of the modified film.

Conclusion

This compound™ (ETFE) film is a highly versatile and promising material for a range of applications in cell culture and tissue engineering. Its inherent mechanical strength, chemical stability, and biocompatibility, combined with the ability to tailor its surface properties through techniques like plasma treatment, open up new possibilities for creating advanced cell culture systems. The protocols and application notes provided here serve as a starting point for researchers to explore the potential of this compound™ film in their work, from basic 2D cell culture to more complex applications in cell sheet engineering and mechanobiology. Further optimization of surface modification and cell culture protocols will continue to expand the utility of this remarkable material in life sciences and drug development.

References

Application Notes and Protocols for Chemical Synthesis in Tefzel®-Lined Vessels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tefzel® (ETFE)-lined vessels for chemical synthesis and reactions. This compound®, a copolymer of ethylene (B1197577) and tetrafluoroethylene, offers a unique combination of chemical inertness, mechanical toughness, and thermal stability, making it an excellent choice for a wide range of applications in research, development, and production environments.

Introduction to this compound®-Lined Vessels

This compound®-lined vessels provide a robust and versatile alternative to traditional glass-lined and stainless steel reactors. The fluoropolymer lining protects the vessel's structural shell (typically stainless steel) from corrosive reagents and prevents metallic contamination of the reaction mixture. This is particularly crucial in the pharmaceutical and fine chemical industries where product purity is paramount.

Key Advantages:

  • Excellent Chemical Resistance: Resistant to a broad spectrum of chemicals, including strong mineral acids, inorganic bases, halogens, metal salt solutions, and organic solvents.[1]

  • High Thermal Stability: Suitable for a continuous service temperature range of -100 °C to 150 °C.[2]

  • Mechanical Toughness: Offers high impact strength and abrasion resistance, making it suitable for reactions involving abrasive slurries.[1][2]

  • Product Purity: The inert lining minimizes the risk of contamination from the vessel itself.

  • Non-Stick Surface: The smooth surface of this compound® facilitates easy cleaning and reduces product buildup.

Quantitative Data Summary

The following tables summarize the key performance characteristics of this compound® (ETFE) for use in chemical synthesis.

Table 1: Thermal and Mechanical Properties of this compound® (ETFE)
PropertyValueUnits
Continuous Service Temperature-100 to 150°C
Melting Range255 - 280°C
Tensile Strength46 (6,500)MPa (psi)
Flexural Modulus600 - 1,200MPa
Impact Strength (Izod)No BreakJ/m

Data sourced from manufacturer specifications.

Table 2: Chemical Compatibility of this compound® (ETFE)
Chemical ClassCompatibilityNotes
Strong Mineral Acids (e.g., HCl, H₂SO₄)ExcellentParticularly effective in protecting against concentrated hydrochloric acid and all concentrations of sulfuric acid.[1]
Inorganic Bases (e.g., NaOH, KOH)Excellent
Halogens (e.g., Cl₂, Br₂)Excellent
Organic Solvents (Alcohols, Ketones, Ethers)ExcellentInert to a wide range of common organic solvents.[2]
Aromatic and Aliphatic HydrocarbonsExcellent
Molten Alkali Metals and Gaseous FluorineNot RecommendedThese substances can attack the this compound® lining at elevated temperatures and pressures.

Experimental Protocols

General Protocol for Chemical Synthesis in a this compound®-Lined Reactor

This protocol provides a general workflow for conducting a chemical reaction in a this compound®-lined reactor. Specific parameters should be optimized for each individual reaction.

Diagram: General Experimental Workflow

general_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_cleanup Cleanup prep_vessel 1. Vessel Inspection & Cleaning charge_reactants 2. Charging Reactants prep_vessel->charge_reactants seal_vessel 3. Sealing the Vessel charge_reactants->seal_vessel set_params 4. Set Temperature & Agitation seal_vessel->set_params run_reaction 5. Monitor Reaction set_params->run_reaction cool_down 6. Cooling run_reaction->cool_down depressurize 7. Depressurization cool_down->depressurize product_iso 8. Product Isolation depressurize->product_iso clean_vessel 9. Vessel Cleaning product_iso->clean_vessel

Caption: General workflow for chemical synthesis in a this compound®-lined reactor.

Methodology:

  • Vessel Inspection and Cleaning:

    • Visually inspect the this compound® lining for any signs of damage, such as scratches, discoloration, or blistering.

    • Ensure the vessel is clean and free from any residues from previous reactions. A typical cleaning procedure involves washing with a suitable solvent, followed by rinsing with deionized water and drying.

  • Charging Reactants:

    • Charge the reactants and solvent into the vessel. It is recommended to add solids first, followed by liquids, to prevent splashing and potential damage to the lining.

    • Ensure that the total volume of the reactants and solvent does not exceed the recommended fill volume of the reactor (typically 75-80% of the total volume).

  • Sealing the Vessel:

    • Securely seal the reactor head according to the manufacturer's instructions. Ensure all fittings and connections are properly tightened to prevent leaks.

  • Setting Reaction Parameters:

    • Set the desired reaction temperature and agitation speed. The robust nature of this compound® allows for a wide range of operating conditions.

  • Monitoring the Reaction:

    • Monitor the reaction progress through appropriate analytical techniques. The pressure inside the vessel should also be monitored.

  • Cooling:

    • Upon completion of the reaction, cool the vessel to a safe temperature before opening.

  • Depressurization:

    • Carefully vent any excess pressure in the vessel through the designated valve.

  • Product Isolation:

    • Once the vessel is at ambient pressure and temperature, open the reactor and transfer the contents for work-up and product isolation.

  • Vessel Cleaning:

    • Thoroughly clean the vessel and all components immediately after use to prevent cross-contamination.

Protocol for Hydrothermal Synthesis of Zeolites

This compound®-lined autoclaves are commonly used for the hydrothermal synthesis of zeolites and other crystalline materials.

Diagram: Hydrothermal Synthesis Workflow

hydrothermal_synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_isolation Isolation prep_gel 1. Prepare Synthesis Gel transfer_gel 2. Transfer Gel to Liner prep_gel->transfer_gel seal_autoclave 3. Seal Autoclave transfer_gel->seal_autoclave heat_oven 4. Heat in Oven seal_autoclave->heat_oven cool_autoclave 5. Cool Autoclave heat_oven->cool_autoclave filter_wash 6. Filter and Wash Product cool_autoclave->filter_wash dry_product 7. Dry Product filter_wash->dry_product

Caption: Workflow for the hydrothermal synthesis of zeolites.

Methodology:

  • Prepare Synthesis Gel:

    • Prepare the zeolite synthesis gel with the desired molar composition (e.g., SiO₂/Al₂O₃, Na₂O/SiO₂, H₂O/Na₂O ratios).[3]

    • Stir the gel until it is homogeneous. The aging of the gel at room temperature for a specified period may be required.[4]

  • Transfer Gel to Liner:

    • Carefully pour the synthesis gel into the this compound® liner of the autoclave. The filling degree should typically be between 50-80%.[3]

  • Seal Autoclave:

    • Place the this compound® liner into the stainless steel autoclave body and securely seal the autoclave.

  • Heat in Oven:

    • Place the sealed autoclave in an oven and heat it to the desired crystallization temperature (e.g., 90-170 °C) for a specific duration (e.g., 24-120 hours).[3][4]

  • Cool Autoclave:

    • After the synthesis is complete, turn off the oven and allow the autoclave to cool down to room temperature. Do not quench the hot autoclave in water as this can damage the vessel and lining.

  • Filter and Wash Product:

    • Open the cooled autoclave, remove the this compound® liner, and filter the contents.

    • Wash the solid product thoroughly with deionized water until the pH of the filtrate is neutral.

  • Dry Product:

    • Dry the synthesized zeolite product in an oven at a specified temperature (e.g., 105 °C) for 24 hours.[5]

Leachables and Extractables Considerations

In the context of pharmaceutical and high-purity chemical synthesis, understanding the potential for leachables and extractables from any material in contact with the product is critical.

  • Extractables are compounds that can be extracted from a material under aggressive conditions (e.g., harsh solvents, high temperatures).

  • Leachables are compounds that migrate from a material into the product under normal processing and storage conditions.

This compound® is a high-purity fluoropolymer with a very low level of extractables. However, for critical applications, it is recommended to perform or request data from a controlled extraction study. These studies help to identify and quantify any potential leachables, ensuring the final product's purity and safety.[6][7] The goal of an extractable study is to identify as many compounds as possible that have the potential to become leachables.[8]

Diagram: Relationship between Extractables and Leachables

extractables_leachables cluster_potential Potential Contaminants cluster_actual Actual Contaminants Extractables Extractables (Forced Conditions) Leachables Leachables (Normal Conditions) Extractables->Leachables subset of

Caption: Leachables are typically a subset of extractables.

Conclusion

This compound®-lined vessels offer a reliable and high-performance solution for a wide array of chemical synthesis and reaction applications. Their superior chemical resistance, thermal stability, and mechanical toughness, combined with a low potential for leachables and extractables, make them an ideal choice for researchers, scientists, and drug development professionals who require process integrity and product purity. When selecting a reactor, it is crucial to consider the specific chemistry and process conditions to ensure the suitability of a this compound®-lined vessel for the intended application.

References

Application Notes and Protocols for Machining and Fabricating Custom Tefzel® (ETFE) Components for Laboratory Equipment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful machining and fabrication of custom components from Tefzel® (ETFE), a high-performance fluoropolymer, for use in demanding laboratory environments. This compound® offers a unique combination of mechanical toughness, chemical inertness, and thermal stability, making it an ideal material for a wide range of custom lab equipment parts, from valve bodies and connectors to sample loops and sensor housings.

Introduction to this compound® (ETFE) for Laboratory Applications

This compound®, a brand name for ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE), is a melt-processible fluoropolymer that serves as a robust alternative to other plastics and even some metals in laboratory settings.[1][2] Its desirable properties include excellent resistance to a broad spectrum of chemicals, high impact strength, and a wide operating temperature range.[3][4] These characteristics make it particularly suitable for applications in analytical instrumentation, chemical synthesis, and bioprocessing where components are exposed to aggressive solvents, corrosive reagents, and varying temperatures.[1][3][4]

Material Properties of this compound® (ETFE)

Understanding the material properties of this compound® is crucial for designing and fabricating components that will perform reliably in a laboratory setting. The following table summarizes key quantitative data for various grades of this compound®.

PropertyTest MethodValue
Mechanical
Tensile StrengthASTM D63841 - 48 MPa
Elongation at BreakASTM D638150 - 300%
Flexural ModulusASTM D7900.9 - 1.4 GPa
Shore D HardnessASTM D224072 - 75
Izod Impact Strength (Notched)ASTM D256No Break
Thermal
Melting PointASTM D3418225 - 270 °C
Continuous Service Temperature--100 to 150 °C
Electrical
Dielectric StrengthASTM D14916 - 20 kV/mm
Physical
Specific GravityASTM D7921.70 - 1.76
Water Absorption (24 hrs)ASTM D570< 0.03%

Machining and Fabricating Custom this compound® Components

While this compound® can be processed using conventional machining techniques, its unique properties, such as high thermal expansion and relative softness compared to metals, require special considerations to achieve tight tolerances and a good surface finish.[5]

General Machining Recommendations
  • Tooling: Use sharp, high-speed steel (HSS) or carbide tooling. Tools with a high positive rake and clearance angles are recommended to produce a clean cut and minimize material deformation.[6]

  • Coolants: The use of a coolant is advised to prevent overheating, which can lead to dimensional inaccuracies and a poor surface finish.[5][7] Water-soluble coolants are generally effective. Pressurized air or a spray mist can also be used for cooling.[5]

  • Clamping: Due to its elasticity, this compound® can deform under excessive clamping pressure. Use reduced clamping force and fixtures that provide broad support to the workpiece.[5]

Machining Parameters

The following table provides starting recommendations for machining this compound®. These parameters may require optimization based on the specific grade of this compound®, the machine setup, and the desired surface finish. The data is primarily based on recommendations for PTFE, a closely related fluoropolymer, and should be used as a guideline.

OperationTool MaterialCutting Speed (m/min)Feed Rate
Turning HSS / Carbide150 - 2500.1 - 0.25 mm/rev
Milling HSS / Carbide200 - 4000.1 - 0.2 mm/tooth
Drilling HSS / Carbide50 - 1000.05 - 0.15 mm/rev
Post-Machining Annealing

To ensure dimensional stability and relieve internal stresses induced during machining, an annealing step is recommended for high-precision components. This involves heating the part to a temperature below its melting point, holding it at that temperature, and then slowly cooling it down.

Experimental Protocols for Component Validation

It is critical to validate the performance of custom-fabricated this compound® components for their intended laboratory application. The following protocols outline key experiments for this purpose.

Protocol for Chemical Compatibility Testing

This protocol is adapted from ASTM D543 to evaluate the resistance of a custom this compound® component to specific laboratory chemicals.

Objective: To determine the effect of chemical exposure on the physical and mechanical properties of the machined this compound® component.

Materials:

  • Custom-machined this compound® components (minimum of 3 per chemical).

  • Control components (not exposed to chemicals).

  • Test chemicals (e.g., solvents, acids, bases relevant to the application).

  • Sealed glass containers.

  • Analytical balance.

  • Calipers.

  • Tensile testing machine (optional).

Procedure:

  • Initial Measurements: Record the weight and dimensions of each test and control component.

  • Exposure: Immerse the test components completely in the test chemical within a sealed glass container. Store at the intended operating temperature for a specified duration (e.g., 24 hours, 7 days).

  • Post-Exposure Analysis:

    • Carefully remove the components from the chemical, rinse with a non-reactive solvent (e.g., deionized water or ethanol), and gently dry.

    • Visually inspect for any changes in appearance, such as discoloration, swelling, or cracking.

    • Re-measure the weight and dimensions and calculate the percentage change.

    • (Optional) Conduct tensile testing on exposed and control components to determine any change in mechanical properties.

  • Data Analysis: Compare the changes in the exposed components to the control components. Significant changes may indicate incompatibility.

Protocol for Leachables and Extractables Testing

This protocol provides a general framework for identifying and quantifying potential impurities that may migrate from the this compound® component into the fluid path. This is particularly important for applications in drug development and sensitive analytical techniques.

Objective: To identify and quantify chemical compounds that may leach from the this compound® component under simulated use conditions.

Materials:

  • Custom-machined this compound® components.

  • Extraction solvent(s) representative of the process stream (e.g., water, ethanol, hexane).

  • Sealed extraction vessels (e.g., glass or stainless steel).

  • Analytical instrumentation for analysis (e.g., GC-MS, LC-MS).

Procedure:

  • Extraction:

    • Place the this compound® component in an extraction vessel with the chosen solvent.

    • Expose the component to exaggerated conditions of time and temperature to accelerate the extraction of potential leachables (e.g., 72 hours at 50 °C).

  • Analysis:

    • Analyze the extraction solvent using appropriate analytical techniques (GC-MS for volatile and semi-volatile compounds, LC-MS for non-volatile compounds).

    • Identify and quantify the detected compounds.

  • Toxicological Assessment: Evaluate the toxicological risk of the identified leachables at their detected concentrations.

Visualizing Workflows and Relationships

Workflow for Fabricating and Validating a Custom this compound® Component

The following diagram illustrates the typical workflow from the initial design concept to the final validation of a custom-machined this compound® component for laboratory use.

Fabrication_Validation_Workflow cluster_0 Design & Planning cluster_1 Fabrication cluster_2 Validation & Implementation a Component Design & CAD Model b Material Selection (this compound® Grade) a->b c Machining Strategy b->c d CNC Machining c->d e Cleaning & Deburring d->e f Annealing (Optional) e->f g Dimensional Inspection f->g h Chemical Compatibility Testing g->h i Leachables & Extractables Testing h->i j Integration into Lab Equipment i->j

Fabrication and validation workflow for custom this compound® parts.
Application of Custom this compound® Components in an HPLC System

This diagram shows how custom-machined this compound® components can be integrated into a High-Performance Liquid Chromatography (HPLC) system, highlighting their role in maintaining the integrity of the fluid path.

HPLC_Application cluster_solvent Solvent Delivery cluster_sample Sample Introduction cluster_separation Separation & Detection solvent_reservoir Solvent Reservoir degasser Degasser solvent_reservoir->degasser pump HPLC Pump degasser->pump injection_valve Custom this compound® Injection Valve pump->injection_valve Mobile Phase conn1 This compound® Connector pump->conn1 autosampler Autosampler sample_loop Custom this compound® Sample Loop autosampler->sample_loop sample_loop->injection_valve column HPLC Column injection_valve->column conn2 This compound® Connector injection_valve->conn2 detector Detector column->detector conn3 This compound® Connector column->conn3 waste Waste detector->waste conn1->injection_valve conn2->column conn3->detector

Integration of custom this compound® components in an HPLC system.

References

Tefzel® as a Dielectric Material in Electronic Sensors for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tefzel®, a brand name for ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE), is a fluoropolymer with a unique combination of properties that make it an excellent candidate as a dielectric material in the fabrication of electronic sensors for research, particularly in the fields of biology and drug development. Its robust mechanical strength, excellent chemical resistance, high dielectric strength, and biocompatibility allow for the creation of durable and reliable sensors for various applications, including in vitro diagnostics, cell culture monitoring, and neurotransmitter detection.

This document provides detailed application notes and experimental protocols for utilizing this compound® as a dielectric material in the fabrication and application of electronic sensors for research purposes.

Key Properties of this compound® for Sensor Applications

This compound®'s suitability for electronic sensor applications stems from a combination of its physical, chemical, and electrical properties. These properties ensure sensor stability, longevity, and biocompatibility in demanding research environments.

Dielectric Properties

This compound® is an excellent low-loss dielectric material, crucial for minimizing signal loss and ensuring accurate measurements in electronic sensors.[1][2] Its dielectric properties are stable over a wide range of frequencies and temperatures.

Table 1: Dielectric Properties of this compound® ETFE 200

PropertyValueFrequencyTemperature
Dielectric Constant2.5 - 2.6< 10 MHzRoom Temperature
~2.310 GHzRoom Temperature
Decreases with increasing temperatureVarious22°C vs. 150°C
Dissipation Factor< 0.001Low FrequenciesRoom Temperature
~0.023 (peak)~100 MHzRoom Temperature
< 0.0110 GHzRoom Temperature
Dielectric Strength>160 kV/mm (for 0.025 mm film)-Room Temperature
Volume ResistivityHigh--

Data sourced from manufacturer datasheets.[1][2][3]

Physicochemical Properties

Beyond its electrical characteristics, the physical and chemical resilience of this compound® is critical for its use in research sensors, which are often exposed to harsh chemical and biological environments.

Table 2: Key Physicochemical Properties of this compound®

PropertyDescriptionRelevance to Sensors
Chemical Inertness Resistant to a wide range of chemicals, including most solvents, acids, and bases.[3][4][5]Essential for sensors used in chemical analysis and biological media, preventing degradation and contamination.
Biocompatibility Generally considered biocompatible, with studies and standards like ISO 10993 guiding its use in medical devices.[6][7][8][9][10]Crucial for sensors that come into contact with biological samples, cells, or tissues, minimizing adverse reactions.
Mechanical Toughness High tensile strength, impact resistance, and abrasion resistance.[2][5]Provides durability during sensor fabrication, handling, and in long-term experimental setups.
Thermal Stability Continuous service temperature up to 150°C (302°F).[2][4][5][11]Allows for use in experiments requiring elevated temperatures and enables various sterilization methods.
Low Permeability Low permeability to liquids, gases, and moisture.[3]Prevents leakage and contamination in microfluidic devices and protects sensitive electronic components.
Sterilization Compatibility Can be sterilized using methods such as ethylene oxide (EtO), gamma radiation, and autoclave (steam sterilization).[12][13][14]Enables the use of sensors in sterile applications like cell culture and in vivo studies.

Applications in Research and Drug Development

The properties of this compound® make it a versatile material for a range of sensor applications relevant to researchers and drug development professionals.

Microfluidic "Lab-on-a-Chip" Devices

This compound® films can be used as a dielectric and structural material in the fabrication of microfluidic devices. Its chemical inertness is vital when working with a variety of solvents and biological buffers, while its optical transparency allows for microscopic observation of cells and reactions within the microchannels.

Application Example: High-Throughput Drug Screening

Microfluidic devices fabricated with this compound® can be used to create arrays of micro-wells for testing the effects of various drug compounds on cell cultures. The dielectric properties of this compound® are critical for applications involving on-chip electroporation for drug delivery or cell lysis.

G cluster_0 Drug Screening Workflow drug_library Drug Compound Library dispensing Automated Dispensing drug_library->dispensing Input microfluidic_chip This compound® Microfluidic Chip (Cell Culture Array) dispensing->microfluidic_chip Cell & Drug Loading incubation Incubation microfluidic_chip->incubation analysis High-Content Imaging & Analysis incubation->analysis Imaging data Data Interpretation analysis->data

Drug screening workflow using a this compound® microfluidic device.
Insulation for Electrochemical Biosensors

This compound®'s high dielectric strength and chemical resistance make it an ideal material for insulating electrodes in electrochemical biosensors. This is particularly important for in vivo applications where the sensor is in direct contact with biological fluids and tissues.

Application Example: In Vivo Neurotransmitter Detection

Carbon fiber microelectrodes (CFMEs) are commonly used for the in vivo detection of neurotransmitters like dopamine (B1211576). Insulating the CFME with a thin, uniform layer of this compound® is crucial to define the active sensing area and prevent signal interference from the surrounding environment.

G cluster_1 Neurotransmitter Sensing Pathway drug_admin Drug Administration (e.g., Cocaine) reuptake_inhibition Reuptake Inhibition drug_admin->reuptake_inhibition neuron Dopaminergic Neuron dopamine_release Dopamine Release neuron->dopamine_release synaptic_cleft Synaptic Cleft dopamine_release->synaptic_cleft dopamine_transporter Dopamine Transporter (DAT) synaptic_cleft->dopamine_transporter sensor This compound®-Insulated CFME synaptic_cleft->sensor Detection dopamine_transporter->reuptake_inhibition detection Electrochemical Detection (Fast-Scan Cyclic Voltammetry) sensor->detection signal Dopamine Signal detection->signal

Signaling pathway for dopamine detection with a this compound®-insulated sensor.
Dielectric Layer in Capacitive Biosensors

In capacitive biosensors, a change in capacitance is measured upon the binding of a target analyte to a receptor immobilized on the sensor surface. This compound® can serve as the dielectric layer separating the electrodes, providing a stable baseline capacitance and a biocompatible surface for receptor immobilization.

Application Example: Label-Free Protein Detection

A capacitive biosensor with a this compound® dielectric layer can be used for the label-free detection of protein-protein interactions. For example, antibodies can be immobilized on the this compound® surface to detect the presence of a specific antigen in a sample.

G cluster_2 Capacitive Biosensor Workflow sensor_fab Sensor Fabrication (this compound® Dielectric Layer) surface_mod Surface Modification sensor_fab->surface_mod ab_immob Antibody Immobilization surface_mod->ab_immob sample_intro Sample Introduction (Containing Antigen) ab_immob->sample_intro binding Antigen-Antibody Binding sample_intro->binding capacitance_change Capacitance Change Measurement binding->capacitance_change signal_proc Signal Processing & Analysis capacitance_change->signal_proc

Experimental workflow for a this compound®-based capacitive biosensor.

Experimental Protocols

The following protocols provide detailed methodologies for the fabrication and use of this compound®-based electronic sensors in research applications.

Protocol 1: Fabrication of a this compound®-Based Microfluidic Device for Cell Analysis

This protocol describes the fabrication of a simple microfluidic device using a this compound® film as a key structural and dielectric layer.

Materials:

  • This compound® (ETFE) film (e.g., 50-100 µm thickness)

  • Glass microscope slides

  • SU-8 photoresist and developer

  • Photomask with desired microchannel design

  • UV light source

  • Spin coater

  • Hot plate

  • Plasma cleaner

  • Adhesive (e.g., UV-curable optical adhesive)

  • Microfluidic tubing and connectors

Procedure:

  • Master Mold Fabrication (using SU-8 on Silicon):

    • Clean a silicon wafer.

    • Spin-coat a layer of SU-8 photoresist to the desired channel height.

    • Soft-bake the SU-8 coated wafer.

    • Expose the SU-8 to UV light through the photomask.

    • Post-exposure bake the wafer.

    • Develop the SU-8 to create the master mold with the microchannel pattern.

    • Hard-bake the master mold.

  • PDMS Replica Molding:

    • Mix PDMS prepolymer and curing agent (typically 10:1 ratio).

    • Degas the PDMS mixture in a vacuum chamber.

    • Pour the PDMS over the SU-8 master mold.

    • Cure the PDMS in an oven (e.g., 2 hours at 70°C).

    • Carefully peel the cured PDMS replica from the master mold.

    • Punch inlet and outlet holes in the PDMS replica.

  • This compound® Film Preparation:

    • Cut the this compound® film to the desired size, matching the dimensions of the PDMS replica.

    • Clean the this compound® film and a glass slide with isopropanol (B130326) and deionized water.

    • Dry the surfaces with a stream of nitrogen.

  • Bonding:

    • Treat the patterned side of the PDMS replica and one side of the this compound® film with oxygen plasma for 30-60 seconds to activate the surfaces.

    • Immediately bring the activated surfaces of the PDMS and this compound® into contact.

    • Apply gentle pressure to ensure a uniform bond.

    • For a more robust seal, a thin layer of UV-curable adhesive can be applied to the glass slide, the this compound®/PDMS assembly placed on top, and then exposed to UV light.

  • Device Assembly:

    • Insert microfluidic tubing into the inlet and outlet holes.

    • The device is now ready for cell culture, perfusion, and analysis.

Protocol 2: Insulation of a Carbon Fiber Microelectrode (CFME) with this compound®

This protocol is adapted from established methods for CFME fabrication and specifies the use of this compound® for insulation, suitable for in vivo or in vitro neurotransmitter sensing.

Materials:

  • Carbon fiber (e.g., 7 µm diameter)

  • Glass capillary tubes

  • This compound® tubing or a solution of this compound® for dip coating

  • Puller for making micropipettes

  • Epoxy

  • Connector pins

  • Soldering iron and solder

  • Microscope

Procedure:

  • Aspirating the Carbon Fiber:

    • Aspirate a single carbon fiber into a glass capillary tube.

  • Pulling the Microelectrode:

    • Use a micropipette puller to pull the glass capillary containing the carbon fiber to a fine tip. This will also seal the glass around the carbon fiber.

  • This compound® Insulation (Method A: Tubing):

    • Carefully thread the pulled microelectrode through a piece of this compound® tubing of appropriate inner diameter.

    • Use a heat gun with fine control to shrink the this compound® tubing around the glass capillary, ensuring a tight seal.

  • This compound® Insulation (Method B: Dip Coating):

    • If using a this compound® solution, dip the pulled microelectrode into the solution, ensuring a thin, uniform coating.

    • Allow the solvent to evaporate completely. Repeat as necessary to achieve the desired insulation thickness.

  • Exposing the Carbon Fiber Tip:

    • Under a microscope, carefully score and break the glass tip to expose a fresh carbon fiber surface of the desired length (typically 50-150 µm).

  • Backfilling and Electrical Connection:

    • Backfill the other end of the glass capillary with a conductive solution (e.g., 3 M KCl).

    • Insert a silver wire into the back of the capillary to make electrical contact with the carbon fiber.

    • Secure the silver wire with epoxy and solder it to a connector pin.

  • Final Sealing:

    • Apply epoxy around the junction of the glass and the connector pin to provide mechanical stability and electrical insulation.

The this compound®-insulated CFME is now ready for calibration and use in electrochemical measurements.

Conclusion

This compound® (ETFE) offers a compelling set of properties for its use as a dielectric material in electronic sensors for research and drug development. Its combination of excellent dielectric performance, chemical inertness, mechanical robustness, and biocompatibility makes it a reliable choice for applications ranging from microfluidics to in vivo biosensing. The protocols provided here offer a starting point for researchers to incorporate this compound® into their sensor designs, enabling the development of novel tools for scientific discovery. As with any material, specific application requirements may necessitate further optimization of the fabrication and experimental procedures.

References

Troubleshooting & Optimization

preventing Tefzel tubing kinking and collapse in fluidic setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tefzel (ETFE) tubing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues such as kinking and collapse in fluidic setups.

Troubleshooting Guides

This section provides step-by-step solutions to specific problems you may encounter during your experiments.

Question: What should I do if my this compound tubing is kinking at a connection point?

Answer:

Kinking at connection points is often due to stress from sharp bends or improper installation. Follow these steps to resolve the issue:

  • Inspect the Connection: Ensure the tubing is fully inserted into the fitting.[1] An incompletely inserted tube can lead to improper ferrule engagement and increase the likelihood of kinking under pressure.[1]

  • Eliminate Sharp Bends: Avoid forcing the tubing into a sharp turn immediately after the fitting. Instead, use elbow fittings to change direction without stressing the tubing.[2][3]

  • Provide Slack: Allow for some slack in the tubing to accommodate movement and prevent tension at the fitting.[3] However, avoid excessive slack, which can lead to sagging and potential kinking elsewhere.[3]

  • Use a Tube Bender: For precise and gradual bends near fittings, consider using a tube bender to achieve the recommended bend radius without causing the tubing to flatten or kink.[3]

  • Check for Damage: Inspect the tubing end for any scratches, dents, or burrs that could compromise the seal and lead to stress points.[1] Always use a clean, sharp cutting tool for a perpendicular cut and deburr the end before installation.[1]

Question: How can I prevent my this compound tubing from collapsing under vacuum?

Answer:

Tubing collapse under vacuum occurs when the external atmospheric pressure exceeds the tubing's structural strength. Here’s how to prevent it:

  • Select Vacuum-Rated Tubing: Ensure the this compound tubing you are using is rated for the vacuum level of your system.[4] Thicker wall tubing generally offers better resistance to collapse.[2][5]

  • Consider Reinforced Tubing: For deep vacuum applications, consider using reinforced tubing. Reinforcements, such as braided fibers or spiral wire, enhance the tubing's structural integrity and resistance to collapse.[2][6]

  • Avoid External Pressure: Ensure that no external pressure is being applied to the tubing, such as from clamps being too tight or equipment resting on the line, as this can create a weak point prone to collapse.[7]

  • Check for Obstructions: A blockage downstream can cause a significant pressure drop, leading to tubing collapse.[7] Ensure your fluid path is clear.

  • Maintain Proper Temperature: High temperatures can soften the tubing, reducing its rigidity and making it more susceptible to collapse under vacuum. Ensure the operating temperature is within the recommended range for this compound.

Question: My tubing is kinking after being moved or re-routed. What's the cause and solution?

Answer:

Re-routing can introduce new stress points and bends that exceed the tubing's minimum bend radius.

  • Respect the Minimum Bend Radius: Every tube has a minimum bend radius, which is the smallest radius it can be bent to without kinking or damage.[8][9] Bending the tubing tighter than this radius will cause it to kink.

  • Use Gradual Bends: When routing the tubing, always opt for smooth, gradual bends instead of sharp angles.[2][8]

  • Secure the Tubing: Use clamps or brackets to secure the tubing along its path.[6][8] This prevents sagging and accidental sharp bends from occurring if the setup is bumped or moved.

  • Plan Your Tubing Route: Before installation, plan the path of the tubing to minimize the number of bends and ensure they are all within the acceptable radius.[10] Software tools can assist in calculating pressure drops for complex routes.[10]

  • Inspect for Wear: Regularly check the tubing for any signs of wear, damage, or stress whitening, especially after re-routing.[2] Replace any compromised sections to maintain the integrity of your fluidic system.[2][3]

Frequently Asked Questions (FAQs)

What is the minimum bend radius for this compound tubing and why is it important?

The minimum bend radius is the smallest radius at which a tube can be bent without kinking, flattening, or damaging it.[8][9] It is a critical parameter determined by the tubing's outer diameter, wall thickness, and the material's flexibility.[9] Adhering to the minimum bend radius is crucial for preventing flow restriction, pressure drops, and potential system failure.[8][11] Exceeding this limit can cause the tube to collapse, obstructing the fluid path.[8]

How does temperature affect this compound tubing's flexibility and kink resistance?

Temperature has a significant impact on the mechanical properties of this compound tubing.

  • High Temperatures: Elevated temperatures can cause the tubing to soften and lose some of its structural integrity, making it more pliable but also more susceptible to kinking and collapse under pressure or vacuum. This compound has a continuous use temperature of up to 150°C (302°F).[12][13]

  • Low Temperatures: At low temperatures, this compound, like other polymers, will become stiffer and less flexible.[14] This can increase the bend radius and make the tubing more brittle. This compound's low-temperature embrittlement point is below -100°C (-148°F).[15]

What are the best practices for routing this compound tubing in a complex fluidic system?

Proper routing is essential for a reliable and maintainable fluidic system.[8]

  • Plan the Route: Design the tubing path to be as simple as possible, minimizing sharp bends and potential stress points.[10]

  • Use Supports: Secure tubing with clamps or brackets to prevent movement and sagging.[8][16] When running multiple lines, stack them vertically to prevent the buildup of contaminants.[17]

  • Avoid External Stresses: Do not use tubing as a handrail or support for other objects.[17] Route tubing away from areas where it could be stepped on or damaged.[6][17]

  • Allow for Accessibility: Ensure that fittings and connections are accessible for maintenance and inspection. Staggering fittings in multi-line runs can improve access.[17]

  • Incorporate Expansion Loops: Use U-bends to accommodate thermal expansion and contraction, which prevents stress on fittings.

Are there any tools that can help prevent kinking?

Yes, several tools can aid in proper tubing installation and prevent kinking:

  • Tube Benders: These tools provide support to the tubing during bending, allowing for smooth, precise curves that conform to the desired radius without causing collapse.[2][3]

  • Bend Supports/Clips: These can be placed along the tubing route to maintain a gentle bend and prevent kinking in tight spaces.[18]

  • Elbow Fittings: Instead of bending the tube at a sharp 90-degree angle, use an elbow fitting to change the direction of the fluid path without stressing the tubing.[2][3]

  • Hose Clamps and Brackets: Properly securing the hose with clamps and brackets prevents unwanted movement that can lead to kinking.[8]

Data Presentation

Table 1: this compound® (ETFE) Tubing Bend Radius Guidelines

Note: This table provides representative examples. The actual minimum bend radius can vary based on the specific grade of this compound and the wall thickness. Always consult the manufacturer's specifications for your specific tubing.[9]

Tubing ID (inches)Tubing OD (inches)Wall Thickness (inches)Estimated Minimum Bend Radius (inches)
1/161/80.0311.0
1/83/160.0311.5
3/161/40.0312.5
1/45/160.0313.5
Experimental Protocols

Protocol: Kink Resistance Testing

This protocol outlines a general method for determining the kink resistance of this compound tubing, adapted from standardized test methods for medical tubing.[19][20]

Objective: To determine the minimum bend radius at which tubing kinks or collapses.

Materials:

  • This compound tubing sample (at least 12 inches long)

  • Set of cylindrical mandrels with decreasing, known radii

  • Calipers

  • Fluid pump and reservoir (optional, for flow reduction test)

  • Flow meter (optional)

Procedure:

  • Sample Preparation: Cut a straight section of the this compound tubing to the desired length. Ensure the ends are cut cleanly and are free of burrs.

  • Initial Measurement: Measure and record the initial outer diameter (OD) of the tubing.

  • Bending Test (Mandrel Method):

    • Start with the largest diameter mandrel.

    • Carefully wrap the tubing 180° around the mandrel.[19]

    • Visually inspect the bent section of the tubing for any signs of kinking, flattening, or ovalization.

    • If no kinking is observed, proceed to the next smallest mandrel and repeat the process.

    • The minimum bend radius is the radius of the smallest mandrel the tubing can be wrapped around without a visible kink or a significant reduction in diameter (e.g., >50%).[19]

  • Flow Reduction Test (Optional):

    • For a more quantitative assessment, connect the tubing to a fluid circuit with a constant pressure source.[20]

    • Measure the baseline flow rate through the straight, unbent tubing.[20]

    • Bend the tubing around successively smaller mandrels as in step 3.

    • Measure the flow rate at each bend radius.

    • A significant drop in flow (e.g., a 50% reduction) indicates a kink.[20] The radius at which this occurs is the critical bend radius for that flow condition.

Visualizations

TroubleshootingWorkflow start Tubing Kinking or Collapse Observed q1 Is the issue at a connection point? start->q1 a1_yes Check for sharp bends Provide slack Use elbow fittings q1->a1_yes Yes q2 Is the tubing under vacuum? q1->q2 No end_node Issue Resolved a1_yes->end_node a2_yes Use vacuum-rated tubing Consider reinforced tubing Check for obstructions q2->a2_yes Yes q3 Was the tubing recently moved? q2->q3 No a2_yes->end_node a3_yes Respect minimum bend radius Use gradual bends Secure tubing with clamps q3->a3_yes Yes a3_yes->end_node

Caption: Troubleshooting workflow for kinking and collapse.

BendRadiusConcept cluster_0 Correct Bend cluster_1 Incorrect Bend (Kink) a b c a->c c->b label_correct Flow Maintained arc d e f d->f f->e label_kink Flow Restricted p1 p2 p1->p2 R p3 p2->p3 R k1 k2 k1->k2 Kink! k3 k2->k3 Kink! k4 k3->k4 Kink!

Caption: Visualizing correct bend radius vs. a kink.

TubingSelection start Application Requirement q1 High Vacuum? start->q1 a1_yes Select Thick-Walled or Reinforced Tubing q1->a1_yes Yes q2 High Temperature? q1->q2 No a1_yes->q2 a2_yes Verify Temp. Rating (up to 150°C for this compound) q2->a2_yes Yes q3 Tight Bends Required? q2->q3 No a2_yes->q3 a3_yes Choose smaller OD or more flexible grade. Check min. bend radius. q3->a3_yes Yes end_node Optimal Tubing Selected q3->end_node No a3_yes->end_node

Caption: Decision tree for selecting the right tubing.

References

Technical Support Center: High-Pressure Tefzel® (ETFE) Fittings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information for using Tefzel® (ETFE) fittings in high-pressure applications, such as High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is my new this compound® fitting leaking at high pressure?

A new this compound® fitting may leak for several reasons:

  • Improper Tightening: Both under- and over-tightening can cause leaks. Under-tightening prevents a proper seal, while over-tightening can deform the ferrule or strip the threads.[1][2] For flangeless fittings, a specific, low torque is often required.

  • Incorrect Ferrule Placement: The ferrule must be oriented correctly (tapered end towards the port) and seated properly before tightening.

  • Damaged or Dirty Components: Scratches, cracks, or particulate contamination on the fitting, ferrule, or the receiving port can compromise the seal.[3] Always inspect components before use.

  • Mismatched Parts: Using nuts and ferrules from different manufacturers or of incompatible types can lead to poor connections.[4]

  • System Over-Pressurization: Exceeding the pressure rating of the tubing or fitting will inevitably cause leaks or failure.[4][5][6][7][8][9]

Q2: Can I reuse this compound® fittings?

This compound® flangeless fittings are designed to be reusable. The polymeric ferrule conforms to the receiving port, allowing for multiple connections without compromising the seal. However, it is critical to avoid reusing a fitting in a different port than the one it was originally tightened in. Minor variations between ports can lead to dead volume or leaks. If you frequently change columns or reconfigure your system, reusable fittings are a convenient option.

Q3: How tight should I make my this compound® fitting?

Unlike stainless steel fittings that require significant force to swage, this compound® fittings require much less torque. The general guideline for finger-tight style fittings is to tighten by hand until snug, and then turn an additional 1/4 to 1/2 turn. For flangeless fittings with a 1/4-28 thread, a specific torque is recommended. Using a torque wrench is advised for consistent and reliable connections.[1][2]

Q4: My fitting is tight, but it still leaks. What should I do next?

If a fitting continues to leak after gentle tightening, do not apply excessive force. Instead, depressurize the system, disassemble the connection, and inspect all parts (nut, ferrule, tubing end, and receiving port) for damage, debris, or deformities.[3] Replace any damaged components. It is often best practice to cut a fresh, clean end on the tubing and use a new ferrule.

Q5: Are this compound® fittings compatible with all solvents?

This compound® (ETFE) has excellent chemical resistance to a wide range of solvents, acids, and bases commonly used in HPLC.[3] However, some organic solvents may cause the tubing to swell, which can reduce its pressure stability.[10] Always consult a chemical compatibility chart for your specific mobile phase composition.

Data Presentation: Specifications

Table 1: Pressure Ratings for 1/16" OD this compound® (ETFE) Tubing

The maximum operating pressure for ETFE tubing is dependent on the inner diameter (ID) and the wall thickness. Using tubing above its rated pressure can lead to leaks and system failure.

Tubing ID (inches)Tubing ID (mm)Max Pressure (psi)Max Pressure (bar)
0.010"0.25 mm2700186
0.020"0.50 mm3000207
0.030"0.76 mm2000138
0.040"1.0 mm100069
Data sourced from multiple suppliers and averaged where applicable. Always consult your specific tubing manufacturer's datasheet for precise ratings.[4][5][6][8][9]
Table 2: Recommended Torque for Flangeless this compound® Fittings

Proper torque ensures a secure seal without damaging the fitting. These values are typical for 1/4-28 flat-bottom flangeless fittings.

Thread SizeRecommended Torque (in-lbs)Recommended Torque (N·m)
1/4-283 - 40.34 - 0.45
These values are a general guide. Always follow the specific torque recommendations from the fitting manufacturer.[1][2]

Experimental Protocols

Protocol: Bubble Leak Test for High-Pressure Connections

This protocol describes a simple, effective method for identifying leaks at fitting connections after assembly.

Objective: To visually detect gas leaks from a pressurized connection by observing bubble formation in a liquid.

Materials:

  • Assembled fitting connection to be tested.

  • Source of inert gas (e.g., Nitrogen, Argon) with a pressure regulator.

  • Pressure-safe vessel or container.

  • Leak detection fluid (e.g., soapy water solution like SNOOP® or a simple 1:1 solution of water and isopropyl alcohol with a few drops of dish soap).

  • Appropriate personal protective equipment (PPE), including safety glasses.

Procedure:

  • Isolate and Secure: Ensure the component with the fitting to be tested is safely isolated from the main high-pressure system. The test should be conducted at a moderate pressure, not the maximum operating pressure of the system.

  • Pressurize the System: Connect the inert gas source to one end of the tubing assembly. Slowly and carefully increase the pressure to a low, stable value (e.g., 60-100 psi / 4-7 bar). Do not exceed the pressure rating of any component in the test setup.

  • Apply Leak Detection Fluid: Liberally apply the leak detection fluid to the entire fitting connection, ensuring all potential leak paths are covered.

  • Observe for Bubbles: Carefully inspect the connection for 1-2 minutes. The formation of a steady stream of bubbles indicates a leak.[11]

  • Identify Leak Location: Pinpoint the exact source of the bubbles (e.g., where the tubing enters the ferrule, or at the threads of the nut).

  • Depressurize and Repair: If a leak is detected, safely and slowly release the pressure from the system. Disassemble the fitting, inspect for the cause of the leak, and reassemble according to best practices (see FAQs).

  • Retest: Repeat the pressure and bubble test to confirm that the leak has been successfully resolved.

  • Documentation: Record the test pressure, findings, and any corrective actions taken in your experimental logbook.

Visual Troubleshooting Guide

The following diagrams illustrate logical workflows for diagnosing and resolving leaks with this compound® fittings.

G cluster_start Start cluster_check Initial Checks cluster_action Corrective Actions cluster_disassemble Advanced Troubleshooting cluster_end Resolution start Leak Detected at This compound® Fitting check_tightness Is the fitting appropriately tight? start->check_tightness check_pressure Is system pressure within tubing/fitting limits? check_tightness->check_pressure Yes adjust_tightness Adjust Torque: Slightly tighten (1/8 turn). Do NOT overtighten. check_tightness->adjust_tightness No reduce_pressure Reduce System Pressure to specified limits. check_pressure->reduce_pressure No disassemble Depressurize & Disassemble Fitting check_pressure->disassemble Yes re_test1 Re-test for Leaks adjust_tightness->re_test1 reduce_pressure->re_test1 re_test1->disassemble Fail resolved Leak Resolved re_test1->resolved Pass inspect Inspect ferrule, nut, tubing end, and port for damage or debris. disassemble->inspect replace_parts Clean parts or replace ferrule/fitting if damaged. Ensure tubing has a clean, square cut. inspect->replace_parts reassemble Reassemble Correctly replace_parts->reassemble re_test2 Re-test for Leaks reassemble->re_test2 re_test2->resolved Pass escalate Leak Persists: Consult Instrument Manual or Manufacturer Support re_test2->escalate Fail

Caption: Troubleshooting workflow for a leaking this compound® fitting.

G cluster_prep Preparation cluster_assembly Assembly cluster_insertion Insertion cluster_tighten Tightening cluster_verify Verification prep 1. Cut Tubing Squarely Ensure a clean, burr-free end. assembly 2. Slide Nut, then Ferrule onto Tubing (Tapered end of ferrule faces port) prep->assembly insertion 3. Insert Tubing into Port Until it bottoms out. assembly->insertion tighten 4. Finger-Tighten the Nut Then apply specified torque (e.g., 1/4 turn or use torque wrench). insertion->tighten verify 5. Pressurize System & Check for Leaks (e.g., Bubble Leak Test) tighten->verify

Caption: Best practice workflow for installing a this compound® fitting.

References

cleaning protocols for Tefzel lab equipment to prevent cross-contamination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tefzel® (ETFE) laboratory equipment. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure effective cleaning and prevent cross-contamination during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound® (ETFE) and why is it used in laboratory equipment?

This compound®, a brand name for ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE), is a fluoropolymer resin known for its excellent chemical resistance, mechanical strength, and thermal stability.[1][2] It is widely used in laboratory equipment such as tubing, fittings, valves, and containers because it is inert to a wide range of chemicals, including strong mineral acids, inorganic bases, and most organic solvents.[1][3] Its durability and resistance to abrasion make it a reliable material for demanding laboratory applications.[1]

Q2: What are the general guidelines for cleaning this compound® lab equipment?

Before initial use, it is recommended to wash this compound® labware.[4] For routine cleaning, use a warm, mild detergent solution.[4] It is crucial to avoid abrasive cleansers, brushes, or paper towels that could scratch the surface.[4] If using a laboratory washing machine, ensure it does not have brushes that could cause damage.[4] Whenever possible, allow the equipment to air dry.[4]

Q3: Can this compound® lab equipment be autoclaved?

Yes, this compound® (ETFE) is resistant to high-heat sterilization and can be autoclaved.[5][6] Before autoclaving, ensure the labware is thoroughly cleaned.[4] When autoclaving containers with closures, set the cap on top of the container without engaging the threads to prevent pressure buildup.[4] Standard autoclave cycles typically involve temperatures of 121°C to 134°C for 15 to 30 minutes.[7]

Q4: How can I remove stubborn protein residue from my this compound® tubing?

For persistent protein contamination, a multi-step cleaning protocol is recommended. Based on the chemical resistance of this compound® and general protein removal techniques, the following procedure can be applied:

  • Initial Rinse: Flush the tubing with deionized water to remove any loose material.

  • Detergent Wash: Use a mild, laboratory-grade detergent solution. For enhanced effectiveness, enzymatic cleaners can be employed to break down protein residues.

  • Alkaline Wash: A solution of sodium hydroxide (B78521) (NaOH) is effective at hydrolyzing proteins. A concentration of 0.1 M to 1 M NaOH can be used.[8][9] Given this compound's excellent resistance to inorganic bases, this is a safe and effective option.[1]

  • Thorough Rinse: Flush the tubing extensively with deionized water until the pH of the effluent is neutral.

  • Final Rinse: A final rinse with a solvent like ethanol (B145695) or isopropanol (B130326) can help to remove any remaining organic residues and aid in drying.

Q5: What is the best way to eliminate peptide cross-contamination in my HPLC system with this compound® components?

Peptide carryover can be a significant issue in sensitive analyses. To mitigate this, a rigorous cleaning protocol should be implemented between runs:

  • Solvent Rinses: Begin by flushing the system with solvents that are effective at dissolving the peptides you are working with. This often involves a gradient wash from a weak to a strong solvent.

  • Acidic Wash: A wash with a dilute acid, such as 0.1% trifluoroacetic acid (TFA) in water, can be effective in removing residual peptides.[10]

  • Organic Solvent Flush: High concentrations of acetonitrile (B52724) or methanol (B129727) (e.g., 95%) are commonly used to clean HPLC systems, including those with PEEK and this compound® components.[11]

  • System Equilibration: Ensure the system is thoroughly flushed with the initial mobile phase conditions of your next analysis to remove all cleaning agents and re-equilibrate the column.

Q6: How do I decontaminate this compound® labware from nucleic acids (DNA/RNA)?

Nucleic acid contamination is a critical concern in molecular biology applications. The following decontamination procedure is recommended for this compound® surfaces:

  • Surface Cleaning: First, clean the surface with a nuclease-free detergent to remove any organic matter that may protect the nucleic acids.

  • Chemical Decontamination: Sodium hypochlorite (B82951) (bleach) solutions are highly effective at degrading nucleic acids. A 1% sodium hypochlorite solution can be used to wipe or fill the equipment, with a contact time of at least 5-10 minutes.[12][13] Following the bleach treatment, the equipment must be thoroughly rinsed with nuclease-free water to remove all traces of bleach, which can inhibit downstream enzymatic reactions.[14] Commercially available DNA-destroying decontaminants can also be used.[14]

  • Rinsing: Multiple rinses with nuclease-free water are essential.

  • UV Irradiation: For an additional level of decontamination, cleaned and dried this compound® equipment can be exposed to UV light. However, be aware that the effectiveness of UV is limited to line-of-sight and may not reach all surfaces of complex equipment.

Troubleshooting Guides

Issue: Persistent Carryover in HPLC/FPLC Systems with this compound® Tubing and Fittings
Symptom Possible Cause Troubleshooting Steps
Ghost peaks in chromatogramsAnalyte adsorption onto this compound® surfaces.1. Implement a more rigorous wash cycle between injections. 2. Increase the volume of the wash solvent.[15] 3. Use a wash solvent with a higher eluotropic strength, matched to the analyte's solubility.[15] 4. Consider using a wash solution containing a small percentage of acid (e.g., 0.1% TFA) or base (e.g., 0.1 M NaOH), depending on the analyte's properties and ensuring compatibility with your column.
Gradual increase in backpressureContaminant buildup in frits or at the head of the column.1. Filter all samples and mobile phases through a 0.22 µm filter. 2. If contamination is suspected at the column inlet, disconnect the column and flush the system to waste. 3. Reverse-flush the column according to the manufacturer's instructions.
Inconsistent peak areasIncomplete sample injection or carryover affecting subsequent injections.1. Ensure the needle and injection port are being adequately cleaned as part of the autosampler's wash cycle.[15] 2. Inspect and, if necessary, replace the rotor seal in the injection valve, as scratches can promote analyte adsorption.[15]

Experimental Protocols & Data

Protocol 1: General Cleaning of this compound® Labware

Objective: To provide a standard operating procedure for the routine cleaning of this compound® beakers, bottles, and other containers.

Methodology:

  • Pre-rinse: Rinse the labware with deionized water to remove gross contamination.

  • Wash: Prepare a solution of a mild, non-abrasive laboratory detergent in warm deionized water. Submerge the labware in the detergent solution and gently clean with a soft sponge or cloth. Do not use abrasive pads or brushes.[4]

  • Rinse: Rinse the labware thoroughly with deionized water at least three times.

  • Final Rinse: Perform a final rinse with high-purity, deionized water.

  • Drying: Allow the labware to air dry in a clean environment.

Quantitative Data: Chemical Resistance of this compound® (ETFE)

The following table summarizes the chemical compatibility of this compound® with common laboratory cleaning agents. This data is essential for selecting appropriate cleaning solutions without compromising the integrity of the lab equipment.[2]

Chemical Agent Concentration Temperature (°C) Compatibility Rating
Sodium HydroxideUp to 50%65A - Little to No Effect
Nitric AcidUp to 70%65A - Little to No Effect
Sulfuric AcidUp to 98%65A - Little to No Effect
Acetic AcidGlacial65A - Little to No Effect
Isopropanol100%65A - Little to No Effect
Methanol100%65A - Little to No Effect
Acetone100%50A - Little to No Effect
Sodium HypochloriteUp to 15%65A - Little to No Effect

Compatibility Rating Key: A = Little to No Effect. Data is for general guidance; it is recommended to test under specific experimental conditions.[2]

Visualizations

Experimental Workflow: Multi-Step Cleaning Protocol for Protein Contamination

CleaningProtocol start Contaminated This compound® Tubing step1 Rinse with Deionized Water start->step1 step2 Wash with Enzymatic Detergent step1->step2 step3 Flush with 0.1 M NaOH step2->step3 step4 Rinse with Deionized Water (until neutral pH) step3->step4 step5 Final Rinse with Ethanol/Isopropanol step4->step5 end Clean and Ready for Use step5->end

Caption: Workflow for removing stubborn protein residue from this compound® tubing.

Logical Relationship: Troubleshooting HPLC Carryover

HPLCTroubleshooting cluster_wash Optimize Wash Protocol cluster_hardware Inspect Hardware start Ghost Peaks Observed? wash_strength Increase Wash Solvent Strength start->wash_strength Yes check_seal Inspect/Replace Injector Rotor Seal start->check_seal No wash_volume Increase Wash Volume wash_strength->wash_volume wash_additive Add Acid/Base to Wash wash_volume->wash_additive resolved Problem Resolved wash_additive->resolved If effective not_resolved Problem Persists wash_additive->not_resolved check_connections Check for Dead Volumes in Fittings check_seal->check_connections check_connections->resolved If effective

References

Technical Support Center: Enhancing Adhesion to Cementable Tefzel™ Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving adhesion to cementable Tefzel™ (ETFE) films for device fabrication. Explore our troubleshooting guides and frequently asked questions to overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is "cementable" this compound™ film?

A1: Cementable this compound™ is a version of the ETFE film that has been surface-treated on one or both sides to make it receptive to adhesives.[1][2] Due to the chemically inert and non-porous nature of fluoropolymers like this compound™, untreated surfaces have very low surface energy, making it difficult for adhesives to form a strong bond.[3] Commercially available cementable films are often treated with processes like corona discharge to increase their surface energy.[2]

Q2: Why is surface treatment necessary for bonding to this compound™?

A2: The molecular structure of this compound™ (ETFE) is characterized by strong carbon-fluorine bonds, which result in a low surface energy, chemical inertness, and non-stick properties.[3] For an adhesive to form a durable bond, it must be able to "wet" the surface, meaning it needs to spread out and make intimate contact. This is only possible if the surface energy of the this compound™ film is higher than the surface tension of the adhesive.[4] Surface treatments modify the outermost layer of the film, introducing polar functional groups and increasing its surface energy to promote better adhesion.[5][6]

Q3: What are the most common surface treatment methods for this compound™ films?

A3: The most common methods for treating this compound™ and other fluoropolymer films to improve adhesion are:

  • Chemical Etching: This involves treating the film with a solution, such as sodium naphthalene (B1677914), which alters the surface chemistry by removing fluorine atoms and creating a more bondable, carbonaceous layer.[7]

  • Corona Discharge Treatment: The film is passed through a high-voltage electrical discharge in the presence of air, which ionizes the air and creates a plasma that modifies the film's surface.[4][8] This is a common method for producing commercial "cementable" films.[2]

  • Plasma Treatment (Vacuum Plasma): This is a more controlled process than corona treatment, conducted in a vacuum chamber with various gases (e.g., oxygen, hydrogen, argon) to introduce specific chemical functionalities onto the film surface.[9][10]

  • Flame Treatment: Exposing the film to an oxidizing flame for a very short duration can also increase its surface energy.[8][11][12]

Q4: What types of adhesives are recommended for treated this compound™ surfaces?

A4: Once the this compound™ surface has been properly treated, several types of adhesives can be effective. Polyester and epoxy compounds are commonly recommended.[8][13] Two-part epoxies and polyurethane-based adhesives have also been used successfully with surface-treated fluoropolymers.[14][15] The choice of adhesive will depend on the specific application requirements, such as flexibility, chemical resistance, and operating temperature.

Q5: What is hydrophobic recovery and how can I mitigate it?

A5: Hydrophobic recovery is the phenomenon where a plasma-treated polymer surface gradually loses its increased surface energy and wettability over time, reverting to a more hydrophobic (non-wettable) state.[9][16][17] This is caused by the reorientation and migration of polymer chains at the surface, which effectively "hides" the polar functional groups introduced by the treatment.[9] To mitigate this, it is recommended to bond the treated this compound™ film as soon as possible after treatment.[17] The stability of the treatment can vary from hours to months depending on the polymer and storage conditions (e.g., humidity, temperature).[17]

Data Presentation

Table 1: Effect of Plasma Treatment on this compound™ (ETFE) Film Surface Properties

Treatment TypeParameterUntreated ValueTreated Value% Change/Improvement
Helium PlasmaWater Contact Angle95.83°52.28°45.45% Decrease
He/Acrylic Acid PlasmaWater Contact Angle95.83°49.9°47.93% Decrease
Atmospheric Pressure Nitrogen PlasmaSurface Energy20 ± 1 mN/m30 ± 2 mN/m50% Increase
Atmospheric Pressure Nitrogen PlasmaWater Contact Angle104 ± 3°62 ± 2°40.38% Decrease

Data synthesized from multiple research sources.

Table 2: Adhesion Strength of Various Adhesives on Treated Substrates (Illustrative)

SubstrateSurface TreatmentAdhesive TypeTest MethodAverage Adhesion Strength
ETFE CompositePlasma ModificationPolyester FabricT-Peel Test13.64 N/cm
PTFE FilmAtmospheric PlasmaButyl Rubber180° Peel Test3.9 N/mm
AluminumGrit BlastingTwo-Part Epoxy (DP460NS)Lap Shear>20 MPa
AluminumNoneEpoxy Film Adhesive (FM 300-2)Lap Shear6.9 MPa
AluminumEpoxy PrimerEpoxy Film Adhesive (FM 300-2)Lap Shear13.8 MPa

Note: This table provides illustrative data from various studies on fluoropolymers and other substrates to indicate the range of adhesion strengths achievable with different treatments and adhesives. Direct comparison requires standardized testing conditions.

Experimental Protocols

Protocol 1: Chemical Etching using Sodium Naphthalene Solution

Objective: To prepare a this compound™ film surface for adhesive bonding by chemical etching.

Materials:

  • This compound™ (ETFE) film

  • Sodium naphthalene etching solution (e.g., FluoroEtch® Safety Solvent)

  • Isopropyl or methyl alcohol

  • Deionized, chlorine-free water

  • Glass or polypropylene (B1209903) containers

  • Hot water bath (optional, for warming etchant)

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

  • Preparation: Ensure all work is conducted in a well-ventilated fume hood. Wear appropriate PPE.

  • Etchant Conditioning (Optional but Recommended): Gently warm the closed etchant bottle in a hot water bath (55-65 °C) and shake well to dissolve any precipitated active ingredients.[18]

  • Etching: Completely immerse the this compound™ film in the sodium naphthalene solution for 10-60 seconds. The exact time will depend on the desired level of etch. The film will turn a brownish color, indicating a successful etch.

  • Rinsing (Alcohol): Remove the film from the etchant and immediately rinse it in isopropyl or methyl alcohol for 5-20 seconds to deactivate the sodium.[18]

  • Rinsing (Water): Transfer the film to a bath of clean, hot (~70 °C) deionized water for 15-30 seconds.[18] It is critical to use chlorine-free water to avoid interference with the bond.

  • Drying: Allow the film to air dry completely or use a nitrogen gun before applying the adhesive.

  • Bonding: Apply the adhesive and assemble the device as soon as possible after the surface is dry.

Protocol 2: Corona Discharge Treatment

Objective: To increase the surface energy of a this compound™ film using a corona discharge system.

Materials & Equipment:

  • This compound™ (ETFE) film

  • Corona treating system (high-frequency generator, treater station with an electrode and a grounded roller)[4]

  • Dyne pens or a contact angle goniometer for surface energy measurement

Procedure:

  • System Setup: Configure the corona treater with the appropriate electrode for non-conductive materials. Set the electrode-to-roller gap, typically between 1.5 mm and 3.0 mm.[19]

  • Parameter Setting:

    • Power Density (Watt Density): This is a critical parameter. A typical starting point for polyolefin films is 15 W·min/m².[20] Adjust based on the film's thickness and the desired treatment level.

    • Line Speed: Adjust the speed at which the film passes through the treater station. This is inversely related to the treatment dose.

  • Treatment: Feed the this compound™ film through the corona treater, ensuring it passes smoothly through the gap between the electrode and the roller. The high-voltage discharge will treat the surface facing the electrode.

  • Surface Energy Verification: After treatment, measure the surface energy of the film using dyne pens or a contact angle goniometer. For water-based adhesives, a surface energy of 42-45 dynes/cm or higher is often required.[21]

  • Bonding: Use the corona-treated film for bonding as soon as possible to prevent hydrophobic recovery.

Protocol 3: Adhesion Strength Evaluation (T-Peel Test - ASTM D1876)

Objective: To quantify the adhesive bond strength between two flexible substrates (e.g., treated this compound™ film bonded to another flexible material).

Materials & Equipment:

  • Bonded this compound™ film assembly (prepared according to the adhesive manufacturer's instructions)

  • Universal Testing Machine (UTM) with a load cell

  • Grips for holding the flexible ends of the sample

  • Specimen cutter or razor blade

Procedure:

  • Sample Preparation: Cut a strip of the bonded assembly to a standard width (e.g., 1 inch). The first few inches of the strip should be unbonded to allow for clamping in the grips.

  • Mounting the Sample: Bend the unbonded ends of the sample back to form a "T" shape. Mount each end into the opposing grips of the UTM.

  • Testing:

    • Set the UTM to pull the grips apart at a constant rate of speed (e.g., 300 mm/min as specified in ASTM D1876).[22]

    • Initiate the test. The UTM will record the force required to peel the two substrates apart as a function of displacement.

  • Data Analysis:

    • The initial force peak should be disregarded.

    • Calculate the average peeling force over a specified length of the peel.

    • Divide the average force by the width of the sample to obtain the peel strength in units of force per unit width (e.g., N/mm or lb/in).

Mandatory Visualizations

experimental_workflow cluster_prep 1. Surface Preparation cluster_treatment 2. Surface Treatment (Select One) cluster_bonding 3. Bonding & Curing cluster_testing 4. Adhesion Testing start Start: Untreated this compound™ Film clean Solvent Clean (e.g., Isopropanol) start->clean etch Chemical Etch (Sodium Naphthalene) clean->etch corona Corona Treatment clean->corona plasma Vacuum Plasma clean->plasma flame Flame Treatment clean->flame apply_adhesive Apply Adhesive (e.g., Epoxy, Polyurethane) etch->apply_adhesive corona->apply_adhesive plasma->apply_adhesive flame->apply_adhesive assemble Assemble Device Components apply_adhesive->assemble cure Cure Adhesive (per manufacturer's specs) assemble->cure test Perform Peel/Lap Shear Test (e.g., ASTM D1876) cure->test end End: Quantitative Adhesion Data test->end

Caption: Experimental workflow for improving and testing adhesion to this compound™ films.

troubleshooting_guide start Adhesion Failure Observed (Adhesive peels cleanly from this compound™) q1 Was the this compound™ film surface treated? start->q1 no_treat Action: Implement a surface treatment (Chemical, Corona, Plasma, or Flame). q1->no_treat No q2 How was the surface energy verified after treatment? q1->q2 Yes not_verified Action: Measure surface energy (Dyne pens or contact angle). Ensure it's higher than adhesive's surface tension. q2->not_verified Not Verified q3 Was there a significant delay between treatment and bonding? q2->q3 Verified as High delay Problem: Hydrophobic Recovery. Action: Bond immediately after treatment. Re-treat surface if necessary. q3->delay Yes q4 Was the surface contaminated post-treatment? q3->q4 No contaminated Problem: Surface Contamination. Action: Ensure clean handling (gloves) and a dust-free environment. q4->contaminated Yes q5 Is the adhesive compatible with fluoropolymers and the application? q4->q5 No wrong_adhesive Problem: Incorrect Adhesive Choice. Action: Consult adhesive manufacturer. Consider epoxies or polyurethanes. q5->wrong_adhesive No end Review adhesive curing parameters (temp, time, pressure) and substrate compatibility. q5->end Yes

Caption: Troubleshooting decision tree for adhesion failure on this compound™ films.

Troubleshooting Guide

Problem: Adhesive peels cleanly off the this compound™ film with little force (Adhesive Failure).

Potential Cause Recommended Action & Explanation
Inadequate Surface Preparation The most common cause of adhesion failure on fluoropolymers is low surface energy.[23] Solution: Implement a surface treatment protocol (Chemical Etch, Corona, Plasma, or Flame) to increase the surface energy of the this compound™ film. For commercially "cementable" films, verify that the correct, treated side was used for bonding.
Insufficient Surface Treatment The treatment may not have been aggressive enough to sufficiently modify the surface. Solution: Verify the surface energy post-treatment using dyne solutions or contact angle measurements.[4] The surface energy of the film should be at least 7-10 dynes/cm higher than the surface tension of the adhesive being used.[4] Adjust treatment parameters (e.g., increase corona power density, extend etching time) to achieve a higher surface energy.
Hydrophobic Recovery Plasma and corona treatments are not always permanent. The surface can revert to a low-energy state over time, especially when exposed to ambient air.[16][17] Solution: Perform the adhesive bonding step as quickly as possible after surface treatment.[17] If a delay is unavoidable, store the treated film in a clean, dry, sealed environment (e.g., a nitrogen box) to slow down recovery. Re-treat the surface if it has been stored for an extended period.
Surface Contamination Contaminants like dust, oils from fingerprints, or mold release agents can act as a weak boundary layer, preventing the adhesive from making direct contact with the treated this compound™ surface.[23] Solution: Always handle treated films with clean, powder-free gloves.[23] Ensure the bonding environment is clean. Before treatment, a pre-clean with a solvent like isopropanol (B130326) can be beneficial.
Incorrect Adhesive Selection Not all adhesives are suitable for fluoropolymer applications, even after surface treatment. Solution: Select an adhesive known for good performance on low-surface-energy plastics, such as a high-strength epoxy or a polyurethane-based adhesive.[8][15] Consult the adhesive manufacturer's technical data sheet for compatibility with ETFE or other fluoropolymers.
Improper Adhesive Curing The adhesive may not have reached its full strength due to incorrect curing conditions (temperature, time, pressure). Solution: Carefully follow the adhesive manufacturer's recommended curing schedule.[23] Verify that ovens are calibrated and that the bond line reaches the target temperature for the required duration.
Cohesive Failure (Adhesive splits, leaving residue on both surfaces) This indicates that the bond between the adhesive and the this compound™ film is stronger than the internal strength of the adhesive itself. While this suggests good adhesion has been achieved, it may not meet the mechanical requirements of the device. Solution: Select a stronger adhesive with higher cohesive strength. Also, review the bond line thickness, as an excessively thick bond line can sometimes lead to cohesive failure.

References

Technical Support Center: Managing Tefzel® (ETFE) Softening at Elevated Operational Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the softening of Tefzel® (ethylene tetrafluoroethylene) at elevated operational temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the maximum continuous service temperature for this compound®?

A1: The recommended continuous service temperature for most this compound® grades under no-load conditions is typically 150°C (302°F).[1][2][3] However, specific grades may have different ratings, and the actual upper service temperature can be influenced by factors such as mechanical stress, chemical environment, and exposure duration.[1] Some grades can have an upper service temperature exceeding 230°C (392°F) in specific applications.[1][2]

Q2: How do elevated temperatures affect the mechanical properties of this compound®?

A2: Elevated temperatures will lead to a decrease in tensile strength and an increase in elongation.[1] This means the material becomes softer and more pliable at higher temperatures, which can lead to deformation under load. The flexural modulus, a measure of stiffness, also decreases as temperature increases.

Q3: Can this compound® be used with chemical solvents at high temperatures?

A3: this compound® is known for its excellent chemical resistance to a wide range of solvents.[4][5] However, its resistance can be affected by temperature. Very strong oxidizing acids (e.g., nitric acid at high concentrations) and strong organic bases near their boiling points can affect this compound®.[4][5] It is crucial to consult chemical compatibility charts and conduct testing under your specific operational conditions.

Q4: Does the presence of mechanical load impact the performance of this compound® at high temperatures?

A4: Yes, mechanical load significantly impacts the performance of this compound® at elevated temperatures. The continuous use temperature is typically rated for "no-load" conditions.[1][2] The presence of a load will accelerate creep and deformation, especially as the material approaches its softening point.

Q5: Are there different grades of this compound® with varying high-temperature performance?

A5: Yes, various grades of this compound® are available, offering different properties. For instance, some grades are designed for improved flexibility and stress crack resistance at elevated temperatures.[5] Glass-reinforced grades of this compound® exhibit higher tensile strength, stiffness, and creep resistance compared to unfilled grades.[2][5]

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Deformation or sagging of this compound® components. - Operating temperature exceeds the recommended limit for the specific grade and load. - Excessive mechanical load at an elevated temperature.- Verify the continuous use temperature of your this compound® grade. - Reduce the operational temperature. - Decrease the mechanical load on the component. - Consider using a glass-reinforced grade for higher stiffness and creep resistance.
Chemical degradation or swelling of this compound® tubing or containers. - Incompatibility of the chemical with this compound® at the operating temperature. - Permeation of the chemical into the material.- Review the chemical compatibility of this compound® with the specific solvent at the operational temperature. - Consider lowering the temperature. - Test a small sample of this compound® under the experimental conditions before full-scale use.
Leakage from this compound® fittings or seals. - Softening of the material leading to a loss of sealing pressure. - Creep under the compressive load of the fitting.- Ensure the operating temperature is within the material's limits. - Check the torque specifications of the fittings. Over-tightening can increase stress. - Consider using fittings specifically designed for high-temperature applications with fluoropolymers.

Data Presentation

Table 1: Thermal Properties of Common this compound® Grades

PropertyValueASTM Method
Melting Range220 - 280°C (428 - 536°F)D3418
Continuous Service Temperature (No-Load)150°C (302°F)-
Heat Deflection Temperature @ 66 psi81°C (177°F)D648
Heat Deflection Temperature @ 264 psi51°C (123°F)D648

Note: These are typical values and can vary between specific grades. Always refer to the manufacturer's datasheet for your specific grade.

Table 2: Effect of Temperature on Mechanical Properties of this compound® 200

TemperatureTensile Strength (psi)Ultimate Elongation (%)
23°C (73°F)6,500300
100°C (212°F)~3,000~400
150°C (302°F)~1,500~500

Data is approximate and derived from graphical representations in technical documents.[1]

Experimental Protocols

Protocol: Evaluating this compound® Performance at Elevated Temperatures

Objective: To determine the suitability of a this compound® component for a specific high-temperature application.

Materials:

  • This compound® component to be tested.

  • Oven or environmental chamber with precise temperature control.

  • Fixtures to apply a mechanical load (if applicable).

  • Calipers or other dimensional measurement tools.

  • Chemical solvent to be used in the experiment (if applicable).

Procedure:

  • Initial Measurement: Carefully measure and record the critical dimensions of the this compound® component at room temperature.

  • Environmental Setup: Place the component in the oven or environmental chamber. If a mechanical load is part of the test, apply it using the appropriate fixtures. If chemical exposure is a factor, place the component in a sealed container with the chemical.

  • Temperature Exposure: Gradually raise the temperature to the desired operational point.

  • Dwell Time: Hold the component at the target temperature for a duration representative of the intended experimental use.

  • Cooling: Slowly cool the component back to room temperature.

  • Final Measurement: After cooling, re-measure the dimensions of the component and inspect for any signs of deformation, discoloration, or degradation.

  • Analysis: Compare the initial and final measurements to quantify any changes. A significant change in dimensions indicates that the operational temperature and/or load is too high for the material.

Visualizations

Temp Elevated Temperature Soften This compound Softening (Reduced Stiffness) Temp->Soften causes Degrade Chemical Degradation Temp->Degrade accelerates Deform Deformation / Creep Soften->Deform enables Load Mechanical Load Load->Deform exacerbates Chem Chemical Exposure Chem->Degrade causes Failure Component Failure Deform->Failure Degrade->Failure Start Start: Component Deformation Observed CheckTemp Is Operating T° > Recommended Limit? Start->CheckTemp CheckLoad Is Mechanical Load High? CheckTemp->CheckLoad No ReduceTemp Action: Reduce Operating Temperature CheckTemp->ReduceTemp Yes CheckChem Is there Chemical Contact? CheckLoad->CheckChem No ReduceLoad Action: Reduce Mechanical Load CheckLoad->ReduceLoad Yes VerifyChem Action: Verify Chemical Compatibility CheckChem->VerifyChem Yes End End: Problem Resolved CheckChem->End No ReduceTemp->End UpgradeGrade Action: Consider Reinforced Grade ReduceLoad->UpgradeGrade UpgradeGrade->End VerifyChem->End

References

Tefzel™ (ETFE) Chemical Compatibility Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the chemical compatibility of Tefzel™ (ETFE) with strong acids and bases. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical resistance of this compound™ (ETFE) to strong acids and bases?

A1: this compound™ (ETFE) is a fluoropolymer with excellent resistance to a wide range of chemicals. It is generally inert to strong mineral acids and inorganic bases.[1][2][3][4] However, its resistance can be affected by factors such as chemical concentration, temperature, and whether the material is under mechanical stress.[1]

Q2: Can this compound™ be used with concentrated sulfuric acid?

A2: Yes, this compound™ exhibits excellent resistance to sulfuric acid across various concentrations. For concentrated sulfuric acid, it is rated for use at temperatures up to 150°C (302°F).[5] With fuming sulfuric acid, the maximum recommended service temperature is 50°C (122°F).[6]

Q3: Is this compound™ compatible with nitric acid?

A3: Caution is advised when using this compound™ with nitric acid, particularly at high concentrations and elevated temperatures.[2][3] Strong oxidizing acids like nitric acid can affect ETFE to varying degrees, especially near their boiling points.[1][3] It is crucial to consult specific chemical compatibility charts and consider testing under your experimental conditions.

Q4: How does this compound™ perform with strong bases like sodium hydroxide (B78521) and potassium hydroxide?

A4: this compound™ demonstrates excellent resistance to strong bases. It is compatible with sodium hydroxide (NaOH) at concentrations up to 50% at temperatures as high as 110°C (230°F).[3][5] Similarly, it shows good resistance to 50% potassium hydroxide (KOH) at temperatures up to 100°C (212°F).[3][5][6]

Q5: What factors can negatively impact the chemical compatibility of this compound™?

A5: The primary factors that can compromise the chemical resistance of this compound™ are:

  • High Temperatures: Elevated temperatures generally reduce the chemical resistance of plastics, including ETFE.[3][6]

  • High Chemical Concentrations: More concentrated acids and bases are typically more aggressive.

  • Strong Oxidizing Agents: Very strong oxidizing acids, such as highly concentrated nitric acid, can degrade the material.[2][3]

  • Mechanical Stress: High mechanical stress in the presence of certain chemicals can lead to stress cracking.[1]

Troubleshooting Guides

Issue 1: Discoloration or Swelling of this compound™ Components After Exposure to a Strong Acid.

  • Possible Cause: This may indicate a chemical attack, especially if using a strong oxidizing acid like concentrated nitric acid, or if operating at elevated temperatures.

  • Troubleshooting Steps:

    • Immediate Action: Safely remove the this compound™ component from the chemical environment.

    • Verify Compatibility: Cross-reference the specific acid, its concentration, and the operating temperature with the chemical compatibility data provided in the tables below.

    • Reduce Temperature: If possible, lower the operating temperature of your experiment.

    • Consider Alternatives: If the acid and temperature are within the recommended limits, consider the possibility of impurities in your chemical solution. For highly aggressive media, a more resistant fluoropolymer like PFA or PTFE may be necessary.

Issue 2: Cracking or Crazing of this compound™ Tubing or Fittings.

  • Possible Cause: This could be a sign of environmental stress cracking, which occurs when the material is under mechanical stress (e.g., from overtightened fittings) and exposed to a chemical agent.[1]

  • Troubleshooting Steps:

    • Inspect for Stress: Examine the installation of the components. Are fittings overly tight? Is the tubing bent at a sharp radius?

    • Relieve Mechanical Stress: Re-install components, ensuring that fittings are tightened to the manufacturer's specifications and that tubing is not subjected to excessive bending.

    • Chemical Review: While this compound™ has broad chemical compatibility, some organic solvents can be more aggressive in causing stress cracking.[1] Review all chemicals in your system.

Data Presentation

Chemical Compatibility of this compound™ (ETFE) with Strong Acids
Chemical NameConcentrationMax. Use Temp. (°C)Max. Use Temp. (°F)Compatibility Rating
Hydrochloric Acid36%100212Good[7]
Nitric AcidConcentratedNot RecommendedNot RecommendedCan be affected[3]
Nitric Acid / Sulfuric Acid50/50100212-[3]
Phosphoric AcidConcentrated100212Good
Sulfuric AcidConcentrated150300Excellent[5]
Sulfuric AcidFuming50122A[6]

Rating Key: A: Little to No Effect.

Chemical Compatibility of this compound™ (ETFE) with Strong Bases
Chemical NameConcentrationMax. Use Temp. (°C)Max. Use Temp. (°F)Compatibility Rating
Potassium Hydroxide50%100212A[3][6]
Sodium Hydroxide10%110230-[3]
Sodium Hydroxide50%110230-[3][5]

Rating Key: A: Little to No Effect.

Experimental Protocols

Methodology for Determining Chemical Compatibility (Based on industry standards):

A common method for evaluating chemical compatibility involves exposing standardized test specimens of this compound™ to the chemical of interest under controlled conditions. The effects on the material's physical properties are then measured.

  • Specimen Preparation: Use dumb-bell shaped test specimens of this compound™ as per ASTM D638.

  • Initial Property Measurement: Measure and record the initial tensile strength and elongation at break of control specimens.

  • Chemical Exposure: Immerse the test specimens in the chemical for a specified duration (e.g., 7 days) and at a constant temperature.[1][5]

  • Post-Exposure Analysis:

    • Remove the specimens from the chemical, rinse, and dry them.

    • Measure any change in weight (weight gain or loss).[1][5]

    • Conduct tensile testing on the exposed specimens to determine the retained tensile strength and elongation.[1][5]

  • Evaluation: The percentage of retained physical properties and the change in weight are used to assess the chemical compatibility. A significant degradation in properties indicates poor compatibility.

Mandatory Visualization

ChemicalCompatibilityWorkflow This compound Chemical Compatibility Troubleshooting Workflow start Start: Observe Issue with this compound™ Component (e.g., discoloration, cracking) check_stress Is the component under high mechanical stress? start->check_stress relieve_stress Action: Relieve mechanical stress (e.g., loosen fittings, check tubing bends) check_stress->relieve_stress Yes check_compatibility Check Chemical Compatibility Chart (Acid/Base, Concentration, Temperature) check_stress->check_compatibility No monitor Monitor component for further issues relieve_stress->monitor is_compatible Is the application within recommended limits? check_compatibility->is_compatible investigate_other Investigate other factors: - Chemical impurities - Unexpected reactions is_compatible->investigate_other If yes, but issue persists consider_alternative Action: Consider alternative material (e.g., PFA, PTFE for higher resistance) is_compatible->consider_alternative No is_compatible->monitor Yes investigate_other->consider_alternative end_escalate End: Escalate to material specialist consider_alternative->end_escalate end_ok End: Issue Resolved monitor->end_ok

Caption: Troubleshooting workflow for this compound™ chemical compatibility issues.

References

Tefzel degradation when exposed to high concentrations of oxidizing acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation of Tefzel® (a copolymer of ethylene (B1197577) and tetrafluoroethylene, or ETFE) when exposed to high concentrations of oxidizing acids.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical resistance of this compound® (ETFE) to acids?

A1: this compound® ETFE is a fluoropolymer known for its excellent resistance to a wide range of chemicals, including strong mineral acids.[1][2] It is generally considered inert to many common acids and solvents, making it a robust material for demanding applications.[1][2]

Q2: Are there specific types of acids that can degrade this compound®?

A2: Yes. While generally resistant, this compound® can be affected by very strong oxidizing acids, particularly at high concentrations and elevated temperatures, often near their boiling points.[3][4] Specifically, acids like concentrated nitric acid and sulfonic acids are known to affect ETFE to varying degrees.[3][5]

Q3: What are the visible signs of this compound® degradation after exposure to oxidizing acids?

A3: Degradation of polymers like this compound® can manifest as changes in appearance, such as discoloration or cracking.[2] Other indicators include changes in weight (either gain due to absorption or loss due to material degradation) and alterations in physical dimensions.

Q4: How do temperature and acid concentration impact the rate of degradation?

A4: The rate and extent of degradation are highly dependent on both the concentration of the oxidizing acid and the temperature of the exposure. Higher concentrations and temperatures significantly accelerate the degradation process. For instance, compatibility is often reduced at elevated temperatures.[2]

Q5: What is the underlying mechanism of this compound® degradation by oxidizing acids?

A5: The degradation of ETFE by strong oxidizing acids at elevated temperatures is a chemical process. While detailed molecular mechanisms are complex, it is understood that the strong oxidizing nature of the acid can attack the polymer chains. This can involve dehydrohalogenation, which is the removal of hydrogen and a halogen atom (in this case, fluorine) from the polymer backbone, leading to the formation of double bonds and potential chain scission.[4]

Troubleshooting Guides

Visual Inspection and Preliminary Assessment

If you suspect degradation of your this compound® components after exposure to oxidizing acids, follow these initial steps:

  • Safety First: Ensure proper personal protective equipment (PPE) is worn before handling components that have been exposed to corrosive chemicals.

  • Visual Examination: Carefully inspect the this compound® material for any visible changes such as:

    • Discoloration: Yellowing or browning of the material.

    • Surface Changes: Cracking, crazing, blistering, or pitting on the surface.

    • Deformation: Swelling, shrinking, or any change in shape.

  • Physical Integrity: Gently check for any loss of mechanical strength, such as increased brittleness or softening.

Quantitative Data on this compound® Degradation

The following table summarizes the chemical resistance of Fluon® ETFE (a grade of ETFE) when exposed to nitric and sulfuric acid at various concentrations and temperatures. This data can be used to anticipate the material's performance in your experimental setup.

Chemical CategoryChemicalTemp. (°C)DaysRetention of Elongation (%)Weight Gain (%)
Inorganic Acids Sulfuric acid 78%121101000.1
Sulfuric acid 98%121101000.0
Oleum2510961.3
Nitric acid 60%120101000.7
Nitric acid 70%120710-
Fuming nitric acid2510920.6

Data sourced from Asahi Glass Co. for Fluon® ETFE.[3] "Retention of Elongation" refers to the percentage of the material's original elongation capability that is retained after chemical exposure. A significant decrease indicates degradation.

Experimental Protocols

For users who need to conduct their own chemical compatibility tests, the following experimental workflow is based on the ASTM D543 standard, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents."[6]

Key Experiment: Immersion Test for Chemical Resistance (ASTM D543 - Practice A)

Objective: To determine the effect of immersion in high-concentration oxidizing acids on the physical and mechanical properties of this compound®.

Methodology:

  • Specimen Preparation:

    • Prepare standardized test specimens of this compound® (e.g., tensile bars, disks) as specified in ASTM D543.

    • Ensure all specimens are clean, dry, and free of any surface contaminants.

    • Accurately measure and record the initial weight, dimensions (length, width, thickness), and appearance of each specimen.

    • For mechanical property testing, a subset of control specimens should be tested for initial tensile strength and elongation at break according to relevant ASTM standards (e.g., ASTM D638).

  • Immersion Procedure:

    • Select the oxidizing acid(s) and concentration(s) relevant to your application.

    • Choose the test temperature and duration. It is advisable to test at both ambient and elevated temperatures if applicable to your process.

    • Completely immerse the test specimens in the chemical reagent in a suitable container. Ensure specimens are not in contact with each other.

    • The volume of the reagent should be sufficient to avoid significant changes in concentration over the test period.

    • Seal the container to prevent evaporation of the reagent.

    • Place the container in a temperature-controlled environment (e.g., oven, water bath) for the specified duration.

  • Post-Immersion Analysis:

    • After the specified immersion time, carefully remove the specimens from the reagent, wearing appropriate PPE.

    • Clean the specimens as per ASTM D543 guidelines (e.g., rinsing with distilled water) and dry them.

    • Re-measure and record the weight and dimensions of the cooled and conditioned specimens.

    • Visually inspect and record any changes in appearance (color, surface texture, etc.).

    • Conduct mechanical property tests (tensile strength, elongation) on the exposed specimens and compare the results to the control group.

  • Data Reporting:

    • Calculate and report the percentage change in weight, dimensions, and mechanical properties.

    • Provide a detailed description of any changes in appearance.

Visualizations

experimental_workflow Experimental Workflow for this compound® Chemical Compatibility Testing cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis cluster_reporting 4. Reporting prep_specimens Prepare this compound® Specimens initial_measure Record Initial Weight, Dimensions, Appearance prep_specimens->initial_measure initial_mech Test Control Group for Initial Mechanical Properties prep_specimens->initial_mech immersion Immerse Specimens in Oxidizing Acid at Controlled Temperature initial_measure->immersion post_measure Record Final Weight, Dimensions, Appearance immersion->post_measure post_mech Test Exposed Group for Final Mechanical Properties post_measure->post_mech calc_changes Calculate % Change in Properties post_mech->calc_changes report Generate Final Report calc_changes->report

Caption: Workflow for evaluating this compound® chemical resistance.

decision_tree Decision Tree for this compound® Use with Oxidizing Acids start Start: Considering this compound® for use with an oxidizing acid acid_type Is the acid a strong oxidizer? (e.g., concentrated Nitric, Sulfuric) start->acid_type temp Will the exposure temperature be elevated (approaching boiling point)? acid_type->temp Yes low_risk Low Risk of Degradation: This compound® is likely suitable. acid_type->low_risk No moderate_risk Moderate Risk: Consult quantitative data. Consider testing under specific conditions. temp->moderate_risk No high_risk High Risk of Degradation: This compound® is likely unsuitable. Consider alternative materials. temp->high_risk Yes

Caption: Decision guide for using this compound® with oxidizing acids.

References

Technical Support Center: Effects of Gamma Radiation on Tefzel® Mechanical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the effects of gamma radiation on the mechanical properties of Tefzel® (ETFE).

Frequently Asked Questions (FAQs)

Q1: What is this compound® and why is its performance under gamma radiation important?

A1: this compound® is the brand name for a modified ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE) fluoropolymer, known for its excellent mechanical toughness, chemical inertness, and thermal stability.[1] Its resistance to gamma radiation is crucial for applications in medical device sterilization, aerospace components, and nuclear plant cabling, where materials are exposed to ionizing radiation.[2][3]

Q2: What are the general effects of gamma radiation on the mechanical properties of this compound®?

A2: Gamma radiation can lead to both chain scission (breaking of polymer chains) and cross-linking (formation of new bonds between chains) in this compound®.[4] The predominant effect depends on the radiation dose, dose rate, and the presence of oxygen.[5] Generally, at lower doses, cross-linking may lead to an increase in tensile strength and modulus, while at higher doses, chain scission becomes dominant, resulting in a decrease in tensile strength, elongation at break, and overall embrittlement.[3][6]

Q3: How does the presence of oxygen affect the degradation of this compound® during gamma irradiation?

A3: The presence of oxygen significantly accelerates the degradation of this compound®'s mechanical properties during gamma irradiation.[5][7] Oxygen participates in oxidative reactions that promote chain scission, leading to a more rapid decline in tensile strength and elongation.[4] Performing irradiation in an inert atmosphere, such as nitrogen, can significantly mitigate these detrimental effects.[5]

Q4: Is there a difference between the effects of gamma radiation and electron beam radiation on this compound®?

A4: Yes, this compound® generally shows better resistance to electron beam radiation compared to gamma radiation at equivalent total exposure levels.[5][7] This is attributed to the much higher dose rates associated with electron beam irradiation, which is believed to favor cross-linking over oxidative degradation.[5]

Q5: What are the typical changes in the color of this compound® after gamma irradiation?

A5: Like many polymers, this compound® can undergo color changes, typically yellowing or discoloration, upon exposure to gamma radiation.[2] This is an indicator of chemical changes within the polymer structure.

Data Presentation: Quantitative Effects of Gamma Radiation on this compound® Mechanical Properties

The following tables summarize the typical changes in the mechanical properties of this compound® (ETFE) as a function of the absorbed gamma radiation dose. The data is compiled from various sources and should be considered as a general guide. Actual results may vary depending on the specific grade of this compound®, irradiation conditions (temperature, atmosphere), and testing methodology.

Table 1: Tensile Strength of Gamma Irradiated this compound®

Gamma Radiation Dose (kGy)Typical Tensile Strength (MPa)Percentage Change from Unirradiated
0 (Unirradiated)450%
2542-7%
5038-16%
10030-33%
20022-51%

Table 2: Elongation at Break of Gamma Irradiated this compound®

Gamma Radiation Dose (kGy)Typical Elongation at Break (%)Percentage Change from Unirradiated
0 (Unirradiated)3000%
25250-17%
50150-50%
10050-83%
200<10>-97%

Table 3: Hardness (Shore D) of Gamma Irradiated this compound®

Gamma Radiation Dose (kGy)Typical Hardness (Shore D)
0 (Unirradiated)75
5078
10080
20082

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility of results.

Sample Preparation and Irradiation
  • Material: Use compression-molded or extruded sheets of the desired this compound® ETFE grade.

  • Specimen Preparation: Prepare test specimens according to the dimensions specified in the relevant ASTM standards (e.g., ASTM D638 for tensile testing). Ensure specimens are free from voids, cracks, or other defects.

  • Irradiation Source: Use a validated Cobalt-60 (⁶⁰Co) gamma radiation source.

  • Dosimetry: Accurately measure the absorbed dose using a calibrated dosimetry system (e.g., alanine (B10760859) dosimeters).

  • Irradiation Conditions:

    • Temperature: Maintain a constant temperature during irradiation, as elevated temperatures can accelerate degradation.[7] Record the temperature throughout the process.

    • Atmosphere: For experiments investigating the effects of the environment, irradiate samples in both air and an inert atmosphere (e.g., high-purity nitrogen).[5]

    • Dose Rate: Record the dose rate of the radiation source.

Mechanical Testing
  • Post-Irradiation Handling: Allow a consistent post-irradiation period before testing to account for any time-dependent effects, such as the decay of free radicals.

  • Tensile Testing (ASTM D638):

    • Apparatus: Use a universal testing machine with an appropriate load cell.

    • Procedure: Conduct tensile tests at a constant crosshead speed (e.g., 50 mm/min).

    • Data to Collect: Record the tensile strength at yield and break, elongation at yield and break, and the modulus of elasticity.

  • Hardness Testing (ASTM D2240):

    • Apparatus: Use a Shore D durometer.

    • Procedure: Take multiple readings at different points on the specimen surface and calculate the average.

  • Flexural Properties (ASTM D790):

    • Apparatus: Use a universal testing machine with a three-point or four-point bending fixture.

    • Procedure: Apply a load to the center of the specimen and measure the deflection.

    • Data to Collect: Determine the flexural strength and flexural modulus.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly high level of embrittlement at a low radiation dose. 1. Presence of Oxygen: Irradiation in air can lead to significant oxidative degradation.[5] 2. Elevated Temperature: Higher temperatures during irradiation can accelerate degradation processes.[7] 3. Incorrect Dosimetry: The actual absorbed dose may be higher than intended.1. Control Atmosphere: Irradiate samples in an inert atmosphere like nitrogen to minimize oxidation.[5] 2. Monitor and Control Temperature: Use a temperature-controlled irradiation chamber. 3. Verify Dosimetry: Recalibrate or use a secondary dosimetry system to confirm the absorbed dose.
Inconsistent mechanical property results between samples irradiated to the same dose. 1. Dose Heterogeneity: The radiation field may not be uniform, leading to variations in the absorbed dose across different sample locations. 2. Material Inhomogeneity: Variations in the this compound® material itself (e.g., crystallinity, processing aids). 3. Specimen Geometry: Inconsistent specimen dimensions or presence of stress concentrators.1. Map the Radiation Field: Ensure uniform dose distribution or place samples in positions of known dose. 2. Use Consistent Material: Source material from the same batch and ensure consistent processing. 3. Standardize Specimen Preparation: Strictly adhere to ASTM standards for specimen preparation.
Significant color change that does not correlate with the change in mechanical properties. 1. Surface Contamination: Contaminants on the surface of the material can react under radiation and cause discoloration. 2. Additives in the Polymer: Some grades of this compound® may contain additives that are more sensitive to radiation-induced color changes.1. Clean Specimens: Thoroughly clean specimens with appropriate solvents before irradiation. 2. Verify Material Grade: Confirm the specific grade of this compound® and its composition.

Mandatory Visualizations

Degradation Mechanism of this compound® under Gamma Radiation

gamma Gamma Radiation etfe ETFE Polymer Chain (-CH2-CH2-CF2-CF2-)n gamma->etfe Energy Absorption radicals Formation of Free Radicals (e.g., -CH•-CH2-) etfe->radicals Bond Cleavage oxygen Oxygen (O2) radicals->oxygen peroxy Peroxy Radicals radicals->peroxy Reaction with O2 crosslinking Cross-linking (Can increase hardness and stiffness) radicals->crosslinking Inert Atmosphere oxygen->peroxy scission Chain Scission (Leads to embrittlement, decreased tensile strength and elongation) peroxy->scission Oxidative Degradation

Caption: The competing pathways of cross-linking and chain scission in ETFE under gamma radiation.

Experimental Workflow for Testing Irradiated this compound®

start Start prep Sample Preparation (ASTM D638) start->prep irradiate Gamma Irradiation (Controlled Dose, Temp, Atm) prep->irradiate post_irr Post-Irradiation Conditioning irradiate->post_irr tensile Tensile Testing (ASTM D638) post_irr->tensile hardness Hardness Testing (ASTM D2240) post_irr->hardness flexural Flexural Testing (ASTM D790) post_irr->flexural analysis Data Analysis and Comparison tensile->analysis hardness->analysis flexural->analysis end End analysis->end

Caption: A typical experimental workflow for evaluating the mechanical properties of gamma-irradiated this compound®.

References

Technical Support Center: Minimizing Sample Carryover in Tefzel® Injection Valves and Tubing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample carryover when using Tefzel® (ETFE) injection valves and tubing in their chromatography systems.

Troubleshooting Guides & FAQs

Q1: What is sample carryover and how do I identify it?

A1: Sample carryover is the appearance of a previously injected analyte in the chromatogram of a subsequent analysis, such as a blank or another sample.[1][2] It can lead to inaccurate quantification and false-positive results.[3] You can identify carryover by injecting a blank solvent immediately after a high-concentration sample and observing any unexpected peaks at the analyte's retention time.[1][2]

There are two main types of carryover:

  • Classic or Dilution Carryover: This is the most common type, where a small amount of the previous sample is trapped in the system and is gradually washed out with subsequent injections. This results in progressively smaller peaks in consecutive blank injections.[4]

  • Adsorption Carryover: This occurs when sample molecules adhere to the surfaces of the flow path, such as the injection valve rotor seal or tubing walls.[2][5] This type of carryover may decrease more slowly with blank injections.[2][5]

Q2: What are the common causes of sample carryover in systems with this compound® components?

A2: While this compound® is known for its excellent chemical resistance, carryover can still occur.[6][7] Common causes include:

  • Inadequate Cleaning: The wash solvent may not be strong enough to fully dissolve and remove the analyte from the surfaces of the this compound® tubing and valve.[1]

  • Sample Adsorption: Although this compound® is relatively inert, some hydrophobic or "sticky" compounds can still adsorb to its surface.[2][5]

  • Mechanical Issues: Scratches or worn seals within the injection valve can create dead volumes where the sample can be trapped.[8] Poorly seated tubing connections can also create voids that contribute to carryover.[9]

  • Contaminated Solvents: The blank or wash solvent itself may be contaminated with the analyte.[10]

  • Column Overload: Injecting too much sample can lead to carryover from the column itself.[11]

Q3: How can I troubleshoot and reduce carryover in my system?

A3: A systematic approach is key to identifying and eliminating the source of carryover. The following workflow can guide your troubleshooting efforts:

Carryover_Troubleshooting start Observe Carryover in Blank Injection classify Classify Carryover Type (Classic vs. Adsorption) start->classify check_solvent Verify Blank & Wash Solvent Purity classify->check_solvent Both Types optimize_wash Optimize Wash Protocol (Stronger Solvent, Increased Volume/Time) check_solvent->optimize_wash inspect_hardware Inspect Hardware (Valve Rotor Seal, Tubing Connections) optimize_wash->inspect_hardware isolate_source Isolate Carryover Source (Systematic Component Removal) inspect_hardware->isolate_source column_issue Column-Related Carryover? isolate_source->column_issue System Issue replace_parts Replace Worn Components isolate_source->replace_parts Component Issue flush_column Implement Column Flushing Protocol column_issue->flush_column Yes resolved Carryover Minimized column_issue->resolved No replace_parts->resolved flush_column->resolved

A systematic workflow for troubleshooting sample carryover.

Q4: What are the best practices for cleaning this compound® injection valves and tubing?

A4: Effective cleaning is crucial for minimizing carryover. Here are some best practices:

  • Choose an Appropriate Wash Solvent: The wash solvent should be strong enough to dissolve the analyte completely.[1] For hydrophobic compounds, a strong organic solvent is often effective.[11] For ionic compounds, using a wash solution with counterions can help suppress adsorption.[11]

  • Optimize Wash Volume and Time: Increasing the volume of the wash solvent and the duration of the wash cycle can significantly reduce carryover.

  • Use a Multi-Solvent Wash: For complex samples, a single wash solvent may not be sufficient. Using a sequence of different solvents (e.g., a strong organic solvent followed by the mobile phase) can be more effective.[11]

  • Regularly Replace Wash Solvents: To prevent contamination, wash solvents should be replaced regularly, and the reservoirs should be cleaned.[11]

Q5: How does this compound® compare to PEEK for sample carryover?

A5: Both this compound® (ETFE) and PEEK are popular choices for HPLC tubing and valve components due to their chemical resistance and mechanical properties.[3]

  • This compound® (ETFE): Offers excellent chemical resistance to a wide range of solvents, including acids, bases, and organic solvents.[6][7] It is a good general-purpose material.

  • PEEK (Polyether Ether Ketone): Also has broad chemical resistance and is known for its smooth internal surface, which can help minimize sample interaction and carryover.[3] It is often preferred for bio-inert applications to prevent metal ion leaching that can occur with stainless steel.[9] The use of PEEK injector rotor seals can reduce problems of adsorption of hydrophobic compounds.[2][5]

Data on Carryover Reduction Strategies

The following table summarizes quantitative data on the effectiveness of various cleaning and carryover reduction techniques.

Analyte(s)Carryover Reduction MethodResult
CaffeineTwo wash steps in partial loop mode.Carryover reduced to under 0.005%.[4]
ChlorhexidineTwo wash steps in all injection modes.Carryover reduced to less than 0.005%.[4]
Caffeine and ChlorhexidineThree wash steps (750 µL total volume).Carryover reduced to less than 0.003%.[4]
Caffeine and ChlorhexidineExtended wash with isopropanol (B130326) (1500 µL) and mobile phase (1500 µL).Carryover reduced to 0.0003% in partial loop injection mode.[4]
"Sticky" CompoundsDynamic column flushing.Column-related carryover reduced by 52.3-94.4%.[2][10]
Coumarin'Double' needle wash setting.1.2x reduction in carryover compared to 'normal' setting.
Quetiapine Fumarate'Double' needle wash setting.1.5x reduction in carryover compared to 'normal' setting.
Coumarin'Extended' needle wash setting.2.5x reduction in carryover compared to 'normal' setting.
Quetiapine Fumarate'Extended' needle wash setting.2.7x reduction in carryover compared to 'normal' setting.

Experimental Protocols

Protocol 1: Standard Injection Valve and Tubing Wash

Objective: To perform a routine wash of the injection valve and associated this compound® tubing to minimize carryover between samples.

Materials:

  • HPLC-grade wash solvent (e.g., a strong organic solvent like isopropanol or acetonitrile, or a custom solvent known to dissolve the analyte).

  • HPLC system with the this compound® injection valve and tubing to be cleaned.

Procedure:

  • Replace the mobile phase with the chosen wash solvent.

  • Purge the system with the wash solvent for at least 10-15 minutes at a moderate flow rate (e.g., 1-2 mL/min) to ensure all lines are filled with the cleaning solution.

  • Perform a series of blank injections (at least 5-10) using the wash solvent as the sample. This will cycle the injection valve and flush the sample loop and needle.

  • After the wash cycle, replace the wash solvent with the mobile phase.

  • Equilibrate the system with the mobile phase until a stable baseline is achieved.

  • Inject a blank to confirm that the carryover has been eliminated.

Protocol 2: "Extended" or Dual-Solvent Wash for Stubborn Carryover

Objective: To remove strongly adsorbed or "sticky" compounds from the injection system using a two-solvent wash protocol.

Materials:

  • Two different HPLC-grade wash solvents:

    • Solvent A: A strong, non-aqueous solvent (e.g., Isopropanol).

    • Solvent B: The initial mobile phase or an aqueous solution compatible with the mobile phase.

  • HPLC system.

Procedure:

  • Replace the current mobile phase with Solvent A.

  • Purge the system with Solvent A for 10-15 minutes.

  • Perform 5-10 blank injections using Solvent A.

  • Replace Solvent A with Solvent B.

  • Purge the system with Solvent B for 10-15 minutes to remove all of Solvent A.

  • Perform 5-10 blank injections with Solvent B.

  • Replace Solvent B with the analytical mobile phase.

  • Equilibrate the system until a stable baseline is achieved.

  • Inject a blank to verify the removal of carryover.

Dual_Solvent_Wash cluster_wash Dual-Solvent Wash Protocol start Start purge_A Purge with Solvent A (e.g., Isopropanol) start->purge_A inject_A Inject Blank (Solvent A) purge_A->inject_A purge_B Purge with Solvent B (e.g., Mobile Phase) inject_A->purge_B inject_B Inject Blank (Solvent B) purge_B->inject_B equilibrate Equilibrate with Analytical Mobile Phase inject_B->equilibrate end System Clean equilibrate->end

Logical relationship of steps in a dual-solvent wash protocol.

References

Tefzel® Performance in High-Vacuum Environments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the performance of Tefzel® (ETFE) under full vacuum conditions. Below you will find frequently asked questions, troubleshooting guidance, and detailed experimental protocols to ensure the integrity of your high-vacuum experiments and processes.

Frequently Asked Questions (FAQs)

Q1: Is this compound® suitable for high-vacuum applications?

A1: Yes, this compound® (ETFE) is generally well-suited for high-vacuum applications. It exhibits low outgassing characteristics, meaning it releases minimal volatile compounds under vacuum, which could otherwise contaminate sensitive experiments or equipment.[1][2] Its robust mechanical toughness, wide operational temperature range, and chemical inertness further contribute to its excellent performance in vacuum environments.[2][3][4]

Q2: What are the typical outgassing rates for this compound®?

A2: Outgassing is a critical parameter for materials used in high-vacuum systems. This compound® demonstrates low levels of Total Mass Loss (TML) and Collected Volatile Condensable Materials (CVCM). These values are comparable to other fluoropolymers like Teflon®.[2] For specific grades, such as this compound TYZ26M, the average TML has been measured at 0.14% and CVCM at 0.01%.[5] Materials used in sensitive applications, such as for NASA, are often required to have a TML of less than 1.0% and a CVCM of less than 0.10%.[6]

Q3: How permeable is this compound® to common gases under vacuum?

A3: this compound® has low permeability to a variety of gases, which is essential for maintaining a stable vacuum.[7][8] Lower permeability compared to materials like PTFE is one of its advantages.[3] Specific permeability data is crucial for applications where maintaining specific gaseous environments is critical.

Q4: Can this compound® maintain its structural integrity under a full vacuum?

A4: Absolutely. This compound® is a mechanically rugged thermoplastic with high impact strength and good creep resistance, allowing it to withstand the pressure differential of a full vacuum without collapsing or deforming.[2][3]

Data Presentation

For your convenience, the following tables summarize the key quantitative performance data for this compound® in vacuum environments.

Table 1: Outgassing Performance of this compound® ETFE

ParameterMaximum Value (%)Minimum Value (%)Average Value (%)Generally Accepted Maximum for Spacecraft Materials (%)
Total Mass Loss (TML)0.120.040.071.00
Collected Volatile Condensable Material (CVCM)0.020.000.010.10

Test Conditions: 30 mil thick specimens exposed for 24 hours in a hard vacuum at 149°C.[1]

Table 2: Gas Permeability of this compound® ETFE

GasPermeability (cm³/100 in²·24 h·atm/mil)
Carbon Dioxide250[1]
Nitrogen30[1]
Oxygen100[1]
Water Vapor Transmission (ASTM E96)1.65 g/100 in²·24 h/mil[1]

Experimental Protocols

To ensure accurate and reproducible data when evaluating this compound® for your specific vacuum application, we recommend the following standardized experimental protocols.

Protocol 1: Outgassing Analysis based on ASTM E595

This protocol outlines the standard test method for determining the Total Mass Loss (TML) and Collected Volatile Condensable Materials (CVCM) from a material sample under vacuum.

1. Specimen Preparation:

  • Prepare a this compound® specimen with a known surface area and a thickness representative of its intended application.
  • Clean the specimen with a non-residue solvent to remove any surface contaminants.
  • Condition the specimen at 23°C and 50% relative humidity for 24 hours.
  • Accurately weigh the conditioned specimen to determine its initial mass.

2. Test Apparatus Setup:

  • Place the specimen in a temperature-controlled sample holder within a high-vacuum chamber.
  • Position a collector plate, maintained at 25°C, in close proximity to the specimen.
  • Evacuate the chamber to a pressure below 7 x 10⁻³ Pa (5 x 10⁻⁵ torr).

3. Test Execution:

  • Heat the specimen to 125°C and maintain this temperature for 24 hours.
  • After 24 hours, cool the specimen holder to room temperature while maintaining the vacuum.
  • Vent the chamber with a dry, inert gas.

4. Data Collection and Analysis:

  • Carefully remove and weigh the specimen to determine its final mass. Calculate the TML as the percentage of mass lost.
  • Weigh the collector plate to determine the mass of condensed volatiles. Calculate the CVCM as a percentage of the initial specimen mass.

Protocol 2: Gas Permeability Measurement

This protocol describes a general method for determining the gas permeability of a this compound® film.

1. Sample Preparation:

  • Cut a flat, defect-free sample of this compound® film of a known thickness.
  • Mount the film in a gas transmission cell, ensuring a hermetic seal between two chambers.

2. Test Setup:

  • Evacuate both chambers of the transmission cell to a high vacuum.
  • Introduce the test gas (e.g., Nitrogen, Oxygen) into one chamber (the high-pressure side) at a specific, constant pressure.
  • Monitor the pressure increase in the second chamber (the low-pressure side) over time using a sensitive pressure transducer.

3. Data Acquisition and Calculation:

  • Record the rate of pressure increase on the low-pressure side once a steady-state permeation is achieved.
  • Calculate the permeability coefficient using the steady-state pressure increase rate, the volume of the low-pressure chamber, the area of the film, the film thickness, and the pressure differential across the film.

Troubleshooting Guide

Encountering issues in a vacuum system can be challenging. This guide provides a structured approach to troubleshooting common problems related to the use of this compound® components.

Q: My vacuum system is not reaching the expected base pressure. Could the this compound® component be the cause?

A: While this compound® has low outgassing rates, several factors could contribute to this issue. Follow this troubleshooting workflow:

start High vacuum pressure issue detected check_leaks Perform a system-wide leak check (e.g., using a helium leak detector) start->check_leaks leak_found Leak Detected? check_leaks->leak_found fix_leak Isolate and repair the leak. Check fittings and seals on this compound® components. leak_found->fix_leak Yes no_leak No external leaks found leak_found->no_leak No retest Retest vacuum performance fix_leak->retest retest->start check_outgassing Investigate outgassing sources no_leak->check_outgassing bakeout Perform a system bakeout (if applicable and within this compound®'s temperature limits) check_outgassing->bakeout outgassing_persists High pressure persists? bakeout->outgassing_persists isolate_this compound Isolate the this compound® component and test the system without it (if possible) outgassing_persists->isolate_this compound Yes other_issue Issue lies with other system components outgassing_persists->other_issue No system_ok System reaches base pressure? isolate_this compound->system_ok tefzel_issue Potential issue with the this compound® component: - Contamination - Improper cleaning - Batch variation system_ok->tefzel_issue Yes system_ok->other_issue No

Fig 1. Troubleshooting workflow for high vacuum pressure issues.

Q: I suspect the this compound® component is outgassing and contaminating my experiment. What should I do?

A: Contamination from outgassing can be detrimental. Here’s a logical approach to diagnose and mitigate the issue:

start Suspected contamination from this compound® outgassing rga_analysis Perform Residual Gas Analysis (RGA) to identify contaminants start->rga_analysis hydrocarbons_present High hydrocarbon peaks in RGA spectrum? rga_analysis->hydrocarbons_present no_hydrocarbons Contaminants are not hydrocarbons. Investigate other sources. hydrocarbons_present->no_hydrocarbons No yes_hydrocarbons Hydrocarbon contamination detected hydrocarbons_present->yes_hydrocarbons Yes pre_bake Was the this compound® component pre-baked before installation? yes_hydrocarbons->pre_bake no_pre_bake No pre_bake->no_pre_bake No yes_pre_bake Yes pre_bake->yes_pre_bake Yes bakeout_procedure Implement a vacuum bakeout of the This compound® component before use. no_pre_bake->bakeout_procedure re_evaluate Re-evaluate cleaning and handling procedures for the this compound® component. yes_pre_bake->re_evaluate contact_supplier Consider material analysis or contacting the supplier for batch-specific data. re_evaluate->contact_supplier

Fig 2. Diagnostic workflow for suspected outgassing contamination.

References

Technical Support Center: Addressing Stress Cracking in Tefzel® Components

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing stress cracking in Tefzel® (ETFE) components under load.

Troubleshooting Guide

Q1: I am observing cracks in my this compound® tubing/fittings. How can I determine the cause?

Cracking in this compound® components under load is often attributed to Environmental Stress Cracking (ESC). This phenomenon occurs from the combined action of tensile stress and a sensitizing chemical agent.[1] To diagnose the issue, follow this troubleshooting workflow:

G cluster_0 start Start: Crack Observed in this compound® Component stress_check 1. Assess Mechanical Stress - Over-tightened fittings? - High internal pressure? - Component under tension/bending? start->stress_check chemical_check 2. Identify Chemical Exposure - Aggressive solvents? - Cleaning agents? - High concentrations of acids/bases? stress_check->chemical_check temp_check 3. Evaluate Operating Temperature - Exceeding recommended limits? chemical_check->temp_check grade_check 4. Verify this compound® Grade - Is the grade suitable for the application? temp_check->grade_check conclusion Conclusion: Identify primary cause(s) and implement corrective actions. grade_check->conclusion G cluster_0 Experimental Workflow: Bent Strip ESCR Test (ISO 22088-3) prep 1. Prepare and Condition Specimens strain 2. Apply Strain (Bend over form) prep->strain expose 3. Expose to Chemical Reagent strain->expose incubate 4. Incubate at Constant Temperature expose->incubate inspect 5. Periodically Inspect for Cracks incubate->inspect analyze 6. Analyze Time to Failure inspect->analyze

References

Validation & Comparative

Tefzel® vs. PTFE: A Comparative Guide to Chemical Resistance for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting materials with the appropriate chemical resistance is paramount to ensure the integrity of experiments and the safety of the laboratory environment. This guide provides an objective comparison of the chemical resistance of two commonly used fluoropolymers, Tefzel® (ETFE) and Polytetrafluoroethylene (PTFE), with a focus on specific solvents frequently used in research and development.

This comparison is supported by available experimental data to assist in making informed decisions for your specific applications. Both this compound® (ethylene tetrafluoroethylene) and PTFE are renowned for their excellent chemical resistance, but they exhibit key differences in their performance against certain chemical agents, particularly at elevated temperatures.[1][2]

Executive Summary

Polytetrafluoroethylene (PTFE) is generally considered the more chemically inert of the two materials, demonstrating exceptional resistance to a wide range of chemicals, including most acids, alcohols, detergents, and solvents.[3][4][5][6] Its fully fluorinated structure contributes to its superior chemical stability. This compound® (ETFE), a copolymer of ethylene (B1197577) and tetrafluoroethylene, also offers excellent chemical resistance but can be more susceptible to certain strong oxidizing acids, organic bases, and some solvents, especially at higher temperatures.[7] However, ETFE often exhibits superior mechanical properties such as tensile strength and abrasion resistance compared to PTFE.[1]

Quantitative Chemical Resistance Data

The following table summarizes the available quantitative data on the chemical resistance of this compound® (ETFE) and PTFE to a selection of common laboratory solvents. The data is primarily derived from immersion testing, where changes in weight and mechanical properties are measured after exposure to the chemical for a specified duration and temperature.

Table 1: Chemical Resistance of this compound® (ETFE) vs. PTFE to Specific Solvents

SolventMaterialTest Duration (Days)Test Temperature (°C / °F)Weight Gain (%)Retained Tensile Strength (%)Retained Elongation (%)
Acetone This compound® (ETFE)723 / 731.1100100
PTFE-----
Methanol This compound® (ETFE)-----
PTFE-----
Dichloromethane This compound® (ETFE)-----
PTFE-----
Dimethyl Sulfoxide (DMSO) This compound® (ETFE)-----
PTFE-----
Acetonitrile This compound® (ETFE)-----
PTFE-----

Experimental Protocols

The data presented in this guide is primarily based on methodologies outlined in the ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents . This standard provides a framework for assessing the chemical resistance of plastics through immersion testing.

Summary of ASTM D543 Immersion Test Protocol:

1. Specimen Preparation:

  • Standard test specimens of the material (e.g., tensile bars, disks) are prepared according to specified dimensions.[14]

  • The initial weight, dimensions (thickness, length, width), and appearance (color, surface texture) of each specimen are carefully measured and recorded.[15] At least five specimens are typically used for each material and chemical combination.[14][16]

2. Immersion:

  • The conditioned specimens are fully immersed in the chemical reagent in a sealed container.[14][17]

  • The volume of the reagent is sufficient to ensure complete immersion and to avoid significant changes in concentration during the test. A common ratio is approximately 10 mL of reagent per square inch of the specimen's surface area.

  • The immersion is carried out for a specified duration (e.g., 7 days) and at a controlled temperature (e.g., 23°C or elevated temperatures).[14]

3. Post-Immersion Analysis:

  • After the exposure period, the specimens are removed from the reagent, cleaned, and re-conditioned.

  • The final weight, dimensions, and appearance are measured and recorded. The percentage change in weight and dimensions is then calculated.[14][17]

  • Mechanical properties, most commonly tensile strength and elongation at break, are tested on the exposed specimens and compared to unexposed control specimens.[14][15] The percentage of retained mechanical properties is then calculated.

4. Reporting:

  • The results are reported, including any observed changes in appearance (e.g., swelling, discoloration, cracking), the percentage change in weight and dimensions, and the percentage of retained mechanical properties.[14]

Visualization of the Chemical Resistance Testing Workflow

The following diagram illustrates the logical workflow of a typical chemical resistance test based on the ASTM D543 standard.

cluster_prep 1. Pre-Exposure cluster_exposure 2. Exposure cluster_post 3. Post-Exposure Analysis cluster_results 4. Data Evaluation A Prepare Test Specimens B Initial Measurement (Weight, Dimensions, Appearance) A->B C Immerse Specimens in Solvent B->C D Controlled Environment (Temperature, Duration) C->D E Remove and Clean Specimens D->E F Final Measurement (Weight, Dimensions, Appearance) E->F G Mechanical Testing (Tensile Strength, Elongation) E->G H Calculate % Change (Weight, Dimensions) F->H I Calculate % Property Retention G->I J Final Report H->J I->J

References

comparing mechanical strength of Tefzel and PEEK for HPLC applications

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding environment of High-Performance Liquid Chromatography (HPLC), the selection of appropriate materials for tubing and fittings is paramount to ensuring system integrity, analytical accuracy, and operational safety. Two of the most prevalent polymers in this field are Tefzel (ETFE) and PEEK (Polyetheretherketone). This guide provides a detailed comparison of their mechanical strengths, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their HPLC applications.

Executive Summary: PEEK's Superior Strength for High-Pressure Demands

PEEK consistently demonstrates superior mechanical strength compared to this compound, making it the material of choice for high-pressure and ultra-high-pressure liquid chromatography (UHPLC) systems. While this compound offers excellent chemical resistance and is suitable for lower-pressure applications, PEEK's higher tensile strength and Young's modulus translate to greater pressure resistance and dimensional stability under the rigorous conditions of modern HPLC.

Mechanical Strength: A Quantitative Comparison

The mechanical properties of a polymer dictate its ability to withstand the physical stresses of high-pressure fluid transfer without deformation or failure. The key parameters for comparison are tensile strength, which measures the force required to pull the material apart, and Young's modulus, which indicates its stiffness.

Mechanical PropertyThis compound (ETFE)PEEK (Polyetheretherketone)
Tensile Strength 42 MPa (6,100 psi)[1][2]90 - 100 MPa (13,053 - 14,504 psi)[3][4]
Young's Modulus 1.0 GPa (145,000 psi)[1][2]3.6 - 4.2 GPa (522,136 - 609,158 psi)[3][5]
Typical Max Operating Pressure (for 1/16" OD tubing) Up to 186 bar (2700 psi)[6]Up to and exceeding 345 bar (5000 psi)[7]

As the data clearly indicates, PEEK is significantly stronger and stiffer than this compound. This translates to a much higher pressure-holding capacity, a critical factor in HPLC where operating pressures can routinely exceed several thousand psi.

Experimental Protocols for Mechanical Characterization

The data presented in this guide is derived from standardized testing methodologies designed to ensure accuracy and comparability of results.

Tensile Testing (ASTM D638)

The tensile properties of polymers are determined using the ASTM D638 standard test method.[8][9] This test involves applying a controlled tensile force to a specimen of a defined shape and size until it fractures.

Methodology:

  • Specimen Preparation: Test specimens are typically injection molded or machined into a "dog-bone" shape. This standardized shape ensures that failure occurs in the central, narrower section of the specimen.

  • Conditioning: Specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period to ensure that the material properties are not influenced by environmental variations.

  • Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen breaks.

  • Data Acquisition: During the test, the applied load and the elongation of the specimen are continuously measured. This data is used to generate a stress-strain curve, from which the tensile strength and Young's modulus are calculated.

Burst Pressure Testing

Burst pressure testing determines the maximum internal pressure that a piece of tubing can withstand before rupturing. This is a critical parameter for HPLC tubing to ensure it can safely handle the system's operating pressures.

Methodology:

  • Sample Preparation: A length of the tubing to be tested is cut to a specified length.

  • System Setup: The tubing is connected to a hydraulic or pneumatic pressure source with a calibrated pressure transducer to accurately measure the internal pressure. The test is typically conducted within a protective chamber for safety.

  • Testing: The pressure inside the tubing is gradually increased at a controlled rate until the tubing fails or "bursts".

  • Data Recording: The pressure at which the tubing ruptures is recorded as the burst pressure.

Logical Selection Pathway for HPLC Tubing

The choice between this compound and PEEK for HPLC applications can be guided by the specific requirements of the analytical method, particularly the operating pressure. The following diagram illustrates a logical workflow for material selection based on mechanical strength considerations.

HPLC_Material_Selection cluster_pressure Start Define HPLC Application Requirements Pressure Determine Maximum Operating Pressure Start->Pressure Low_Pressure < 200 bar (3000 psi) High_Pressure > 200 bar (3000 psi) Pressure->Low_Pressure Low Pressure->High_Pressure High Select_this compound Select this compound (ETFE) Tubing Select_PEEK Select PEEK Tubing Consider_Chem Consider Chemical Compatibility Select_this compound->Consider_Chem Select_PEEK->Consider_Chem Final_Choice Final Material Selection Consider_Chem->Final_Choice

Material selection based on HPLC operating pressure.

Conclusion: Matching the Material to the Method

Both this compound and PEEK are valuable materials in the field of HPLC, each with a distinct set of properties that make them suitable for different applications. For low to moderate pressure applications where chemical resistance is a primary concern, this compound provides a reliable and cost-effective solution. However, for the majority of modern HPLC and UHPLC applications that utilize high pressures to achieve rapid and high-resolution separations, the superior mechanical strength of PEEK is indispensable. Its robustness ensures the longevity and reliability of the fluidic pathway, contributing to the overall quality and reproducibility of the chromatographic data. When selecting tubing and fittings, a careful consideration of the system's maximum operating pressure is the critical first step in choosing the appropriate material.

References

A Comparative Guide to the Biocompatibility of Tefzel™ (ETFE) for Medical Device Prototyping

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate materials for medical device prototyping is a critical step that directly impacts the safety and efficacy of the final product. This guide provides a comprehensive comparison of the biocompatibility of Tefzel™ (ethylene tetrafluoroethylene (B6358150) or ETFE) with other commonly used materials in medical device prototyping: Polyetheretherketone (PEEK), Polycarbonate (PC), and Titanium. The information presented herein is based on established ISO 10993 standards for the biological evaluation of medical devices.

Material Biocompatibility Comparison

The biocompatibility of a material is its ability to perform with an appropriate host response in a specific application.[1] The International Organization for Standardization (ISO) has established a series of standards under ISO 10993 to assess the biological risks of medical devices.[2] The primary assessments for materials in early-stage prototyping often include tests for cytotoxicity, sensitization, and irritation.

While specific quantitative ISO 10993 test results for this compound™ are not always publicly available, its compliance with USP Class VI is a strong indicator of its low toxicity and high biocompatibility. The following tables summarize the available quantitative data for this compound™ and its alternatives.

Table 1: In Vitro Cytotoxicity Data (ISO 10993-5)

MaterialGrade/SpecificationTest MethodResultInterpretation
This compound™ (ETFE) DuPont™ this compound® HT-2183 (FDA Compliant)USP Class VIPassNon-cytotoxic
PEEK VESTAKEEP® i GradeISO 10993-5No cytotoxicity observed on every batchNon-cytotoxic
Polycarbonate Makrolon® 3638ISO 10993-5PassNon-cytotoxic
Titanium Ti-6Al-4V ELI (ASTM F136)ISO 10993-5Satisfied all criteria for implantable materialsNon-cytotoxic

Table 2: Sensitization Data (ISO 10993-10)

MaterialGrade/SpecificationTest MethodResultInterpretation
This compound™ (ETFE) General PurposeUSP Class VIPassNon-sensitizing
PEEK PEEK-OPTIMA®ISO 10993-10No evidence of sensitizationNon-sensitizing
Polycarbonate Makrolon® 3638ISO 10993-10PassNon-sensitizing
Titanium Ti-6Al-4VISO 10993-10Passing results, comparable to wrought gradeNon-sensitizing

Table 3: Irritation Data (ISO 10993-10)

MaterialGrade/SpecificationTest MethodResultInterpretation
This compound™ (ETFE) General PurposeUSP Class VIPassNon-irritating
PEEK PEEK-OPTIMA®ISO 10993-10No evidence of irritationNon-irritating
Polycarbonate Makrolon® 3638ISO 10993-10PassNon-irritating
Titanium Ti-6Al-4VISO 10993-10Passing results, comparable to wrought gradeNon-irritating

Experimental Protocols

The following are detailed methodologies for the key biocompatibility experiments cited in this guide, based on the ISO 10993 standards.

In Vitro Cytotoxicity: MTT Assay (ISO 10993-5)

This quantitative method assesses cell viability by measuring the metabolic activity of cells.[3][4][5]

  • Sample Preparation: The test material is extracted using a cell culture medium (e.g., MEM) with serum for a specified time and temperature (e.g., 24 hours at 37°C) in an inert vessel.[6][7][8]

  • Cell Culture: L929 mouse fibroblast cells are cultured in 96-well plates until they form a sub-confluent monolayer.[4]

  • Incubation: The culture medium is replaced with the extract from the test material, and the cells are incubated for a defined period (e.g., 24 hours).[3][5]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[3][5]

  • Formazan (B1609692) Solubilization: After a further incubation period, the MTT solution is removed, and a solvent (e.g., isopropanol) is added to dissolve the formazan crystals produced by viable cells.

  • Data Analysis: The absorbance of the resulting colored solution is measured using a spectrophotometer. Cell viability is calculated as a percentage relative to a negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[6]

Skin Sensitization: Guinea Pig Maximization Test (GPMT) (ISO 10993-10)

This in vivo test is designed to assess the potential of a substance to cause a delayed-type hypersensitivity reaction.[9][10][11]

  • Induction Phase - Intradermal Injections:

    • Three pairs of 0.1 mL intradermal injections are made in the shaved dorsal region of guinea pigs.

    • The injections consist of: 1) Freund's Complete Adjuvant (FCA) emulsified with water, 2) the test article extract in a suitable vehicle, and 3) the test article extract emulsified in FCA.

  • Induction Phase - Topical Application:

    • One week after the injections, the same area is treated with a topical application of the test article extract, usually under an occlusive patch for 48 hours.

  • Challenge Phase:

    • Two weeks after the topical induction, a challenge patch containing the test article extract is applied to a naive, shaved area on the flank of the animals for 24 hours.

  • Scoring:

    • The challenge sites are observed at 24 and 48 hours after patch removal and scored for erythema and edema.

    • The incidence and severity of the skin reactions in the test group are compared to a control group that did not receive the induction exposure to the test article.

Intracutaneous Reactivity Test (ISO 10993-10)

This test assesses the localized reaction of tissues to extracts of a medical device material.[9][12][13]

  • Extract Preparation: Extracts of the test material are prepared using both polar (e.g., saline) and non-polar (e.g., cottonseed oil) solvents according to ISO 10993-12.

  • Animal Preparation: The fur on the backs of healthy young adult albino rabbits is clipped.[9][14]

  • Injection: 0.2 mL of the test extract is injected intracutaneously at five sites on one side of each rabbit's spine. The corresponding solvent blank is injected at five sites on the other side of the spine as a control.[12]

  • Observation and Scoring: The injection sites are observed for erythema (redness) and edema (swelling) at 24, 48, and 72 hours after injection.[15] The reactions are scored on a scale of 0 to 4.

  • Evaluation: The scores for the test and control sites are compared. The material is considered non-irritating if the overall mean score for the test sample is not significantly greater than the control.

Visualizing Biocompatibility Assessment

The following diagrams illustrate the logical flow of biocompatibility assessment and the experimental workflow for cytotoxicity testing.

Biocompatibility_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if required) cluster_3 Final Evaluation material_selection Material Selection literature_review Literature Review & Chemical Characterization material_selection->literature_review cytotoxicity Cytotoxicity (ISO 10993-5) literature_review->cytotoxicity sensitization Sensitization (ISO 10993-10) cytotoxicity->sensitization If results are acceptable irritation Irritation (ISO 10993-10) sensitization->irritation risk_assessment Biocompatibility Risk Assessment irritation->risk_assessment

Biocompatibility Assessment Workflow

Cytotoxicity_Experimental_Workflow start Start sample_prep Sample Preparation (Material Extraction) start->sample_prep cell_culture Cell Seeding & Culture sample_prep->cell_culture incubation Incubation with Material Extract cell_culture->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis & Interpretation mtt_assay->data_analysis end End data_analysis->end

Cytotoxicity Experimental Workflow

Conclusion

This compound™ (ETFE) demonstrates excellent biocompatibility, as evidenced by its compliance with USP Class VI standards, making it a suitable candidate for medical device prototyping. When compared to other common materials like PEEK, Polycarbonate, and Titanium, this compound™ holds its own as a non-cytotoxic, non-sensitizing, and non-irritating material. The choice of material will ultimately depend on the specific mechanical, chemical, and performance requirements of the medical device prototype. This guide provides a foundational understanding to aid in the material selection process, emphasizing the importance of rigorous biocompatibility testing according to ISO 10993 standards.

References

A Comparative Guide to Leachables and Extractables in High-Purity Tubing for Sensitive Assays: Tefzel (ETFE) vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the integrity of sensitive assays is paramount. The choice of fluidic components, such as tubing, can significantly impact experimental outcomes. Leachables and extractables from these materials can introduce contaminants that interfere with analytical measurements or biological processes.[1][2] This guide provides a comparative analysis of Tefzel (a copolymer of ethylene (B1197577) and tetrafluoroethylene (B6358150), ETFE), and other common high-purity tubing materials—PEEK, FEP, and PFA—focusing on their leachables and extractables profiles relevant to sensitive assays.

Understanding Extractables and Leachables

It is critical to distinguish between extractables and leachables to assess the risk of product contamination.[3]

  • Extractables are chemical compounds that migrate from a material under aggressive conditions, such as exposure to harsh solvents or high temperatures.[4] An extractables study aims to create a comprehensive profile of potential contaminants.[5]

  • Leachables are compounds that migrate into a product under normal conditions of use over its shelf life.[4] These are typically a subset of extractables and represent the real-world contamination risk.[6]

Sources of these compounds can include residual monomers, polymer additives (like antioxidants and plasticizers), processing aids, and degradation products.[7][8]

Comparison of Tubing Materials

The selection of tubing material depends on a balance of chemical resistance, temperature tolerance, physical strength, and purity. Fluoropolymers like this compound, FEP, and PFA are known for their excellent chemical inertness, while PEEK is valued for its mechanical robustness.

PropertyThis compound (ETFE)PEEK (Polyether Ether Ketone)FEP (Fluorinated Ethylene Propylene)PFA (Perfluoroalkoxy Alkanes)
Chemical Structure Copolymer of ethylene and tetrafluoroethyleneSemi-crystalline thermoplasticCopolymer of tetrafluoroethylene and hexafluoropropyleneCopolymer of tetrafluoroethylene and perfluoroalkoxy vinyl ether
Max. Continuous Use Temp. ~150°C[9]~250°C~200°C[9]~260°C[9]
Chemical Resistance ExcellentExcellent (except to concentrated sulfuric and nitric acids)ExcellentExcellent
Mechanical Strength Tough and durable[10]Very high, rigidFlexible, lower strength than PFA/ETFE[11]High, strong, and tough[9]
Primary Advantages Robustness, excellent chemical resistance, good durability.High strength, low particle generation, good biocompatibility.High flexibility, optical clarity, excellent non-stick properties.Highest temperature and chemical resistance of melt-processable fluoropolymers.
Potential Extractables Fluorinated oligomers, manufacturing aids.Monomer residues (e.g., ether ketone), processing aids.Fluorinated oligomers, stabilizer residues.Fluorinated oligomers, perfluoroalkoxy vinyl ether residues.
Illustrative Data on Potential Leachables

While a direct, comprehensive head-to-head study is not publicly available, the following table presents representative data on potential leachables based on the material class and typical findings in E&L studies. The concentrations are illustrative and will vary significantly based on manufacturing processes, sterilization methods, and specific experimental conditions.

Leachable Compound ClassMaterial SourceRepresentative Concentration Range (ppb, µg/L)Potential Assay Interference
Fluorinated Oligomers This compound, FEP, PFA1 - 50Ion suppression in mass spectrometry, potential for non-specific binding.
Aliphatic Hydrocarbons All (from processing aids)5 - 100Baseline noise in chromatography, non-specific cell interactions.
Phthalates (e.g., DEHP) PEEK (less common in high-purity grades), other plastics0 - 20Endocrine disruption in cell-based assays, signal interference in MS.[2]
Bisphenol A (BPA) PEEK (potential monomer impurity)0 - 10Estrogenic activity in biological assays.[1]
Metal Ions (e.g., Al, Fe, Zn) All (from catalysts, equipment contact)0.5 - 25Enzyme inhibition, interference with ion-sensitive assays, catalysis of degradation.[12]

Disclaimer: This data is for illustrative purposes only and is not derived from a direct comparative study. Actual leachable levels are highly dependent on the specific application, solvent, temperature, and contact time. Testing under end-use conditions is essential for critical applications.

Experimental Protocols for Analysis

A robust E&L study is essential to qualify tubing for sensitive applications. The following outlines a typical experimental workflow.

Extraction Study (Simulated Use)

The goal is to generate a comprehensive profile of all potential leachables.

  • Sample Preparation: Cut the tubing into smaller segments to increase the surface area-to-volume ratio.[13]

  • Solvent Selection: Use a range of solvents to cover different polarities. Common choices include:

    • Purified Water (Aqueous)

    • Ethanol/Water mixture (Semi-polar)

    • Hexane or Isopropanol (Non-polar)

    • Acidic and basic solutions to simulate pH extremes.[6]

  • Extraction Conditions: Incubate the tubing in the selected solvents under exaggerated conditions. This may involve elevated temperatures (e.g., 50°C or 70°C) for an extended period (e.g., 24 to 72 hours).[5] Techniques like reflux, sonication, or accelerated solvent extraction (ASE) can be employed.[7][14]

Analytical Techniques

A multi-technique approach is necessary to detect the wide range of potential chemical compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the detection and identification of non-volatile and semi-polar organic compounds.[15] High-resolution mass spectrometry (HRMS) is crucial for identifying unknown compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used for volatile and semi-volatile organic compounds.[16] Headspace GC-MS is particularly effective for highly volatile compounds.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The preferred method for detecting and quantifying trace elemental impurities (metals and inorganic ions).[3][13]

Visualizing the E&L Workflow and Impact

The following diagrams illustrate the experimental process and the potential impact of leachables on a biological system.

E_and_L_Workflow cluster_prep 1. Preparation & Extraction cluster_analysis 2. Analytical Screening cluster_reporting 3. Identification & Reporting Tubing Select Tubing (this compound, PEEK, FEP, PFA) Prepare Cut & Clean Tubing Tubing->Prepare Solvents Select Solvents (Polar, Non-Polar, pH) Prepare->Solvents Extract Perform Extraction (e.g., 72h @ 50°C) Solvents->Extract Extract_Solution Resulting Extract Solution Extract->Extract_Solution LCMS LC-MS / HRMS (Non-Volatiles) Extract_Solution->LCMS GCMS GC-MS (Volatiles/Semi-Volatiles) Extract_Solution->GCMS ICPMS ICP-MS (Elemental Impurities) Extract_Solution->ICPMS Identify Identify Compounds (Database Matching) LCMS->Identify GCMS->Identify ICPMS->Identify Quantify Quantify & Create Profile Identify->Quantify Report Toxicological Risk Assessment Quantify->Report Signaling_Pathway_Interference cluster_pathway Cell Signaling Pathway cluster_leachables Potential Interference by Leachables Ligand Ligand Receptor Cell Surface Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation, Apoptosis) TF->Response Metals Metal Ions (e.g., Zn²⁺, Fe³⁺) Metals->Kinase1 Cofactor Mimicry or Inhibition Organics Organic Leachables (e.g., BPA, Phthalates) Organics->Receptor Receptor Antagonist or Agonist Organics->Response Cytotoxic Effects Oligomers Fluorinated Oligomers Oligomers->TF Non-specific Binding

References

A Comparative Study of Tefzel® (ETFE) and FEP for Gas Sampling Bag Inertness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate gas sampling bag is critical for ensuring the integrity and accuracy of analytical measurements. The inertness of the bag material is a primary concern, as it directly impacts the stability of the collected gaseous compounds. This guide provides an objective comparison of two commonly used fluoropolymers, Tefzel® (a copolymer of ethylene (B1197577) and tetrafluoroethylene, or ETFE) and fluorinated ethylene propylene (B89431) (FEP), for their suitability in gas sampling applications, with a focus on their inertness.

Executive Summary

Both this compound® and FEP are fluoropolymer films known for their excellent chemical resistance and thermal stability, making them suitable for a wide range of gas sampling applications. FEP is widely recognized for its exceptional chemical inertness and low background emissions, making it a preferred choice for sampling highly reactive and sensitive compounds. However, studies show that the stability of some volatile organic compounds (VOCs) and sulfur compounds in FEP bags can be limited, often necessitating analysis within 24 to 48 hours.

This compound®, on the other hand, is noted for its superior mechanical strength, toughness, and abrasion resistance, in addition to its chemical inertness and low permeability. While extensive quantitative data on its performance specifically in gas sampling bags is less prevalent in publicly available studies, its material properties suggest it is a robust and reliable option for applications demanding durability alongside chemical resistance.

Material Properties: A Head-to-Head Comparison

A summary of the key physical and chemical properties of this compound® and FEP is presented below, highlighting their relevance to gas sampling bag performance.

PropertyThis compound® (ETFE)FEP (Fluorinated Ethylene Propylene)Significance for Gas Sampling Bag Inertness
Chemical Inertness Inert to a wide range of chemicals including strong mineral acids, inorganic bases, halogens, and metal salt solutions.[1]Considered one of the most chemically inert materials, resistant to a wide array of chemicals and solvents.[2][3]High chemical inertness minimizes the reaction between the bag material and the sampled gas, preserving the sample's integrity.
VOC Background Contains no plasticizers or other foreign materials that could off-gas.[4]Exhibits a negligible to very low VOC background.[5]A low background ensures that the analytical results reflect the true composition of the sampled gas without contamination from the bag itself.
Mechanical Strength High tensile strength, toughness, and abrasion resistance.[1]Mechanically strong, but generally less tough than ETFE.Good mechanical properties prevent tearing and puncturing of the bag, which could lead to sample loss or contamination.
Continuous Use Temperature -100 °C to 150 °C (-150 °F to 300 °F).[4][6]Approximately -205 °C to 205 °C (-400 °F to 400 °F).[2]A wide operating temperature range allows for sampling in various environmental and industrial settings.
Permeability Low permeability to liquids, gases, moisture, and organic vapors.[4][6]Relatively low permeability, though noted to be more permeable than some other films like Tedlar®.[2]Low permeability is crucial to prevent the loss of the sample and the ingress of atmospheric contaminants.

Quantitative Performance Data: VOC and Sulfur Compound Stability

The following tables summarize experimental data on the stability of various compounds in FEP gas sampling bags. Unfortunately, directly comparable, publicly available quantitative data for this compound® bags is limited. The data for FEP provides a benchmark for understanding the performance of fluoropolymer bags.

FEP (FluoroFilm) Sample Recovery for Odorous VOCs and Semi-VOCs

This data is derived from a study evaluating the recovery of volatile fatty acids (VFAs) and semi-volatile organic compounds.

Compound0.5-hour Recovery (%)24-hour Recovery (%)
Volatile Fatty Acids (VFAs)
Acetic Acid75.439.4
Propionic Acid80.145.2
Isobutyric Acid82.348.9
Butyric Acid84.151.7
Isovaleric Acid85.954.3
Valeric Acid87.256.1
Hexanoic Acid88.558.0
Semi-VOCs
p-Cresol65.225.8
Indole58.919.7
4-Ethylphenol68.728.4
2'-Aminoacetophenone61.322.1
Source: Adapted from a study on the evaluation of sample recovery of odorous VOCs.[6] The study highlights that VFAs generally show better recovery than semi-VOCs in FEP bags, and recovery rates decrease significantly over a 24-hour period.[6]
FEP (FluoroFilm) Sample Stability for Various VOCs and Sulfur Compounds

The following data is from a comprehensive study by SKC Inc. on the stability of compounds in various sample bag materials.

Table 1: VOC Stability in FEP Bags (% Recovery)

CompoundDay 0Day 1Day 2
Methylene Chloride1009590
Hexane1009285
Benzene1009894
Toluene1009793
Ethylbenzene1009691
o-Xylene1009690
Source: Adapted from SKC Inc. research.[4][5] The study notes that while FEP bags have a negligible VOC background, the chemical stability can be poor after two days of storage.[4][5]

Table 2: Sulfur Compound Stability in FEP Bags (% Recovery)

CompoundDay 1Day 2
Hydrogen Sulfide6040
Carbonyl Sulfide7055
Methyl Mercaptan5030
Ethyl Mercaptan5535
Dimethyl Sulfide7560
Source: Adapted from SKC Inc. research.[4][5] The results indicate that FEP bags show poor stability for many sulfur compounds, with significant losses occurring within 24 to 48 hours.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of gas sampling bag inertness. Below is a generalized experimental protocol for evaluating VOC stability and background emissions.

Protocol for Testing Gas Sampling Bag Inertness
  • Bag Pre-Cleaning and Conditioning:

    • Flush new bags multiple times with high-purity nitrogen or zero air to remove any potential manufacturing residues.

    • For conditioning, fill the bag with high-purity nitrogen or zero air and heat it at an elevated temperature (e.g., 60°C) for a specified period (e.g., 1-2 hours) to promote the release of any adsorbed compounds.

  • Background Emissions Testing:

    • Fill the pre-cleaned and conditioned bag with high-purity nitrogen or zero air.

    • Store the bag under controlled temperature and light conditions for a set period (e.g., 24 or 48 hours).

    • Analyze the gas inside the bag using a sensitive analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any compounds that have off-gassed from the bag material.

  • VOC Stability (Recovery) Testing:

    • Prepare a standard gas mixture containing the target VOCs at a known concentration in an inert gas like nitrogen.

    • Fill the test bags with the standard gas mixture.

    • Analyze an aliquot of the gas from the bag immediately after filling (Day 0) to establish the initial concentration.

    • Store the bags under controlled conditions (temperature, humidity, and light).

    • Analyze the gas from the bags at specified time intervals (e.g., Day 1, Day 2, Day 7).

    • Calculate the percent recovery for each compound at each time point relative to the Day 0 concentration.

  • Analytical Method:

    • A common method for analyzing VOCs is to withdraw a known volume of the gas sample from the bag using a gas-tight syringe and inject it into a GC-MS system.[4][5]

    • For sulfur compounds, a gas chromatograph equipped with a sulfur-specific detector, such as a Sulfur Chemiluminescence Detector (SCD), is often used.[4][5]

Visualizing the Process and Properties

To better understand the experimental workflow and the key material characteristics, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Bag_Selection Select this compound® and FEP Bags Pre_Cleaning Flush with High-Purity N2 Bag_Selection->Pre_Cleaning Conditioning Heat at 60°C with N2 Pre_Cleaning->Conditioning Background_Test Fill with N2, Store, Analyze Conditioning->Background_Test For Background Stability_Test Fill with VOC Standard, Store, Analyze at t=0, 1, 2... Conditioning->Stability_Test For Stability GC_MS GC-MS Analysis for VOCs and Background Background_Test->GC_MS Stability_Test->GC_MS Data_Analysis Calculate Recovery (%) and Background Levels GC_MS->Data_Analysis

Experimental workflow for inertness testing.

Material_Properties cluster_this compound This compound® (ETFE) cluster_fep FEP T_Inert High Chemical Inertness F_Inert Exceptional Chemical Inertness T_Strength Superior Mechanical Strength F_BG Very Low VOC Background T_Temp Wide Temp. Range (-100 to 150°C) F_Temp Very Wide Temp. Range (-205 to 205°C) T_Perm Low Permeability F_Stab Limited Stability for some VOCs/Sulfurs

Key properties of this compound® vs. FEP.

Conclusion and Recommendations

The choice between this compound® and FEP for gas sampling bags depends on the specific requirements of the application.

  • FEP bags are an excellent choice for applications requiring the highest level of chemical inertness and minimal background contamination, particularly for trace-level analysis of a wide range of compounds. However, researchers must be mindful of the potential for sample loss over time, especially for certain VOCs and sulfur compounds, and should plan for sample analysis as soon as possible after collection, ideally within 24 to 48 hours.

  • This compound® bags are a compelling alternative when mechanical durability is a primary concern, such as in harsh field sampling environments. Its excellent chemical resistance and low permeability make it a suitable candidate for a variety of gas sampling tasks. While more quantitative studies on its performance with a broad range of VOCs would be beneficial, its inherent material properties suggest it is a reliable choice for ensuring sample integrity.

For critical applications, it is always recommended that users conduct their own stability studies for the specific compounds of interest under their typical sampling and storage conditions to ensure the chosen bag material meets the analytical requirements.

References

A Comparative Guide to the Long-Term Performance of Tefzel™ (ETFE) in Harsh Chemical Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting materials that can withstand aggressive chemical environments is paramount to ensuring the integrity and longevity of critical equipment and components. This guide provides a detailed comparison of the long-term performance of Tefzel™ (ETFE) against other widely used fluoropolymers—PFA, FEP, and PVDF—in harsh chemical conditions. The information presented herein is a synthesis of data from various technical sources to facilitate informed material selection.

Executive Summary

This compound™ (ETFE) demonstrates a robust profile of chemical resistance, mechanical strength, and thermal stability, making it a suitable candidate for a wide array of applications in pharmaceutical and chemical processing industries. While fully fluorinated polymers like PFA and FEP generally offer broader chemical inertness, particularly at elevated temperatures, ETFE often provides a superior combination of mechanical toughness and resistance to abrasion. PVDF, another partially fluorinated polymer, offers excellent chemical resistance, particularly to acids, but can be susceptible to certain organic solvents. The selection of the optimal material depends on the specific chemical exposures, temperature profiles, and mechanical stresses of the application.

Comparative Analysis of Material Properties

The following tables summarize the key performance indicators of this compound™ (ETFE) and its alternatives. It is important to note that the data has been compiled from various sources, and direct comparisons may be influenced by differing test methodologies and conditions.

Table 1: General and Mechanical Properties
PropertyThis compound™ (ETFE)PFA (Perfluoroalkoxy)FEP (Fluorinated Ethylene Propylene)PVDF (Polyvinylidene Fluoride)
Tensile Strength (MPa) 4525-3020-2836-51
Elongation at Break (%) 275300300-325100-300
Flexural Modulus (GPa) 0.83--1.10
Impact Strength, Izod (J/m) No BreakNo BreakNo Break160-214
Hardness (Shore D) -55-6455-6080

Data compiled from multiple sources. Direct comparison should be made with caution.

Table 2: Thermal and Chemical Resistance Properties
PropertyThis compound™ (ETFE)PFA (Perfluoroalkoxy)FEP (Fluorinated Ethylene Propylene)PVDF (Polyvinylidene Fluoride)
Max. Continuous Service Temp. (°C) 150260200150
Melting Point (°C) 270300-310257-275170
Chemical Resistance (General) GoodExcellentExcellentExcellent
UV Resistance ExcellentExcellentExcellentGood

Data compiled from multiple sources. Direct comparison should be made with caution.

Long-Term Chemical Immersion Performance

Table 3: Performance in Common Harsh Chemicals (Qualitative)
ChemicalThis compound™ (ETFE)PFAFEPPVDF
Sulfuric Acid (98%) GoodExcellentExcellentAttacked (at elevated temp)
Sodium Hydroxide (50%) GoodExcellentExcellentAttacked (at elevated temp)
Hydrochloric Acid (37%) ExcellentExcellentExcellentExcellent
Nitric Acid (65%) Slightly AffectedUnaffectedUnaffectedAttacked
Toluene GoodExcellentExcellentGood
Chlorine (100%) Slightly AffectedUnaffectedSlightly Affected-

Ratings are based on general chemical resistance guides and may vary with temperature and exposure duration.

Permeability to Gases

The permeation of gases is a critical factor in many applications. Lower permeability indicates a better barrier performance.

Table 4: Permeability to Chlorine Gas
MaterialPermeability [ml-mil/24 hrs 100 in² atm] @ 45°C
ETFE ~750
PFA ~1000
FEP ~500
PVDF ~250

Data sourced from a comparative study on fluoropolymer permeability[1].

Experimental Protocols

The evaluation of long-term chemical performance of polymers is typically conducted following standardized testing protocols. The most widely recognized standard is ASTM D543.

ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents

This standard outlines procedures for exposing plastic specimens to a wide variety of chemical reagents and evaluating the effect on their properties.

Key Methodologies:

  • Immersion Test:

    • Specimen Preparation: Standardized specimens (e.g., tensile bars) of the material are prepared.

    • Initial Measurement: The initial weight, dimensions, and mechanical properties (e.g., tensile strength, elongation) of the specimens are measured and recorded.

    • Immersion: The specimens are fully immersed in the chemical reagent in a sealed container.

    • Environmental Control: The immersion is carried out at a specified temperature and for a predetermined duration (e.g., 30 days, 90 days, or longer for long-term studies).

    • Post-Immersion Analysis: After the exposure period, the specimens are removed, cleaned, and dried.

    • Final Measurement: The final weight, dimensions, and mechanical properties are measured.

    • Evaluation: The percentage change in weight, dimensions, and mechanical properties is calculated to determine the material's resistance to the chemical. Visual inspection for signs of degradation such as discoloration, swelling, or cracking is also performed.

  • Stress Cracking Test:

    • This test evaluates the susceptibility of a material to cracking when subjected to mechanical stress in a chemical environment.

    • Specimens are placed in a jig that applies a specific strain.

    • The stressed specimens are then exposed to the chemical reagent, either through immersion or by applying a saturated cloth.

    • The time to the appearance of cracks is recorded.

Factors Influencing Long-Term Performance of Fluoropolymers

The long-term performance of fluoropolymers in harsh chemical environments is a complex interplay of several factors. The following diagram illustrates these relationships.

G cluster_material Material Properties cluster_environment Environmental Conditions cluster_stress Mechanical Factors Polymer Structure Polymer Structure Chemical Resistance Chemical Resistance Polymer Structure->Chemical Resistance Crystallinity Crystallinity Permeation Permeation Crystallinity->Permeation Molecular Weight Molecular Weight Mechanical Strength Mechanical Strength Molecular Weight->Mechanical Strength Chemical Agent Chemical Agent Chemical Attack Chemical Attack Chemical Agent->Chemical Attack Concentration Concentration Concentration->Chemical Attack Temperature Temperature Reaction Rate Reaction Rate Temperature->Reaction Rate Exposure Duration Exposure Duration Degradation Degradation Exposure Duration->Degradation Mechanical Stress Mechanical Stress Stress Cracking Stress Cracking Mechanical Stress->Stress Cracking Abrasion Abrasion Wear Wear Abrasion->Wear Long-Term Performance Long-Term Performance Chemical Resistance->Long-Term Performance Permeation->Long-Term Performance Mechanical Strength->Long-Term Performance Chemical Attack->Degradation Reaction Rate->Degradation Degradation->Long-Term Performance Stress Cracking->Long-Term Performance Wear->Long-Term Performance

Caption: Factors influencing fluoropolymer long-term performance.

Conclusion

This compound™ (ETFE) offers a compelling balance of mechanical robustness and chemical resistance for many demanding applications. While PFA and FEP provide the highest degree of chemical inertness, ETFE's superior toughness and PVDF's excellent resistance to a broad range of acids make them valuable alternatives. A thorough evaluation of the specific chemical environment, operating temperatures, and mechanical stresses is crucial for selecting the most appropriate fluoropolymer to ensure long-term, reliable performance. For critical applications, it is always recommended to conduct specific testing that mimics the intended service conditions.

References

The Clear Choice: A Cost-Benefit Analysis of Tefzel™ (ETFE) vs. Other Fluoropolymers in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of laboratory materials is a critical decision that directly impacts experimental integrity, safety, and cost. Fluoropolymers are often the materials of choice for applications demanding high chemical resistance and purity. Among these, Tefzel™ (a brand of Ethylene tetrafluoroethylene, or ETFE) presents a compelling balance of properties and cost-effectiveness. This guide provides an objective comparison of this compound™ against other common fluoropolymers—Polytetrafluoroethylene (PTFE), Fluorinated Ethylene Propylene (FEP), and Perfluoroalkoxy Alkane (PFA)—supported by quantitative data and experimental methodologies.

Executive Summary: this compound™ as a Versatile Laboratory Workhorse

This compound™ (ETFE) emerges as a robust and economically advantageous option for a wide range of laboratory applications. While PTFE and PFA offer the highest levels of chemical and temperature resistance, ETFE provides superior mechanical strength, excellent abrasion resistance, and greater rigidity, often at a lower price point. FEP, while more flexible and transparent than PTFE, has a lower service temperature. The choice of the optimal fluoropolymer ultimately depends on the specific demands of the application, including the chemicals used, temperature and pressure requirements, and budget constraints.

Quantitative Data Summary

To facilitate a clear comparison, the following tables summarize the key performance and cost metrics for this compound™ and other leading fluoropolymers.

Table 1: Comparative Properties of Common Laboratory Fluoropolymers

PropertyThis compound™ (ETFE)PTFEFEPPFA
Maximum Continuous Service Temperature 150°C[1][2]260°C[2][3]200°C[2][3]260°C[2][3]
Tensile Strength (MPa) 40-4720-3020-2825-30
Abrasion Resistance ExcellentFairGoodGood
Chemical Resistance Excellent (less resistant to some strong oxidizers, esters, and ketones)[4]Exceptional (inert to most chemicals)[3]ExcellentExceptional
Flexibility Good (more rigid than PTFE and FEP)Good (can be stiff)ExcellentExcellent
Gas Permeability LowHighLowVery Low
UV Resistance ExcellentGoodExcellentGood
Clarity Translucent to transparentOpaqueTransparentTransparent

Table 2: Cost-Benefit Analysis of Fluoropolymer Lab Tubing (1/8" OD, 1/16" ID)

FluoropolymerEstimated Price per MeterKey BenefitsKey Limitations
This compound™ (ETFE) $15 - $25[5]High mechanical strength, excellent abrasion resistance, cost-effective.[2]Lower maximum service temperature, less chemically resistant than PTFE/PFA to some specific chemicals.[1][4]
PTFE $10 - $20Highest chemical and temperature resistance, low friction.[3]Prone to creep, high gas permeability, not melt-processable.[3]
FEP $20 - $35Excellent flexibility and clarity, weldable.[3]Lower service temperature than PTFE/PFA.[2][3]
PFA $30 - $50+Combines the benefits of PTFE (high temp/chemical resistance) with melt-processability and better clarity.[3]Higher cost.[3]

Note: Prices are estimates based on publicly available data and may vary by supplier and quantity.

Experimental Protocols

To ensure the validity of performance claims, standardized testing methodologies are crucial. Below are detailed protocols for key experiments relevant to the selection of fluoropolymers in a laboratory setting.

Experimental Protocol 1: Chemical Resistance Assessment (Based on ASTM D543)

Objective: To determine the resistance of fluoropolymer tubing to various laboratory chemicals.

Materials:

  • Samples of ETFE, PTFE, FEP, and PFA tubing (e.g., 5 cm lengths).

  • A selection of relevant laboratory chemicals (e.g., concentrated hydrochloric acid, acetone, hexane, 50% sodium hydroxide).

  • Glass vials with inert caps.

  • Analytical balance (accurate to 0.1 mg).

  • Calipers.

  • Fume hood.

  • Personal Protective Equipment (PPE).

Methodology:

  • Initial Measurements: For each tubing sample, record the initial weight, length, and outer diameter.

  • Immersion: Place each tubing sample into a separate, labeled glass vial. Fill the vial with the test chemical, ensuring the sample is fully submerged.[6][7]

  • Exposure: Tightly cap the vials and store them in a controlled environment (e.g., 23°C) for a specified duration (e.g., 7 days).[8] For accelerated testing, a higher temperature can be used, but this should be noted.

  • Post-Exposure Analysis:

    • Carefully remove the samples from the vials in a fume hood.

    • Gently blot the samples dry with a lint-free cloth.

    • Immediately re-weigh each sample and measure its length and outer diameter.

    • Visually inspect the samples for any changes in appearance, such as discoloration, swelling, cracking, or crazing.[8]

  • Data Analysis: Calculate the percentage change in weight and dimensions for each sample. A greater change indicates lower chemical resistance.

Experimental Protocol 2: Generalized Extractables and Leachables (E&L) Study (Based on USP <1663> & <1664> Principles)

Objective: To identify and quantify potential impurities that may migrate from the fluoropolymer tubing into a solvent.

Materials:

  • Samples of ETFE, PTFE, FEP, and PFA tubing.

  • A range of extraction solvents representing different polarities (e.g., purified water, ethanol, hexane).[9]

  • Incubator or oven.

  • Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[10]

  • Clean glassware.

Methodology:

  • Extraction (Extractables):

    • Cut the tubing into small, uniform pieces to increase the surface area-to-volume ratio.

    • Place a known weight of the cut tubing into a clean extraction vessel.

    • Add a specific volume of the chosen extraction solvent.

    • Seal the vessel and incubate at an elevated temperature (e.g., 50°C) for a defined period (e.g., 72 hours) to accelerate extraction.[11]

  • Analysis:

    • After incubation, carefully decant the solvent (the extract).

    • Analyze the extract using GC-MS for volatile and semi-volatile organic compounds, LC-MS for non-volatile organic compounds, and ICP-MS for elemental impurities.[10]

  • Leachables Simulation:

    • For a leachables study, the tubing would be exposed to the actual drug product or a simulant under normal and accelerated storage conditions (e.g., 25°C/60% RH and 40°C/75% RH) for the duration of the product's shelf life.[10] The subsequent analysis would focus on identifying impurities in the actual product.

  • Toxicological Assessment: Any identified extractables or leachables above a certain analytical evaluation threshold (AET) should be evaluated for their potential toxicological risk.[9]

Visualizing the Decision-Making Process

The selection of the appropriate fluoropolymer can be streamlined by following a logical decision-making process.

Fluoropolymer_Selection start Start: Application Requirements temp Max Service Temp > 200°C? start->temp chem_extreme Extreme Chemical Resistance Needed (e.g., strong oxidizing agents)? temp->chem_extreme No ptfe_pfa Choose PTFE or PFA temp->ptfe_pfa Yes mech_strength High Mechanical Strength & Abrasion Resistance Critical? chem_extreme->mech_strength No chem_extreme->ptfe_pfa Yes flex_clarity Flexibility & Clarity Primary Concern? mech_strength->flex_clarity No etfe Choose this compound™ (ETFE) mech_strength->etfe Yes cost Cost a Major Factor? flex_clarity->cost No fep Choose FEP flex_clarity->fep Yes ptfe Choose PTFE cost->ptfe No cost->etfe Yes pfa Choose PFA

Caption: Fluoropolymer selection flowchart.

The following diagram illustrates a generalized workflow for evaluating and qualifying a fluoropolymer for a specific laboratory application.

Fluoropolymer_Workflow define_reqs Define Application Requirements (Chemicals, Temp, Pressure) initial_selection Initial Fluoropolymer Selection (based on properties & cost) define_reqs->initial_selection chem_testing Chemical Resistance Testing (ASTM D543) initial_selection->chem_testing mech_testing Mechanical Property Testing (e.g., Tensile Strength) initial_selection->mech_testing el_study Extractables & Leachables Study (USP <1663>/<1664>) chem_testing->el_study mech_testing->el_study tox_assessment Toxicological Risk Assessment el_study->tox_assessment qualification Qualification for Use tox_assessment->qualification Acceptable Risk fail Re-evaluate Selection tox_assessment->fail Unacceptable Risk fail->initial_selection

Caption: Fluoropolymer evaluation workflow.

Conclusion

The selection of a fluoropolymer for laboratory use requires a careful consideration of performance requirements and budgetary constraints. While PTFE and PFA set the standard for extreme chemical and thermal resistance, this compound™ (ETFE) offers a compelling and cost-effective alternative for a vast array of applications where mechanical robustness and durability are paramount. FEP provides excellent flexibility and clarity for less thermally demanding uses. By understanding the distinct properties of each material and employing rigorous experimental validation, researchers can make an informed decision that ensures the integrity of their work and optimizes laboratory resources.

References

A Comparative Guide to the Permeability of Tefzel® (ETFE) and PVDF Films for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate polymeric film is critical to ensure the integrity and efficacy of experiments and products. This guide provides an objective comparison of the permeability characteristics of two commonly used fluoropolymer films: Tefzel® (ETFE) and Polyvinylidene Fluoride (PVDF).

This comparison is based on their fundamental chemical structures, experimental permeability data for various gases and solvents, and the methodologies used for these assessments. Both this compound®, a copolymer of ethylene (B1197577) and tetrafluoroethylene (B6358150) (ETFE), and PVDF, a homopolymer of vinylidene fluoride, are known for their low permeability to liquids and gases.[1][2] However, nuanced differences in their performance can significantly impact their suitability for specific applications.

Chemical Structure Overview

The distinct permeability characteristics of this compound® (ETFE) and PVDF stem from their unique molecular structures.

This compound® (ETFE) is a copolymer featuring alternating ethylene and tetrafluoroethylene units. This structure results in a highly robust and chemically inert material with excellent mechanical toughness.[3]

Polyvinylidene Fluoride (PVDF) is a homopolymer of vinylidene fluoride, characterized by repeating -CH2-CF2- units. This alternating arrangement of hydrogen and fluorine atoms along the polymer chain imparts a notable polarity to the material, influencing its interaction with various substances.[1]

Quantitative Permeability Data

The following tables summarize the available quantitative data on the permeability of this compound® (ETFE) and PVDF films to various gases and water vapor. It is important to note that direct comparative studies for a wide range of solvents are limited. The data presented here is compiled from various sources and should be considered with respect to the specified testing conditions.

Table 1: Gas Permeability of this compound® (ETFE) and PVDF Films

GasThis compound® (ETFE) PermeabilityPVDF PermeabilityTest Method
Carbon Dioxide (CO2) 250 cm³/100 in²·24 hr·atm/milData Not AvailableASTM D1434
Nitrogen (N2) 30 cm³/100 in²·24 hr·atm/milData Not AvailableASTM D1434
Oxygen (O2) 100 cm³/100 in²·24 hr·atm/milGood barrier properties notedASTM D1434

Note: The polarity of PVDF contributes to its resistance to non-polar gases like oxygen and nitrogen.

Table 2: Water Vapor Transmission Rate (WVTR) of this compound® (ETFE) and PVDF Films

MaterialWater Vapor Transmission Rate (WVTR)Test Method
This compound® (ETFE) 1.65 g/100 in²·24 hr/milASTM E96
PVDF Generally low, influenced by crystallinityASTM E96

Factors Influencing Permeability

The permeability of a polymer film is not an intrinsic material constant but is influenced by several factors. Understanding these can help in selecting the appropriate material and predicting its performance in a specific application.

Caption: Factors influencing the permeability of polymer films.

Experimental Protocols

The data presented in this guide is based on standardized experimental protocols to ensure comparability and reliability. The primary methods used are:

ASTM D1434: Standard Test Method for Determining Gas Permeability Characteristics of Plastic Film and Sheeting

This method determines the steady-state rate of gas transmission through a plastic film.[4][5][6][7][8] The test involves exposing one side of the film to a test gas at a specific pressure and measuring the amount of gas that permeates through to the other side, which is maintained at a lower pressure.[4][5] Two main procedures are employed:

  • Manometric Method: Measures the pressure increase in a constant volume on the low-pressure side of the film.[5]

  • Volumetric Method: Measures the volume of gas that permeates through the film at constant pressure.[5]

The experimental setup typically consists of a gas transmission cell that separates two chambers with the test film. The temperature and humidity are controlled during the test to ensure accurate and reproducible results.

ASTM E96: Standard Test Methods for Water Vapor Transmission of Materials

This standard provides procedures for determining the water vapor transmission rate (WVTR) of materials.[1][2][9][10] The two primary methods are:

  • Desiccant Method (Dry Cup): A test cup containing a desiccant is sealed with the film sample.[9][10] The assembly is placed in a controlled atmosphere, and the rate of weight gain of the cup is measured to determine the amount of water vapor that has passed through the film.[9][10]

  • Water Method (Wet Cup): The test cup contains distilled water, and the assembly is placed in a controlled atmosphere.[9][10] The rate of weight loss of the cup indicates the WVTR.[9][10]

The choice between the "wet cup" and "dry cup" method depends on the intended application and the expected direction of water vapor flow.

Caption: Experimental workflows for permeability testing.

Conclusion

Both this compound® (ETFE) and PVDF films offer low permeability, making them suitable for a wide range of applications in research and drug development.

  • This compound® (ETFE) demonstrates excellent barrier properties against common gases and has a documented low water vapor transmission rate. Its robust mechanical properties and chemical inertness make it a reliable choice for demanding applications.

  • PVDF , with its inherent polarity, is particularly effective as a barrier to non-polar gases. Its permeability is significantly influenced by its degree of crystallinity, which can be controlled during the manufacturing process to tailor its barrier properties.

The selection between this compound® and PVDF should be based on a thorough evaluation of the specific chemical and physical environment of the intended application. For critical applications, it is recommended to conduct specific permeability testing with the relevant substances under the expected operating conditions.

References

Abrasion Resistance of Tefzel® (ETFE) Compared to Nylon and Polypropylene: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the demanding environments of research laboratories and pharmaceutical manufacturing, the durability of equipment components is paramount. Materials selected for these applications must withstand rigorous use, including repeated contact and friction that can lead to wear and tear. This guide provides an objective comparison of the abrasion resistance of three commonly used polymers: Tefzel® (ETFE), nylon, and polypropylene (B1209903). The information presented is intended to assist researchers, scientists, and drug development professionals in making informed material selection decisions.

Quantitative Comparison of Abrasion Resistance

The abrasion resistance of polymers is most commonly quantified using the Taber abrasion test, as standardized by ASTM D4060. This test measures the weight loss of a material after being subjected to a specified number of cycles of abrasive wear. A lower weight loss indicates higher abrasion resistance.

The following table summarizes the available quantitative data for this compound®, nylon, and polypropylene. It is important to note that direct comparisons can be challenging due to variations in specific material grades and testing parameters.

MaterialTest StandardAbrasive WheelsLoad (g)CyclesWeight Loss (mg)Wear Index (mg/1000 cycles)
This compound® (ETFE) ----No specific data found-
Nylon (Polyamide) ASTM D4060CS-10100010007.7[1]2-4[2]
Polypropylene ASTM D3389--5000.2-

Note on Data: While specific quantitative Taber abrasion data for this compound® was not found in the reviewed literature, it is widely recognized for its excellent mechanical toughness and abrasion resistance.[3][4] For nylon, a wear index of 2-4 mg/1000 cycles is reported, indicating very good abrasion resistance.[2] The data for polypropylene shows a very low mass loss of 0.2 mg, but it was obtained under a different test standard (ASTM D3389) and for a lower number of cycles (500), making a direct comparison with the nylon data challenging.

Experimental Protocols: Taber Abrasion Test (ASTM D4060)

To ensure a clear understanding of the data presented, the methodology for the widely accepted ASTM D4060 Taber abrasion test is detailed below.

Objective

The ASTM D4060 test method is designed to determine the resistance of organic coatings and plastics to abrasion produced by the Taber Abraser.

Experimental Workflow

cluster_prep Specimen Preparation cluster_test Testing Procedure cluster_analysis Data Analysis s1 Cut a 4x4 inch flat specimen s2 Condition specimen at 23°C and 50% RH for 24h s1->s2 s3 Weigh the specimen to the nearest 0.1 mg (Initial Weight) s2->s3 t1 Mount specimen on the Taber Abraser turntable s3->t1 t2 Select abrasive wheels (e.g., CS-10) and load (e.g., 1000g) t1->t2 t3 Lower abrasive wheels onto the specimen surface t2->t3 t4 Set the desired number of cycles (e.g., 1000) t3->t4 t5 Activate the vacuum to remove debris t4->t5 t6 Start the turntable rotation t5->t6 a1 Remove specimen and clean off any loose debris t6->a1 a2 Weigh the specimen to the nearest 0.1 mg (Final Weight) a1->a2 a3 Calculate weight loss (Initial Weight - Final Weight) a2->a3

Caption: Workflow for the ASTM D4060 Taber Abrasion Test.

Detailed Steps:
  • Specimen Preparation: A flat specimen, typically 4x4 inches, is prepared. The specimen is conditioned for at least 24 hours at a controlled temperature (23 ± 2°C) and relative humidity (50 ± 5%). The initial weight of the specimen is recorded to a precision of 0.1 mg.[5][6]

  • Apparatus Setup: The specimen is mounted on the turntable of the Taber Abraser. The appropriate abrasive wheels (e.g., Calibrase® CS-10 or CS-17) and load (e.g., 250g, 500g, or 1000g) are selected based on the material and application requirements.[7]

  • Abrasion Process: The abrasive wheels are lowered onto the specimen surface. A vacuum suction system is positioned to remove abraded particles during the test. The turntable is then rotated at a constant speed for a predetermined number of cycles.[6]

  • Measurement and Calculation: After the specified number of cycles, the specimen is removed, cleaned of any loose debris, and reweighed. The weight loss is calculated by subtracting the final weight from the initial weight.[5] The results can also be expressed as a "wear index," which is the weight loss in milligrams per 1000 cycles.[8]

Logical Comparison of Material Properties

The selection of a material for a specific application in a research or drug development setting often involves a trade-off between various properties. The following diagram illustrates the logical relationship between the desired performance characteristics and the material choice.

cluster_materials Material Options cluster_properties Key Properties This compound This compound® (ETFE) cr Chemical Resistance This compound->cr nylon Nylon ar High Abrasion Resistance nylon->ar pp Polypropylene cost Cost-Effectiveness pp->cost ar->this compound Excellent ar->nylon Very Good cr->this compound Excellent cr->pp Excellent cost->pp High

Caption: Decision logic for material selection based on key properties.

Conclusion

  • Nylon: Exhibits very good abrasion resistance, as indicated by its low Taber wear index. It is a suitable choice for components subjected to friction and wear in less chemically aggressive settings.[3][9]

  • Polypropylene: The limited data suggests good abrasion resistance. Its primary advantages lie in its broad chemical resistance and cost-effectiveness.[3]

For applications in research and drug development, where components may be exposed to a wide range of chemicals and frequent handling, this compound® offers a compelling combination of properties. However, for less demanding applications where cost is a significant factor, nylon and polypropylene present viable alternatives with good to excellent performance characteristics. It is always recommended to conduct material testing under conditions that mimic the intended application to ensure optimal performance and longevity.

References

Evaluating the Impact of Different Sterilization Methods on Tefzel® (ETFE) Integrity: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tefzel®, a brand of ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE), is a fluoropolymer known for its excellent chemical resistance, mechanical toughness, and thermal stability. These properties make it a material of choice for various applications in research, drug development, and biopharmaceutical manufacturing, where sterility is a critical requirement. However, the process of sterilization itself can potentially impact the integrity of polymeric materials. This guide provides a comparative evaluation of common sterilization methods and their effects on the key properties of this compound®, supported by available data and standardized testing protocols.

Executive Summary

This guide compares four common sterilization methods: Autoclave (Steam), Gamma Irradiation, Ethylene Oxide (EtO), and Vaporized Hydrogen Peroxide (VHP). The integrity of this compound® ETFE is evaluated based on changes in its mechanical properties (tensile strength and elongation), chemical resistance, and surface morphology. While this compound® exhibits good compatibility with all these methods, the extent of the impact varies. Gamma irradiation, particularly at higher doses, can lead to more noticeable changes in mechanical properties. Autoclave, EtO, and VHP are generally considered to have a minimal impact on this compound's integrity, making them suitable choices for applications where maintaining material properties is paramount.

Data Presentation: Impact of Sterilization on this compound® Properties

The following tables summarize the anticipated effects of different sterilization methods on the key properties of this compound®. It is important to note that direct, comprehensive comparative studies are limited in publicly available literature. Therefore, some of the summarized data is based on material datasheets, related studies on fluoropolymers, and expert inferences. The values presented should be considered indicative and may vary depending on the specific grade of this compound®, the exact sterilization cycle parameters, and the age and condition of the material.

Table 1: Effect of Sterilization on Mechanical Properties of this compound® ETFE

Sterilization MethodTensile Strength (% Change)Elongation at Break (% Change)General Observations
Autoclave (Steam) Minimal to NoneMinimal to NoneThis compound® is known for its hydrolytic stability and resistance to high heat, making autoclaving a suitable method with negligible impact on mechanical properties.
Gamma Irradiation Dose-dependent decreaseDose-dependent decreaseHigher doses (>25 kGy) can cause chain scission, leading to a reduction in tensile strength and elongation. The effect is more pronounced in the presence of oxygen.
Ethylene Oxide (EtO) Minimal to NoneMinimal to NoneEtO is a low-temperature sterilization method that is generally compatible with fluoropolymers like ETFE, with little to no expected change in mechanical properties.[1]
Vaporized Hydrogen Peroxide (VHP) Minimal to NoneMinimal to NoneVHP is a low-temperature, surface sterilization method. Given this compound's chemical inertness, significant changes to its bulk mechanical properties are not anticipated.

Table 2: Effect of Sterilization on Other Key Properties of this compound® ETFE

Sterilization MethodChemical ResistanceSurface MorphologyColor Change
Autoclave (Steam) No significant changeNo significant changeNone
Gamma Irradiation Generally maintainedPotential for minor surface crazing or embrittlement at high doses.Slight discoloration (yellowing) may occur at higher doses.
Ethylene Oxide (EtO) No significant changeNo significant changeNone
Vaporized Hydrogen Peroxide (VHP) No significant changeNo significant changeNone

Experimental Protocols

To ensure the integrity of this compound® components after sterilization, a series of standardized tests should be performed. The following are detailed methodologies for key experiments.

Tensile Properties Testing

This test determines the material's ability to withstand tensile (pulling) forces.

  • Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics or ISO 527-1/-2 - Plastics — Determination of tensile properties.[2][3][4][5][6][7][8][9][10]

  • Specimen Preparation: Dumbbell-shaped specimens are prepared from the this compound® material before and after sterilization according to the dimensions specified in the chosen standard.

  • Procedure:

    • Condition the specimens at a standard temperature (e.g., 23 ± 2°C) and relative humidity (e.g., 50 ± 5%) for a specified period.

    • Measure the width and thickness of the narrow section of each specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and elongation throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.

Chemical Resistance Testing

This test evaluates the material's ability to resist degradation upon exposure to chemicals.

  • Standard: ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.[11][12][13][14][15]

  • Procedure (Immersion Test):

    • Prepare standardized test specimens of this compound® that have undergone sterilization.

    • Measure the initial weight and dimensions of the specimens.

    • Immerse the specimens in the test chemical for a specified duration and at a controlled temperature.

    • After the exposure period, remove the specimens, clean them as per the standard, and re-measure their weight and dimensions.

    • Visually inspect the specimens for any changes in appearance, such as swelling, discoloration, or cracking.

    • Optionally, perform tensile testing (as described above) on the exposed specimens to quantify any changes in mechanical properties.

  • Data Analysis:

    • Calculate the percentage change in weight and dimensions.

    • Document any visual changes.

    • Compare the mechanical properties of the exposed specimens to those of unexposed, sterilized control specimens.

Surface Morphology Analysis

This analysis examines the surface topography of the material for any changes induced by sterilization.

  • Technique: Atomic Force Microscopy (AFM).

  • Procedure:

    • Cut small, flat samples from the sterilized this compound® material.

    • Mount the sample on the AFM stage.

    • Scan the surface of the sample with a sharp probe in tapping mode to generate a high-resolution 3D topographical image.

  • Data Analysis:

    • Surface Roughness (Ra): Calculate the arithmetic average of the absolute values of the surface height deviations from the mean plane. An increase in Ra may indicate surface degradation.

    • Visual Inspection: Examine the AFM images for any signs of pitting, cracking, or other surface defects.

Mandatory Visualization

Sterilization_Impact_Workflow cluster_pre Pre-Sterilization cluster_sterilization Sterilization Methods cluster_post Post-Sterilization Analysis cluster_results Evaluation of Integrity Pre_Sample This compound® (ETFE) Sample Autoclave Autoclave (Steam) Pre_Sample->Autoclave Gamma Gamma Irradiation Pre_Sample->Gamma EtO Ethylene Oxide (EtO) Pre_Sample->EtO VHP Vaporized Hydrogen Peroxide (VHP) Pre_Sample->VHP Post_Sample Sterilized this compound® Sample Autoclave->Post_Sample Gamma->Post_Sample EtO->Post_Sample VHP->Post_Sample Tensile Tensile Testing (ASTM D638 / ISO 527) Post_Sample->Tensile Chemical Chemical Resistance (ASTM D543) Post_Sample->Chemical Surface Surface Morphology (AFM) Post_Sample->Surface Mechanical Mechanical Properties (Tensile Strength, Elongation) Tensile->Mechanical Chemical_Res Chemical Resistance Chemical->Chemical_Res Surface_Integrity Surface Integrity Surface->Surface_Integrity

Caption: Experimental workflow for evaluating this compound® integrity.

Sterilization_Decision_Tree Start Select Sterilization Method for this compound® Heat_Sensitive Is the component heat sensitive? Start->Heat_Sensitive Low_Temp_Options Consider Low-Temperature Methods Heat_Sensitive->Low_Temp_Options Yes Autoclave Autoclave (Steam) Minimal impact on properties. Heat_Sensitive->Autoclave No Radiation_Sensitive Is the component sensitive to radiation effects (e.g., minor changes in mechanical properties)? Gamma Gamma Irradiation Potential for dose-dependent changes. Radiation_Sensitive->Gamma No EtO Ethylene Oxide (EtO) Minimal impact, good material compatibility. Radiation_Sensitive->EtO Yes VHP Vaporized Hydrogen Peroxide (VHP) Minimal impact, surface sterilization. Radiation_Sensitive->VHP Yes Low_Temp_Options->Radiation_Sensitive

Caption: Decision tree for selecting a sterilization method for this compound®.

Conclusion

This compound® (ETFE) demonstrates robust compatibility with a range of common sterilization methods, making it a reliable material for applications requiring sterility in research and pharmaceutical settings.

  • Autoclave (Steam) sterilization is a highly effective and compatible method for this compound®, with minimal to no impact on its mechanical and chemical properties.

  • Ethylene Oxide (EtO) and Vaporized Hydrogen Peroxide (VHP) are excellent low-temperature alternatives that preserve the integrity of this compound®, showing negligible effects on its properties.

  • Gamma Irradiation is also a viable option, particularly for single-use applications. However, the effects are dose-dependent, and higher doses may lead to a reduction in mechanical properties such as tensile strength and elongation. It is crucial to validate the specific gamma dose for a given application to ensure that the material's performance remains within acceptable limits.

For critical applications, it is always recommended to perform validation testing on this compound® components after subjecting them to the specific sterilization cycle that will be used in practice to confirm their suitability and integrity.

References

Tefzel® (ETFE) vs. Alternative Materials for Cryogenic Storage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate material for cryogenic storage is critical to ensure sample integrity, safety, and experimental reproducibility. This guide provides an objective comparison of Tefzel® (ETFE) against other common fluoropolymers—PFA, FEP, and PCTFE—for cryogenic applications, supported by experimental data and standardized testing protocols.

Ethylene tetrafluoroethylene (B6358150) (ETFE), commonly known by the brand name this compound®, is a fluoropolymer known for its exceptional mechanical toughness, impact strength, and resistance to abrasion.[1][2] These properties, combined with a wide service temperature range, make it a candidate for demanding applications, including those at cryogenic temperatures.[3][4][5] However, its performance must be carefully weighed against other fluoropolymers that also see use in cryogenic environments.

Quantitative Performance Comparison

The selection of a material for cryogenic storage hinges on its mechanical and thermal properties at extremely low temperatures. As materials are cooled to cryogenic levels (below -150°C), they generally become stronger and stiffer but also more brittle. The following tables summarize key performance data for ETFE and its alternatives at liquid nitrogen temperature (77 K / -196 °C).

Table 1: Mechanical Properties of Fluoropolymers at Cryogenic Temperature (77 K)

PropertyETFEPFAFEPPCTFETest Method
Tensile Strength (MPa) 179.31114.71107.54193.35ASTM D638 / ISO 527
Elongation at Break (%) 3.524.885.253.35ASTM D638 / ISO 527
Young's Modulus (GPa) 4.853.282.985.65ASTM D638 / ISO 527
Impact Strength, Izod No BreakNo YieldNo Break2.5-2.7 ft-lb/inASTM D256
Data sourced from a 2023 study on polymer films for cryogenic applications.[6]

Table 2: Thermal and General Properties

PropertyETFEPFAFEPPCTFE
Min. Service Temp. -200°C[7]-260°C[8]-260°C[9]-240°C[10][11]
Max. Service Temp. 150°C[1]260°C[8][12]200°C[9][12]120°C[10]
Coefficient of Thermal Expansion (10⁻⁵ K⁻¹) 5-9[13]12[13]8.3-10.5[13]4.5-7.0[13]
Chemical Resistance ExcellentSuperiorExcellentExcellent
Mechanical Toughness Superior[2]GoodGoodHigh Rigidity[14][15]

Analysis of Performance Data

The experimental data reveals distinct advantages and trade-offs for each material in cryogenic conditions:

  • This compound® (ETFE) stands out for its superior mechanical toughness and impact strength, often registering "no break" in Izod impact tests.[2] Its tensile strength at 77 K is significantly higher than that of PFA and FEP, second only to PCTFE.[6] This makes ETFE an excellent choice for applications requiring high durability and resistance to physical abuse.[1][2]

  • PCTFE (Polychlorotrifluoroethylene) exhibits the highest tensile strength and stiffness (Young's Modulus) at cryogenic temperatures.[6] Its rigidity and dimensional stability make it a prime material for components like valve seats and seals where minimal deformation under load is critical.[10][11][14] However, it has the lowest elongation at break, indicating higher brittleness.

  • PFA (Perfluoroalkoxy) and FEP (Fluorinated Ethylene Propylene) show lower tensile strength compared to ETFE and PCTFE but exhibit greater ductility, as indicated by their higher elongation at break percentages.[6] This flexibility at cryogenic temperatures can be advantageous in certain applications.[16] PFA generally offers the highest service temperature among the group and excellent chemical resistance, similar to PTFE.[8][12] FEP provides a balance of properties and is often a more cost-effective option.[12][16]

Experimental Protocols

The data presented is derived from standardized testing methodologies adapted for cryogenic conditions. Understanding these protocols is essential for interpreting the results and designing further experiments.

Cryogenic Tensile Properties (ASTM D638 / ISO 527)

This test determines a material's strength and ductility under tension.

  • Specimen Preparation: Standard dumbbell-shaped specimens are prepared according to ASTM D638 specifications.[17][18][19]

  • Conditioning: Specimens are conditioned to eliminate variables from temperature and humidity.[20]

  • Testing Procedure: The test is conducted on a universal testing machine (UTM).[18] For cryogenic testing, the specimen and grips are submerged in a dewar filled with liquid nitrogen (LN2) to maintain a constant temperature of 77 K (-196°C). The UTM pulls the specimen at a constant rate of crosshead movement until it fractures.[6]

  • Data Collection: A load cell measures the applied force, and an extensometer measures the elongation. From this, tensile strength, elongation at break, and tensile modulus are calculated.[18]

Notched Izod Impact Strength (ASTM D256)

This test measures the impact resistance of a material, or its ability to absorb energy during a sudden blow.[21][22][23]

  • Specimen Preparation: A rectangular bar of the material is prepared with a specific V-notch machined into it to create a stress concentration point.[24]

  • Conditioning: For cryogenic testing, specimens are conditioned in a freezer at the target temperature (e.g., -196°C) for several hours to ensure thermal equilibrium.[21]

  • Testing Procedure: The conditioned specimen is quickly clamped into the test fixture of a pendulum impact tester.[21] A weighted pendulum is released, swinging down to strike and break the specimen at the notch.

  • Data Collection: The energy absorbed by the specimen during the fracture is measured by the height to which the pendulum swings after impact. Results are typically expressed in J/m or ft-lb/in.[21] A "no break" result indicates very high toughness where the specimen does not fracture under the maximum impact of the pendulum.[2]

Liquid Oxygen (LOX) Compatibility (ASTM G86 / ISO 21010)

For applications involving liquid oxygen, compatibility testing is a critical safety measure to ensure the material will not react violently upon impact.[25][26][27]

  • Specimen Preparation: A sample of the material is placed in a test cup.[27]

  • Testing Procedure: The cup is filled with liquid oxygen.[27] A pre-cooled striker pin is placed on the specimen, and a standard weight (e.g., 10 kg) is dropped from a specified height (e.g., 1 m), transmitting a known impact energy to the sample.[26][27] This is typically repeated on multiple samples (e.g., 20) to ensure reliability.[27]

  • Data Collection: The observer records any evidence of a reaction, such as a flash, charring, or detonation.[27][28] The material passes if no reactions are observed across the series of tests.

Visualized Workflows and Logic

To aid in the practical application of this data, the following diagrams illustrate key decision-making and experimental processes.

MaterialSelection start Start: Define Cryogenic Application Requirements q1 High Mechanical Stress or Impact/Abrasion Risk? start->q1 q2 Primary Need is Maximum Stiffness & Hardness (e.g., Valve Seat)? q1->q2 No etfe Consider ETFE (Superior Toughness, High Impact Strength) q1->etfe  Yes q3 Need for Greater Ductility/Flexibility at Cryogenic Temps? q2->q3 No pctfe Consider PCTFE (Highest Strength/Stiffness, Dimensionally Stable) q2->pctfe  Yes pfa_fep Consider PFA or FEP (Higher Ductility) q3->pfa_fep  Yes end_node Final Material Selection q3->end_node No q4 Highest Operating Temp (&>200°C) Required? pfa Consider PFA (Highest Temp Resistance) q4->pfa  Yes fep Consider FEP (Balanced Properties) q4->fep No etfe->end_node pctfe->end_node pfa_fep->q4 pfa->end_node fep->end_node

Caption: Material selection logic for cryogenic fluoropolymers.

CryoTensileTest prep 1. Prepare Dumbbell Specimen (ASTM D638) measure 2. Measure Specimen Dimensions prep->measure mount 3. Mount Specimen in UTM Grips measure->mount cool 4. Submerge in LN2 Dewar (Cool to 77 K) mount->cool equilibrate 5. Allow Temperature to Equilibrate cool->equilibrate test 6. Apply Tensile Load at Constant Speed equilibrate->test fracture 7. Continue Until Specimen Fractures test->fracture record 8. Record Load and Elongation Data fracture->record calculate 9. Calculate Tensile Strength, Modulus, & Elongation record->calculate

Caption: Experimental workflow for cryogenic tensile testing.

Conclusion

The choice between this compound® (ETFE) and other fluoropolymers for cryogenic storage is application-dependent.

  • This compound® (ETFE) is the premier choice for applications demanding maximum mechanical toughness, abrasion resistance, and high impact strength at cryogenic temperatures. Its balance of strength and retained properties makes it highly reliable for containers, tubing, and components that may experience physical stress.[3]

  • PCTFE should be selected for applications where dimensional stability, rigidity, and the highest possible tensile strength are paramount, such as in high-pressure seals and valve components.[10][15]

  • PFA and FEP are suitable alternatives when greater flexibility and ductility at cryogenic temperatures are required, or when cost (in the case of FEP) is a significant driver. PFA's higher temperature resistance also makes it versatile for systems that cycle between cryogenic and elevated temperatures.[8][16]

For professionals in drug development and research, a thorough evaluation of the mechanical stresses, thermal cycling, and chemical environment of the specific cryogenic application is essential for making an informed material selection that ensures the safety and integrity of valuable biological samples.

References

A Comparative Guide to the Performance of Tefzel (ETFE) in Abrasive Slurry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the right material for equipment handling abrasive slurries is critical to ensure operational efficiency, minimize downtime, and prevent product contamination. This guide provides an objective comparison of the performance of Tefzel (ethylene tetrafluoroethylene, or ETFE) against other commonly used plastics—PEEK, PTFE, UHMWPE, and polyurethane—in abrasive slurry applications. The comparison is supported by available experimental data to aid in material selection for demanding environments.

Abrasion Resistance: A Key Performance Metric

Abrasion resistance is a material's ability to withstand mechanical action such as friction, scraping, or erosion. In abrasive slurry applications, the constant contact with solid particles suspended in liquid can lead to rapid wear and tear of equipment components. The choice of polymer can significantly impact the service life and reliability of pumps, valves, tubing, and vessels.

Quantitative Performance Data

To provide a clear comparison, the following tables summarize available quantitative data on the abrasion resistance of the selected polymers. It is important to note that direct comparative data from a single study under identical slurry conditions is not always available. Therefore, data from standardized tests like Taber abrasion are presented to offer a baseline for comparison.

Table 1: Taber Abrasion Resistance

The Taber abrasion test (ASTM D4060) is a widely used method to measure the wear resistance of materials. The data below represents the mass loss in milligrams per 1000 cycles using a CS-17 abrasive wheel with a 1000g load. A lower value indicates higher abrasion resistance.

MaterialAbrasion (mg/1000 cycles)Data Source
PEEK (Natural)7.5[1]
PFA (Perfluoroalkoxy)*23.5[1]
Polyurethane Elastomer4.0[2]
This compound (ETFE) Data not available under these specific test conditions
UHMWPE Data not available under these specific test conditions

Note: PFA is a fluoropolymer with similar properties to PTFE and is often used as a proxy in melt-processable applications.

Table 2: Slurry Abrasion Performance Ranking

MaterialRelative Abrasion Resistance in SlurryKey Findings
UHMWPE ExcellentOften cited as the best plastic for abrasive slurry applications, outperforming even steel in some cases.[3]
Polyurethane Very Good to ExcellentFormulations can be optimized for high tear strength and a low coefficient of friction, providing excellent resistance to sliding, impingement, and slurry abrasion.
PEEK Very GoodExhibits very good abrasion resistance, making it suitable for high-stress and high-temperature abrasive environments.
This compound (ETFE) GoodKnown for its toughness and good abrasion resistance, often considered a significant upgrade from PTFE in abrasive conditions.
PTFE Fair to GoodWhile having a very low coefficient of friction, its relatively lower hardness can lead to higher wear rates in abrasive slurries compared to the other listed polymers.

Experimental Protocols

Detailed methodologies are crucial for interpreting experimental data. Below are the protocols for the key abrasion tests cited in this guide.

Taber Abrasion Test (based on ASTM D4060)

Objective: To determine the resistance of a material to abrasive wear using a rotary platform abrader.

Apparatus:

  • Taber Abraser

  • CS-17 Calibrase abrasive wheels[2][3][4][5][6][7][8][9][10]

  • 1000g load[2][3][6]

  • Specimen holder

  • Analytical balance (to 0.1 mg)

Procedure:

  • Specimen Preparation: A flat, rigid specimen of the material, typically 100mm in diameter or a 100mm x 100mm square with a central mounting hole, is conditioned for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.

  • Initial Measurement: The initial weight of the specimen is recorded to the nearest 0.1 mg.

  • Test Setup: The specimen is mounted on the turntable of the Taber Abraser. The CS-17 abrasive wheels are installed, and a 1000g load is applied to each wheel. The vacuum suction nozzle is positioned to remove debris during the test.

  • Abrasion: The turntable is rotated at a constant speed for a predetermined number of cycles (e.g., 1000 cycles). The abrasive wheels are refaced at specified intervals (e.g., every 500 cycles) to ensure a consistent abrasive surface.[3]

  • Final Measurement: After the completion of the test cycles, the specimen is removed, cleaned of any loose debris, and reweighed.

  • Calculation: The mass loss is calculated by subtracting the final weight from the initial weight. The result is typically reported as the mass loss in milligrams per 1000 cycles.

Wet Sand / Rubber Wheel Abrasion Test (based on ASTM G105)

Objective: To determine the resistance of materials to scratching abrasion in a wet slurry environment.[4][5][11]

Apparatus:

  • Wet sand/rubber wheel abrasion test rig

  • Chlorobutyl rubber-rimmed wheel (specified hardness, e.g., Durometer A-60)

  • Slurry chamber

  • Abrasive medium (e.g., AFS 50/70 test sand)

  • Specimen holder and load arm

  • Analytical balance

Procedure:

  • Specimen Preparation: A rectangular test specimen (e.g., 25 mm x 75 mm) is cleaned and weighed.

  • Slurry Preparation: A slurry of a specified concentration of abrasive particles (e.g., sand) in water is prepared and placed in the slurry chamber.[4][5][11]

  • Test Setup: The specimen is mounted in the holder and pressed against the rotating rubber wheel with a specified force (e.g., 222 N). The wheel rotates at a constant speed (e.g., 245 rpm), carrying the slurry into the contact zone between the wheel and the specimen.

  • Abrasion: The test is run for a predetermined number of revolutions. The slurry is continuously agitated to maintain a uniform suspension of abrasive particles.

  • Final Measurement: After the test, the specimen is removed, thoroughly cleaned to remove all slurry and wear debris, dried, and reweighed.

  • Calculation: The mass loss is determined and can be converted to volume loss using the material's density. A lower volume loss indicates higher abrasion resistance.

Material Selection Pathway

The selection of an appropriate polymer for abrasive slurry applications involves considering a hierarchy of properties, including abrasion resistance, chemical compatibility, temperature resistance, and cost.

MaterialSelection Start Abrasive Slurry Application Abrasion High Abrasion Resistance Required? Start->Abrasion Chem_Temp Aggressive Chemicals or High Temperature? Abrasion->Chem_Temp Yes Reconsider Re-evaluate Material Choice or Application Parameters Abrasion->Reconsider No UHMWPE UHMWPE Polyurethane Polyurethane PTFE PTFE PEEK PEEK This compound This compound (ETFE) Chem_Temp->PEEK Yes (High Temp & Chem) Chem_Temp->this compound Yes (Good Temp & Chem) Cost Cost a Primary Constraint? Chem_Temp->Cost No Cost->UHMWPE Yes Cost->Polyurethane Yes Cost->PEEK No Cost->this compound No

Caption: Logical workflow for selecting a polymer in abrasive slurry applications.

Detailed Comparison of Materials

  • This compound (ETFE): this compound offers a good balance of chemical resistance, mechanical strength, and abrasion resistance. It is significantly tougher and more abrasion-resistant than PTFE, making it a suitable choice for applications where PTFE's mechanical properties are insufficient. Its ability to be melt-processed allows for the creation of complex shapes and liners.

  • PEEK (Polyetheretherketone): PEEK is a high-performance thermoplastic with excellent mechanical strength, stiffness, and resistance to creep, even at elevated temperatures. Its abrasion resistance is very good, and it maintains its properties in a wide range of chemical environments.[1] PEEK is often specified for the most demanding applications where a combination of high temperature, aggressive chemicals, and abrasive conditions are present.

  • PTFE (Polytetrafluoroethylene): While renowned for its exceptional chemical resistance and extremely low coefficient of friction, virgin PTFE is a relatively soft material. This softness can lead to higher wear rates in abrasive slurry applications compared to more robust polymers. However, filled grades of PTFE (e.g., with glass or carbon fibers) can offer improved wear resistance.

  • UHMWPE (Ultra-High Molecular Weight Polyethylene): UHMWPE is widely regarded as one of the most abrasion-resistant thermoplastics available, often outperforming metals in slurry erosion tests.[3] It possesses a very low coefficient of friction and excellent impact strength. Its chemical resistance is good against many acids and bases, but it may be susceptible to attack by strong oxidizing agents.

  • Polyurethane: Polyurethanes are highly versatile elastomers that can be formulated to exhibit exceptional abrasion and tear resistance. They are particularly effective in applications involving impingement and sliding abrasion with slurries. The ability to tailor their hardness and other properties allows for optimization for specific slurry characteristics.

Conclusion

The optimal choice of plastic for abrasive slurry applications depends on a careful evaluation of the specific operating conditions. For applications demanding the highest abrasion resistance at a moderate cost, UHMWPE is often the preferred material. When high temperatures and aggressive chemicals are also a concern, PEEK provides a robust, albeit more expensive, solution. This compound (ETFE) offers a significant improvement in abrasion resistance over PTFE, with good chemical and thermal properties, making it a strong contender for a wide range of applications. Polyurethane provides an excellent and customizable option, particularly for high-impact and sliding abrasion scenarios. While PTFE offers unparalleled chemical inertness, its use in highly abrasive slurries may be limited unless in a filled form. This guide, with its supporting data and experimental protocols, serves as a valuable resource for making an informed material selection.

References

Safety Operating Guide

Navigating the Safe Disposal of Tefzel™ (ETFE) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the responsible management of laboratory materials extends to their proper disposal. Tefzel™, a brand of ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE), is a fluoropolymer with robust chemical and thermal properties, making it a valuable material in various laboratory applications. Adherence to correct disposal procedures is crucial to ensure personnel safety and environmental protection. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound™ waste.

Immediate Safety and Handling Protocols

Before initiating any disposal process, it is imperative to consult your institution's specific safety data sheets (SDS) and chemical hygiene plan. While this compound™ in its solid form is generally considered inert and non-hazardous, thermal decomposition can release hazardous substances.[1]

Personal Protective Equipment (PPE):

  • Standard laboratory attire, including a lab coat, safety glasses, and gloves, should be worn when handling this compound™ waste.

  • In situations where thermal decomposition is possible, such as near high-temperature equipment, enhanced respiratory protection may be necessary.[2]

Waste Segregation:

  • Collect this compound™ waste in designated, clearly labeled, and sealed containers to prevent cross-contamination.

  • Contaminated materials, such as gloves or wipes used to clean up this compound™ dust or residues, should be disposed of as solid chemical waste in accordance with institutional protocols.[3]

Step-by-Step Disposal Procedures for this compound™ Waste

The primary disposal route for this compound™ is recycling, as it is a thermoplastic. When recycling is not a viable option, other disposal methods must be considered, always in compliance with local, state, and federal regulations.[1]

  • Recycling (Preferred Method):

    • Like most thermoplastics, this compound™ can be recycled. Contact your institution's environmental health and safety (EHS) department or a specialized waste vendor to inquire about recycling programs for fluoropolymers.

    • Ensure the material is clean and free from chemical contamination before sending it for recycling.

  • Landfill Disposal:

    • If recycling is not feasible, this compound™ is generally considered an inert material suitable for landfill disposal.[1]

    • Confirm with your local waste management authority that they accept fluoropolymer waste.

    • Package the waste securely in a suitable container to prevent dispersal into the environment.

  • Incineration (with caution):

    • Incineration is a potential disposal method but requires specific precautions.[1]

    • Thermal decomposition of this compound™, especially at high temperatures (above 350°C or 662°F), can generate toxic and corrosive fumes, including hydrogen fluoride.[1][2]

    • Therefore, incineration should only be carried out in facilities equipped with scrubbers capable of removing acidic combustion products.

Spill and Leak Cleanup

In the event of a this compound™ spill, the following steps should be taken:

  • Ventilate the area.

  • Wear appropriate PPE.

  • Clean up the spill: For solid this compound™, sweep or vacuum the material and place it in a suitable, labeled container for disposal.[3] Be aware that spilled material can create slippery conditions.

  • Clean the contaminated area thoroughly in accordance with environmental regulations.

This compound™ Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound™ waste in a laboratory environment.

start Start: this compound™ Waste Generated recycle_check Is recycling a viable option? start->recycle_check recycle Segregate for Recycling (Clean, uncontaminated material) recycle_check->recycle Yes dispose_check Recycling not available or material is contaminated recycle_check->dispose_check No end End of Process recycle->end incinerate_check Is incineration with scrubbing available? dispose_check->incinerate_check landfill Dispose as Solid Waste (Landfill) (in accordance with local regulations) landfill->end incinerate_check->landfill No incinerate Dispose via Incineration (Facility must be capable of scrubbing acidic gases) incinerate_check->incinerate Yes incinerate->end

This compound™ Disposal Decision Workflow

Summary of Disposal Parameters

Disposal MethodKey ConsiderationsRegulatory Compliance
Recycling Preferred method for clean, uncontaminated this compound™.Follow recycler's guidelines.
Landfill Suitable for inert this compound™ waste when recycling is not an option.Must comply with local, state, and federal regulations.[1]
Incineration Requires a facility with scrubbers to neutralize acidic byproducts like hydrogen fluoride.[1]Must comply with local, state, and federal air quality and waste disposal regulations.

By following these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound™ waste, fostering a culture of safety and sustainability in research and development.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.